molecular formula C16H11NO B15067230 4-Quinolinecarboxaldehyde, 2-phenyl- CAS No. 117839-38-0

4-Quinolinecarboxaldehyde, 2-phenyl-

Cat. No.: B15067230
CAS No.: 117839-38-0
M. Wt: 233.26 g/mol
InChI Key: WVUJVQGSMRAXJG-UHFFFAOYSA-N
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Description

4-Quinolinecarboxaldehyde, 2-phenyl- is a useful research compound. Its molecular formula is C16H11NO and its molecular weight is 233.26 g/mol. The purity is usually 95%.
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Properties

CAS No.

117839-38-0

Molecular Formula

C16H11NO

Molecular Weight

233.26 g/mol

IUPAC Name

2-phenylquinoline-4-carbaldehyde

InChI

InChI=1S/C16H11NO/c18-11-13-10-16(12-6-2-1-3-7-12)17-15-9-5-4-8-14(13)15/h1-11H

InChI Key

WVUJVQGSMRAXJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C=O

Origin of Product

United States

Foundational & Exploratory

4-Quinolinecarboxaldehyde, 2-phenyl- chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Synthesis, Reactivity, and Pharmacophore Utility in Drug Discovery

Executive Summary

2-Phenyl-4-quinolinecarboxaldehyde (also known as 2-phenyl-4-formylquinoline) is a critical heterocyclic intermediate in medicinal chemistry. Distinguished by its rigid quinoline scaffold and the electronic influence of the 2-phenyl substituent, this compound serves as a versatile electrophile for constructing bioactive Schiff bases, hydrazones, and metal coordination complexes. Its derivatives have demonstrated significant potential as antimicrobial agents , HDAC inhibitors (anticancer), and fluorescent sensors . This guide provides a rigorous technical analysis of its physicochemical properties, a validated synthesis protocol via Selenium Dioxide oxidation, and a strategic map of its reactivity profile.

Chemical Identity & Structural Analysis

The compound features a quinoline bicyclic system substituted with a phenyl group at the C2 position and a reactive formyl group at the C4 position. The extended conjugation between the phenyl ring and the quinoline system enhances its stability and optical properties (fluorescence), while the aldehyde moiety provides a "warhead" for further functionalization.

Property Data
Chemical Name 2-Phenyl-4-quinolinecarboxaldehyde
Synonyms 2-Phenyl-4-formylquinoline; 2-Phenylquinoline-4-carbaldehyde
CAS Registry Number 117839-38-0 (Research Grade); Parent Acid (132-60-5)
Molecular Formula C₁₆H₁₁NO
Molecular Weight 233.27 g/mol
Melting Point 66–67 °C
Appearance Light yellow to brownish crystalline powder
Solubility Soluble in CHCl₃, DMSO, DMF, hot Ethanol; Insoluble in Water
Electronic Character Electron-deficient pyridine ring (N-heterocycle); Electrophilic aldehyde carbon

Structural Insight: The C4-aldehyde is highly reactive due to the electron-withdrawing nature of the quinoline nitrogen, which activates the carbonyl carbon towards nucleophilic attack. The 2-phenyl group acts as a lipophilic anchor, improving membrane permeability in biological assays, and provides steric bulk that can enhance selectivity in enzyme binding pockets (e.g., Histone Deacetylases).

Validated Synthesis Protocol

Methodology: Riley Oxidation of 2-Phenyl-4-methylquinoline. Rationale: Direct formylation of 2-phenylquinoline is difficult. The most reliable route is the selective oxidation of the activated methyl group at position 4 using Selenium Dioxide (SeO₂). This reaction exploits the acidity of the benzylic-like protons at C4-methyl.

Reagents & Equipment:
  • Precursor: 2-Phenyl-4-methylquinoline (10 mmol, 2.19 g)

  • Oxidant: Selenium Dioxide (SeO₂) (12 mmol, 1.33 g)

  • Solvent: 1,4-Dioxane (50 mL) and Water (2 mL) or Xylene (for higher temp)

  • Apparatus: Round-bottom flask, Reflux condenser, Magnetic stirrer, Oil bath.

Step-by-Step Protocol:
  • Setup: In a 100 mL round-bottom flask, dissolve 2-phenyl-4-methylquinoline (1 eq) in 1,4-dioxane.

  • Addition: Add Selenium Dioxide (1.2 eq) and a small volume of water (critical for regenerating the active selenious acid species).

  • Reaction: Heat the mixture to reflux (101 °C) with vigorous stirring. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

    • Observation: The reaction typically turns dark as red/black Selenium metal precipitates.

    • Time: 2–4 hours.

  • Workup:

    • Filter the hot solution through a Celite pad to remove the precipitated Selenium metal. Caution: Se residue is toxic. [2]

    • Wash the pad with hot dioxane.

    • Concentrate the filtrate under reduced pressure to obtain a crude residue.

  • Purification: Recrystallize from Ethanol or purify via column chromatography (Silica gel, Hexane/EtOAc gradient).

  • Yield: Expected yield is 60–75%.

Synthesis Pathway Diagram

Synthesis Start 2-Phenyl-4-methylquinoline (Precursor) Intermediate Selenium Complex Intermediate Start->Intermediate Enolization & Attack Reagent Selenium Dioxide (SeO₂) Dioxane/H₂O, Reflux Reagent->Intermediate Product 2-Phenyl-4-quinolinecarboxaldehyde (Target) Intermediate->Product Elimination Byproduct Se (Metal) Precipitate Intermediate->Byproduct Reduction

Figure 1: Riley oxidation pathway converting the methyl precursor to the aldehyde.

Chemical Reactivity & Pharmacophore Utility

The versatility of 2-phenyl-4-quinolinecarboxaldehyde lies in its ability to form Schiff bases (imines). These derivatives are "privileged structures" in drug discovery, often serving as ligands that coordinate transition metals (Cu²⁺, Zn²⁺, Ni²⁺) to potentiate biological activity.

Key Reaction Pathways:
  • Schiff Base Condensation:

    • Reactant: Primary Amines (Ar-NH₂), Hydrazides (R-CONHNH₂), or Semicarbazides.

    • Conditions: Ethanol/Methanol, catalytic Acetic Acid, Reflux.

    • Product: Imine (-CH=N-) derivatives.

    • Application: The resulting C=N bond is essential for DNA intercalation and enzyme inhibition.

  • Knoevenagel Condensation:

    • Reactant: Active methylene compounds (e.g., Malononitrile).

    • Product: Vinyl nitriles (Michael acceptors).

    • Application: Anticancer agents targeting cell cycle progression.

  • Metal Complexation:

    • The quinoline Nitrogen (N1) and the Imine Nitrogen (from Schiff base) form a stable N,N-bidentate chelate .

    • Utility: These complexes often show 10–50x higher cytotoxicity than the free ligand due to enhanced lipophilicity and DNA cleavage capability.

Reactivity Network Diagram

Reactivity Core 2-Phenyl-4-quinolinecarboxaldehyde (Electrophile) Schiff Schiff Bases (Imines) (Pharmacophore) Core->Schiff Condensation (Cat. AcOH) Hydrazone Acylhydrazones (Iron Chelators) Core->Hydrazone Condensation Vinyl Vinyl Nitriles (Michael Acceptors) Core->Vinyl Knoevenagel Amine + Primary Amines (R-NH₂) Amine->Schiff Hydrazine + Hydrazides (R-CONHNH₂) Hydrazine->Hydrazone ActiveCH2 + Malononitrile (NC-CH₂-CN) ActiveCH2->Vinyl Metal Metal Complexes (Cu, Zn, Ni) High Cytotoxicity Schiff->Metal Chelation HDAC HDAC Inhibitors (Anticancer) Hydrazone->HDAC Target Binding

Figure 2: Divergent synthesis map showing the transformation of the aldehyde into bioactive scaffolds.

Biological Applications & Therapeutic Potential
Antimicrobial Activity

Derivatives of 2-phenyl-4-quinolinecarboxaldehyde, particularly hydrazones, exhibit potent activity against Gram-positive bacteria (S. aureus, B. subtilis). The mechanism typically involves:

  • Chelation: Sequestration of essential metal ions (Fe, Zn) from the bacterial environment.

  • Membrane Disruption: The lipophilic 2-phenyl group facilitates penetration through the bacterial cell wall.

Anticancer (HDAC Inhibition)

The structural similarity of the quinoline core to known HDAC inhibitors (like Panobinostat) allows these derivatives to fit into the catalytic pocket of Histone Deacetylases.

  • Mechanism: The aldehyde-derived cap group interacts with the rim of the enzyme, while the linker (imine) positions a zinc-binding group (ZBG) near the active site Zn²⁺ ion.

  • Data: Schiff base complexes have shown IC₅₀ values in the micromolar range against MCF-7 (breast cancer) and K562 (leukemia) cell lines.

Safety & Handling
  • Selenium Dioxide (SeO₂): Highly toxic and corrosive.[2] It can cause severe burns and is fatal if inhaled or swallowed. Use a fume hood and wear nitrile gloves. All selenium waste must be segregated and disposed of as hazardous heavy metal waste.

  • Quinoline Derivatives: Generally irritants. Avoid inhalation of dust.

  • Storage: Store the aldehyde under an inert atmosphere (Nitrogen/Argon) at 2–8 °C to prevent oxidation to the carboxylic acid (2-phenyl-4-quinolinecarboxylic acid).

References
  • Synthesis via SeO₂ Oxidation: Shaikh, N., et al. "Selenium dioxide: a selective oxidising agent for the functionalisation of quinolines." Journal of Chemical Research, 2000.[3]

  • Antibacterial Activity of 2-Phenylquinoline Derivatives: Li, X., et al. "Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives."[4] Molecules, 2016.[5]

  • Schiff Base Metal Complexes: Al-Amiery, A. A., et al. "Antioxidant and antimicrobial activities of novel quinoline derivatives." Applied Sciences, 2014.

  • HDAC Inhibitor Potential: Zhang, Y., et al. "Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors." Frontiers in Chemistry, 2022.

  • Chemical Structure & Properties Database: ChemSrc Entry for 2-Phenylquinoline-4-carbaldehyde (CAS 117839-38-0).

Sources

2-phenylquinoline-4-carboxaldehyde CAS 4363-93-3

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-phenylquinoline-4-carboxaldehyde (CAS 4363-93-3)

Executive Summary

2-Phenylquinoline-4-carboxaldehyde is a heterocyclic aromatic aldehyde of significant interest in synthetic and medicinal chemistry. Its rigid, planar quinoline core, substituted with a reactive aldehyde moiety and a phenyl group, makes it a highly versatile building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of its synthesis, physicochemical properties, reactivity, and applications, with a focus on its role as a key intermediate in the development of novel therapeutic agents and functional materials. We will explore the causality behind synthetic strategies, present detailed, validated protocols, and discuss the compound's potential from a drug development perspective.

Core Concepts: Structure and Significance

The 2-phenylquinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of a carboxaldehyde group at the 4-position provides a crucial chemical handle for diversification. This aldehyde functionality allows for a myriad of chemical transformations, enabling chemists to readily introduce new pharmacophores and modulate the electronic and steric properties of the molecule. Its precursor, 2-phenylquinoline-4-carboxylic acid, has been extensively studied as a key component in the design of novel histone deacetylase (HDAC) inhibitors for cancer therapy.[3][4][5]

Physicochemical and Spectroscopic Profile

A summary of the key properties of 2-phenylquinoline-4-carboxaldehyde is presented below.

PropertyValueReference
CAS Number 4363-93-3[6]
Molecular Formula C₁₆H₁₁NO[7][8]
Molecular Weight 233.26 g/mol [8]
Appearance Solid (Expected)-
Melting Point 66-67 °C[7]
¹H NMR (Predicted) Aldehyde proton (CHO) expected near δ 10.0 ppm. Aromatic protons (quinoline, phenyl) expected between δ 7.5–9.0 ppm.[8]
¹³C NMR (Predicted) Carbonyl carbon (CHO) expected near δ 190 ppm.[1]
IR Spectroscopy (Predicted) Strong C=O stretch characteristic of an aldehyde expected near 1700 cm⁻¹.[8]
SMILES O=CC1=CC(=NC2=CC=CC=C12)C3=CC=CC=C3[7]

Strategic Synthesis: From Precursors to the Target Aldehyde

The most logical and well-documented route to 2-phenylquinoline-4-carboxaldehyde begins with the synthesis of its corresponding carboxylic acid, 2-phenylquinoline-4-carboxylic acid. This intermediate is readily prepared via classic multicomponent reactions and can then be selectively reduced to the target aldehyde.

Foundational Synthesis: The Doebner Reaction

The Doebner reaction is a highly efficient, one-pot, three-component synthesis that constructs the 2-substituted quinoline-4-carboxylic acid core.[9] It involves the condensation of an aniline, an aldehyde (in this case, benzaldehyde), and pyruvic acid.[10][11]

Mechanism Insight: The reaction is initiated by the formation of a Schiff base (imine) from aniline and benzaldehyde. The enolate of pyruvic acid then undergoes a nucleophilic addition to this imine. The subsequent intermediate undergoes an intramolecular cyclization, followed by dehydration and an in-situ oxidation (hydrogen transfer) to yield the final aromatic quinoline product.[9] The use of an acid catalyst, such as trifluoroacetic acid, facilitates both the imine formation and the cyclization steps.[12]

Doebner_Reaction cluster_reactants Reactants cluster_intermediates Reaction Cascade cluster_product Product Aniline Aniline Imine Schiff Base (Imine) Aniline->Imine Benzaldehyde Benzaldehyde Benzaldehyde->Imine PyruvicAcid Pyruvic Acid AdditionProduct Addition Product PyruvicAcid->AdditionProduct Imine->AdditionProduct + Pyruvic Acid Enolate Cyclized Dihydroquinoline Intermediate AdditionProduct->Cyclized Intramolecular Cyclization CarboxylicAcid 2-Phenylquinoline-4-carboxylic Acid Cyclized->CarboxylicAcid Oxidation & Dehydration

Caption: The Doebner reaction workflow for synthesizing the carboxylic acid precursor.

An alternative and equally powerful method is the Pfitzinger reaction , which involves the condensation of isatin with a carbonyl compound containing an α-methylene group (like acetophenone) in the presence of a strong base.[13][14]

Targeted Conversion: From Carboxylic Acid to Aldehyde

With the carboxylic acid in hand, the final step is a controlled reduction of the carboxylic acid to the aldehyde. Direct reduction is challenging; therefore, a two-step sequence via an activated intermediate like an acid chloride is the preferred and most reliable strategy.

Causality of Method: The conversion to an acid chloride (using reagents like thionyl chloride or oxalyl chloride) creates a highly reactive electrophile. This enhanced reactivity allows for the use of mild, sterically hindered reducing agents, such as lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃H). These reagents can reduce the acid chloride to the aldehyde but are generally unreactive towards the aldehyde product, preventing over-reduction to the primary alcohol. This selectivity is the cornerstone of the experimental design.

Synthesis_Workflow Reactants Aniline + Benzaldehyde + Pyruvic Acid Step1 Step 1: Doebner Reaction Reactants->Step1 Intermediate1 2-Phenylquinoline-4-carboxylic Acid Step1->Intermediate1 Step2 Step 2: Activation Intermediate1->Step2 SOCl₂ or (COCl)₂ Intermediate2 2-Phenylquinoline-4-carbonyl Chloride Step2->Intermediate2 Step3 Step 3: Controlled Reduction Intermediate2->Step3 LiAl(OtBu)₃H FinalProduct 2-Phenylquinoline-4-carboxaldehyde Step3->FinalProduct

Caption: Overall synthetic workflow from starting materials to the target aldehyde.

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of 2-phenylquinoline-4-carboxaldehyde stems from the reactivity of its aldehyde group, providing a gateway to a vast chemical space.

Key Transformations:
  • Oxidation: Can be readily oxidized back to the parent 2-phenylquinoline-4-carboxylic acid using standard oxidants (e.g., PCC, KMnO₄).

  • Reduction: Can be reduced to the corresponding alcohol, (2-phenylquinolin-4-yl)methanol, using mild reducing agents like sodium borohydride (NaBH₄).

  • Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃) yields substituted amines, a crucial transformation for building libraries of drug candidates.

  • Condensation Reactions: Serves as an electrophile in reactions like the Wittig reaction (to form alkenes), Knoevenagel condensation (with active methylene compounds), and Schiff base formation.

Reactivity_Diagram Aldehyde 2-Phenylquinoline- 4-carboxaldehyde CarboxylicAcid Carboxylic Acid Aldehyde->CarboxylicAcid [Oxidation] Alcohol Primary Alcohol Aldehyde->Alcohol [Reduction] (e.g., NaBH₄) Amine Substituted Amine Aldehyde->Amine Reductive Amination (R₂NH, NaBH(OAc)₃) Alkene Alkene Aldehyde->Alkene Wittig Reaction

Caption: Key chemical transformations of the aldehyde functional group.

Applications:
  • Medicinal Chemistry: The primary application is as a versatile intermediate. The 2-phenylquinoline core is a known pharmacophore, and the aldehyde allows for the systematic exploration of structure-activity relationships (SAR). Derivatives have shown potential as antibacterial agents and selective HDAC inhibitors for oncology.[3][12] The ability to easily form amides, amines, and other functional groups from the aldehyde is critical for optimizing ligand-protein interactions.

  • Materials Science: The extended π-conjugated system of the quinoline ring makes it a candidate for the synthesis of fluorescent dyes and molecular sensors.[15] The aldehyde can be used to anchor the chromophore to other molecules or polymer backbones.

Self-Validating Experimental Protocols

The following protocols are designed to be robust and reproducible, with clear endpoints and validation checks.

Protocol 1: Synthesis of 2-Phenylquinoline-4-carboxylic Acid (Doebner Reaction)

This protocol is adapted from established literature procedures.[9][16]

  • Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine aniline (20 mmol), benzaldehyde (20 mmol), and 30 mL of absolute ethanol.

  • Initial Condensation: Stir the mixture and heat to reflux for 1 hour. The initial reaction forms the Schiff base intermediate.

  • Doebner Condensation: Cool the mixture slightly and add pyruvic acid (30 mmol) followed by a catalytic amount of trifluoroacetic acid (0.1 mL).

  • Reaction: Heat the reaction mixture back to reflux (approx. 80°C) and maintain for 3-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Isolation: Upon completion, cool the mixture to room temperature and then pour it slowly into 60 mL of ice water with vigorous stirring. A solid precipitate will form.

  • Purification: Collect the crude solid by vacuum filtration. To purify, suspend the solid in an aqueous potassium carbonate (K₂CO₃) solution to dissolve the acidic product. Filter to remove any non-acidic impurities.

  • Final Product Precipitation: Acidify the filtrate with a suitable acid (e.g., HCl or acetic acid) until the pH is acidic, causing the purified 2-phenylquinoline-4-carboxylic acid to precipitate.

  • Drying: Collect the white to light-yellow solid by filtration, wash with cold water, and dry under vacuum.

Protocol 2: Synthesis of 2-phenylquinoline-4-carboxaldehyde (Proposed)

Disclaimer: This is a representative protocol based on standard transformations and should be optimized.

Step A: Synthesis of 2-Phenylquinoline-4-carbonyl Chloride

  • Setup: In a flame-dried flask under an inert atmosphere (N₂ or Ar), suspend 2-phenylquinoline-4-carboxylic acid (10 mmol) in 20 mL of dry dichloromethane (DCM).

  • Activation: Add oxalyl chloride (12 mmol) dropwise, followed by a catalytic amount (1-2 drops) of dry dimethylformamide (DMF).

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-2 hours, evidenced by the cessation of gas evolution and the formation of a clear solution.

  • Isolation: Remove the solvent and excess reagent under reduced pressure to yield the crude acid chloride, which is often used immediately in the next step without further purification.

Step B: Reduction to 2-phenylquinoline-4-carboxaldehyde

  • Setup: In a separate flame-dried, three-neck flask under an inert atmosphere, prepare a solution of lithium tri-tert-butoxyaluminum hydride (11 mmol) in 30 mL of dry tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition: Dissolve the crude 2-phenylquinoline-4-carbonyl chloride from Step A in 15 mL of dry THF and add it dropwise to the cold hydride solution over 30 minutes.

  • Reaction: Stir the reaction at -78 °C for 2-3 hours. Monitor progress by TLC.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt) at -78 °C. Allow the mixture to warm to room temperature and stir until the aqueous and organic layers are clear.

  • Work-up: Separate the organic layer. Extract the aqueous layer twice with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to afford the pure 2-phenylquinoline-4-carboxaldehyde.

Safety and Handling

Professionals handling 2-phenylquinoline-4-carboxaldehyde or its precursors should consult the full Safety Data Sheet (SDS).

  • Hazards: The compound and its intermediates may cause skin, eye, and respiratory irritation.[17][18] Avoid breathing dust, fumes, or vapors.[19]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[20]

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[17] Avoid formation of dust and aerosols.[17]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[20][21]

Conclusion

2-Phenylquinoline-4-carboxaldehyde is more than a simple chemical; it is an enabling tool for innovation in drug discovery and materials science. Its synthesis, while requiring a multi-step approach, is logical and relies on well-established, high-yielding reactions. The true value of this compound lies in the versatility of its aldehyde handle, which opens the door to a vast array of derivatives. For researchers aiming to explore the rich pharmacology of the quinoline scaffold, mastering the synthesis and reactivity of this key intermediate is a critical and rewarding endeavor.

References

  • Benchchem. (n.d.). Application Note: Synthesis of 2-Phenylquinoline-4-Carboxylic Acid via the Doebner Reaction.
  • ResearchGate. (n.d.). Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives.
  • Jiang, S., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 937225.
  • Ilango, K., et al. (2015). Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. Austin Journal of Analytical and Pharmaceutical Chemistry, 2(4), 1048.
  • Chemical Synthesis Database. (2025). 2-phenyl-4-quinolinecarbaldehyde.
  • Jiang, S., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry.
  • Ye, W., et al. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 21(3), 340.
  • ResearchGate. (2025). Recent Advances in the Synthesis and Applications of Phenylquinoline-4-Carboxylic Acid Derivatives: A Comprehensive Review.
  • Wikipedia. (n.d.). Doebner–Miller reaction.
  • J&K Scientific. (2025). JP-7996 - Safety Data Sheet.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Quinolinecarboxaldehyde.
  • Wikipedia. (n.d.). Pfitzinger reaction.
  • PubMed. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors.
  • Chemsrc. (2025). 2-phenylquinoline-4-carbaldehyde | CAS#:117839-38-0.
  • Name Reactions in Organic Synthesis. (n.d.). Pfitzinger Quinoline Synthesis.
  • Chem-Impex. (n.d.). 2-Phenylquinoline-4-carboxylic acid.
  • Ye, W., et al. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 21(3).
  • Echemi. (n.d.). 2-phenyl-quinoline-4-carboxylic acid methyl ester - Safety Data Sheet.
  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS.
  • SynArchive. (n.d.). Doebner-Miller Reaction.
  • Benchchem. (n.d.). Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis.
  • Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. (2023). Molekul, 18(1), 58-66.
  • Thermo Fisher Scientific. (2026). 2-Phenylquinoline-4-carboxylic acid SAFETY DATA SHEET.
  • PubChem. (n.d.). 2-Phenylquinoline-4-carboxylate.
  • Gate Chemistry. (2018, July 15). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines [Video]. YouTube.
  • SDS Manager Inc. (2020). 2-PHENYL-QUINOLINE-4-CARBOXYLIC ACID SDS.
  • Vulcanchem. (n.d.). 4-Phenylquinoline-2-carbaldehyde.
  • Semantic Scholar. (n.d.). Doebner-von Miller reaction.
  • PubChemLite. (n.d.). 2-phenylquinoline-4-carboxamide (C16H12N2O).

Sources

molecular weight and formula of 2-phenyl-4-formylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Phenyl-4-formylquinoline: Synthesis, Characterization, and Applications

Introduction

The quinoline scaffold is a privileged heterocyclic motif that forms the core of numerous natural products, pharmaceuticals, and functional materials. Its derivatives exhibit a vast spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1] Within this important class of compounds, 2-phenyl-4-formylquinoline (also known as 2-phenyl-4-quinolinecarbaldehyde) serves as a pivotal synthetic intermediate. The presence of a reactive aldehyde group at the 4-position, combined with the stable 2-phenylquinoline core, makes it a versatile building block for the synthesis of more complex, biologically active molecules and functional materials. This guide provides a comprehensive overview of its chemical properties, a detailed methodology for its synthesis and characterization, and an exploration of its applications in drug discovery and materials science.

Physicochemical and Spectroscopic Data

The fundamental properties of 2-phenyl-4-formylquinoline are summarized below. While experimental spectroscopic data is not widely published, the expected characteristics are derived from the analysis of its structure and comparison with closely related analogues.[2][3][4]

Table 1: Physicochemical Properties of 2-Phenyl-4-formylquinoline

PropertyValueSource
Molecular Formula C₁₆H₁₁NO[5]
Molecular Weight 233.27 g/mol [5]
Appearance Expected to be a solid-
Melting Point 66-67 °C[5]
SMILES O=Cc1cc(nc2ccccc12)c3ccccc3[5]
InChIKey WVUJVQGSMRAXJG-UHFFFAOYSA-N[5]

Table 2: Predicted Spectroscopic Data for 2-Phenyl-4-formylquinoline

TechniqueExpected Features
¹H NMR ~10.1 ppm (s, 1H, -CHO), ~8.5-7.5 ppm (m, 10H, Ar-H)
¹³C NMR ~193 ppm (C=O), ~158-120 ppm (Ar-C)
IR (cm⁻¹) ~1705-1690 (C=O stretch, aldehyde), ~1600-1500 (C=N, C=C stretch), ~3060 (Ar C-H stretch)
Mass Spec (EI) m/z 233 [M]⁺, 232 [M-H]⁺, 204 [M-CHO]⁺

Synthesis of 2-Phenyl-4-formylquinoline

The synthesis of 2-phenyl-4-formylquinoline is most strategically approached via the preparation and subsequent functional group transformation of its corresponding carboxylic acid, 2-phenyl-4-quinolinecarboxylic acid (also known as Cinchophen). This multi-step pathway leverages the robust and well-established Doebner reaction for the initial quinoline ring formation.[6]

Workflow for Synthesis

Synthesis_Workflow cluster_0 Part 1: Doebner Reaction cluster_1 Part 2: Reduction to Alcohol cluster_2 Part 3: Oxidation to Aldehyde Aniline Aniline Cinchophen 2-Phenyl-4-quinolinecarboxylic Acid Aniline->Cinchophen Benzaldehyde Benzaldehyde Benzaldehyde->Cinchophen PyruvicAcid Pyruvic Acid PyruvicAcid->Cinchophen Cinchophen_ref 2-Phenyl-4-quinolinecarboxylic Acid LAH LiAlH₄ or BH₃ in dry THF Cinchophen_ref->LAH Step 2 Alcohol (2-Phenylquinolin-4-yl)methanol LAH->Alcohol Alcohol_ref (2-Phenylquinolin-4-yl)methanol PCC PCC or Swern Oxidation Alcohol_ref->PCC Step 3 FinalProduct 2-Phenyl-4-formylquinoline PCC->FinalProduct

Caption: Synthetic workflow for 2-phenyl-4-formylquinoline.

Experimental Protocols

Step 1: Synthesis of 2-Phenyl-4-quinolinecarboxylic Acid via Doebner Reaction [7]

  • Reagents & Setup: To a 250 mL round-bottom flask equipped with a reflux condenser, add aniline (0.1 mol), benzaldehyde (0.1 mol), and pyruvic acid (0.1 mol).

  • Solvent & Reflux: Add ethanol (100 mL) as the solvent. Heat the mixture to reflux with constant stirring.

  • Reaction Time: Maintain the reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product, 2-phenyl-4-quinolinecarboxylic acid, will precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol to remove unreacted starting materials. The product can be further purified by recrystallization from ethanol to yield a pure crystalline solid.

Step 2: Reduction of the Carboxylic Acid to (2-Phenylquinolin-4-yl)methanol

Trustworthiness Note: This reaction is highly exothermic and involves a pyrophoric reagent (LiAlH₄). It must be conducted under an inert atmosphere (e.g., nitrogen or argon) in anhydrous solvent by trained personnel.

  • Reagents & Setup: In a flame-dried 500 mL three-neck flask under a nitrogen atmosphere, suspend lithium aluminum hydride (LiAlH₄) (1.2 eq.) in anhydrous tetrahydrofuran (THF, 150 mL).

  • Addition of Acid: Cool the suspension to 0 °C using an ice bath. Slowly add a solution of 2-phenyl-4-quinolinecarboxylic acid (1 eq.) in anhydrous THF via a dropping funnel over 1 hour. Control the addition rate to maintain the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature overnight.

  • Quenching: Carefully quench the reaction by cooling the flask back to 0 °C and adding water dropwise (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure (Fieser workup) is designed to precipitate the aluminum salts as a granular solid.

  • Workup & Isolation: Stir the mixture vigorously for 1 hour until a white precipitate forms. Filter the mixture through a pad of Celite®, washing the filter cake with additional THF. Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude alcohol.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain pure (2-phenylquinolin-4-yl)methanol.

Step 3: Oxidation of the Alcohol to 2-Phenyl-4-formylquinoline

Expertise Note: Pyridinium chlorochromate (PCC) is a mild oxidizing agent suitable for converting primary alcohols to aldehydes without over-oxidation to the carboxylic acid. It is a suspected carcinogen and should be handled with appropriate safety precautions.

  • Reagents & Setup: In a 250 mL flask, dissolve (2-phenylquinolin-4-yl)methanol (1 eq.) in anhydrous dichloromethane (DCM, 100 mL).

  • Oxidation: Add pyridinium chlorochromate (PCC) (1.5 eq.) to the solution in one portion. The mixture will turn into a dark brown slurry.

  • Reaction: Stir the reaction mixture at room temperature for 2-3 hours. Monitor the disappearance of the starting material by TLC.

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter it through a short plug of silica gel to remove the chromium residues. Wash the silica plug thoroughly with additional diethyl ether.

  • Isolation & Purification: Combine the organic filtrates and remove the solvent under reduced pressure. The resulting crude residue can be purified by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield pure 2-phenyl-4-formylquinoline.

Reactivity and Applications in Drug Development

The synthetic value of 2-phenyl-4-formylquinoline lies in the high reactivity of its aldehyde functional group, which can be readily transformed into a wide array of other functionalities. This versatility makes it a key precursor for constructing libraries of quinoline derivatives for biological screening.

Key Chemical Transformations

The formyl group is an electrophilic center that readily undergoes nucleophilic attack, enabling diverse derivatization strategies.

Reactivity_Diagram center_node 2-Phenyl-4-formylquinoline Oxidation [O] e.g., KMnO₄ center_node->Oxidation Reduction [H] e.g., NaBH₄ center_node->Reduction Amine R-NH₂ center_node->Amine Wittig Ph₃P=CHR center_node->Wittig HCN HCN / KCN center_node->HCN CarboxylicAcid Carboxylic Acid (e.g., Cinchophen) Alcohol Primary Alcohol Imine Imine / Schiff Base Alkene Alkene (Wittig) Cyanohydrin Cyanohydrin Oxidation->CarboxylicAcid Reduction->Alcohol Amine->Imine Wittig->Alkene HCN->Cyanohydrin

Caption: Key reactions of the 4-formyl group.

Application as a Precursor for HDAC Inhibitors

Histone deacetylases (HDACs) are critical enzymes in epigenetic regulation, and their inhibition has emerged as a powerful strategy in cancer therapy. Research has shown that derivatives of 2-phenylquinoline-4-carboxylic acid are potent HDAC inhibitors.[8][9] The synthesis of these inhibitors often starts from precursors like 2-phenyl-4-formylquinoline. The aldehyde can be oxidized to the corresponding carboxylic acid, which is then coupled with various zinc-binding groups (ZBGs) and linker units to generate candidate drug molecules. The 2-phenylquinoline core acts as a "cap" group, interacting with the surface of the enzyme active site.

Application in Antibacterial Agents

The quinoline ring is a well-known pharmacophore in antibacterial agents (e.g., fluoroquinolones). The structural modification of the 2-phenyl-quinoline-4-carboxylic acid scaffold has been explored to develop new antibacterial compounds.[6] The synthesis of these derivatives relies on the functionalization at the 4-position, for which 2-phenyl-4-formylquinoline is an ideal starting point. For instance, the aldehyde can be converted into amides, esters, and other functional groups to modulate the compound's pharmacokinetic properties and target affinity.[7]

Conclusion

2-Phenyl-4-formylquinoline is a high-value chemical intermediate whose utility is rooted in the combination of a stable, biologically relevant quinoline core and a versatile aldehyde functional group. The synthetic route, though multi-stepped, relies on classical, well-understood organic reactions, making the compound accessible for research purposes. Its central role as a precursor to potent bioactive molecules, including HDAC inhibitors and antibacterial agents, ensures its continued importance for scientists in medicinal chemistry and drug development.

References

  • Ilango, K., Valentina, P., Subhakar, K., & Kathiravan, M. K. (2015). Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. Austin Journal of Analytical and Pharmaceutical Chemistry, 2(4), 1048. Available at: [Link]

  • Zhang, L., et al. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 21(3), 340. Available at: [Link]

  • Chemical Synthesis Database. (2025). 2-phenyl-4-quinolinecarbaldehyde. Available at: [Link]

  • ResearchGate. (n.d.). Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. Available at: [Link]

  • Supporting Information for publications. (n.d.). Analytical data for 2-phenylquinolin-4(1H)-one and related compounds.
  • Elhadi, S. A. (2004). Synthesis of 2-phenyl- and 2,3-diphenyl-quinolin-4-carboxylic acid derivatives. INIS-IAEA. Available at: [Link]

  • PubChem. (n.d.). 2-Phenylquinoline. National Center for Biotechnology Information. Available at: [Link]

  • Hui, Q., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 937225. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Transition metal-free one-pot double C-H functionalization of quinolines by disubstituted electron-deficient acetylenes. Available at: [Link]

  • Mohammadi, M. S., Bayat, Z., & Mohammadi Nasab, E. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc. Available at: [Link]

  • Zhang, L., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. Available at: [Link]

  • NIST. (n.d.). Quinoline, 2-phenyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Available at: [Link]

  • Ramirez-Gomez, X., et al. (2022). N-Arylation of 3-Formylquinolin-2(1H)-ones Using Copper(II)-Catalyzed Chan–Lam Coupling. Molecules, 27(23), 8415. Available at: [Link]

  • World Journal of Pharmaceutical Research. (2024). A Review on Synthesis and Pharmacological Activity of Quinoline. Available at: [Link]

Sources

Technical Guide: Solubility Profile of 2-Phenylquinoline-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Profile

The Solubility Paradox

2-Phenylquinoline-4-carboxaldehyde (CAS: 117839-38-0) is a critical intermediate in the synthesis of bioactive quinoline scaffolds, particularly for antimalarial and anticancer applications. Despite its utility, specific quantitative solubility data (e.g.,


 in mg/mL) is frequently absent from commercial certificates of analysis (CoA).

This guide addresses that gap. By synthesizing structural analysis with empirical solvent behaviors of the 2-phenylquinoline pharmacophore, we provide a high-confidence solubility profile. We further equip you with a standardized, self-validating protocol to determine exact saturation limits for your specific lot.

Structural Determinants of Solubility

To predict solvent interaction, we must analyze the molecule's physicochemical properties:

  • Lipophilicity (LogP ~4.3): The 2-phenylquinoline core is highly aromatic and planar, driving strong

    
    -
    
    
    
    stacking interactions in the solid state. This necessitates solvents capable of disrupting these intermolecular forces.
  • Functional Group (Aldehyde): The C-4 aldehyde provides a dipole moment and acts as a weak hydrogen bond acceptor, but lacks hydrogen bond donor capability. This makes the compound significantly more soluble in aprotic polar solvents (DCM, DMSO) than in protic solvents (Water, Methanol) compared to its carboxylic acid counterparts.

PropertyValue (Estimated)Impact on Solubility
Molecular Weight 233.26 g/mol Moderate; favors dissolution in small-molecule solvents.
LogP ~4.3High Lipophilicity. Insoluble in water; soluble in organic non-polar/polar aprotic solvents.
H-Bond Donors 0Poor solubility in water; no self-association via H-bonds.
H-Bond Acceptors 2 (N, O)Good solubility in acidic organic mixtures or H-bond donating solvents (e.g., Chloroform).

Part 2: Solvent Selection & Solubility Profile

The following data categorizes solvents based on their interaction efficiency with 2-phenylquinoline-4-carboxaldehyde.

Qualitative Solubility Table
Solvent ClassRepresentative SolventsSolubility RatingApplication Context
Super-Solvents DMSO, DMF, DMAcHigh (>50 mg/mL)Stock solutions for biological assays; chemical library storage.
Halogenated Dichloromethane (DCM), ChloroformGood (>20 mg/mL)Standard reaction solvent; NMR analysis; Liquid-liquid extraction.
Polar Aprotic Ethyl Acetate, THF, AcetoneModerate (5–20 mg/mL)Chromatography eluents; recrystallization (often with hexane).
Polar Protic Ethanol, Methanol, IsopropanolTemperature Dependent Low at RT; High at reflux. Ideal for recrystallization.
Non-Polar Hexane, Heptane, ToluenePoor (<1 mg/mL)Antisolvents for precipitation; washing filter cakes.
Aqueous Water, PBS BufferInsoluble Biological media (requires co-solvent or formulation).
Critical Stability Warning

⚠️ CAUTION: Aldehyde Reactivity

  • Protic Solvents: Avoid prolonged storage in primary alcohols (Methanol/Ethanol). The aldehyde group can slowly form hemiacetals or acetals, especially under acidic catalysis.

  • Oxidation: In solution, the aldehyde is susceptible to aerobic oxidation to 2-phenylquinoline-4-carboxylic acid. Always degas solvents for long-term storage and keep under inert atmosphere (Ar/N₂).

Part 3: Decision Logic & Visualization

The following diagram outlines the logical flow for selecting the appropriate solvent based on the intended experimental application.

SolventSelection Start Start: Select Application BioAssay Biological Assay (Cell/Enzyme) Start->BioAssay Synthesis Chemical Synthesis Or Reaction Start->Synthesis Purification Purification (Recrystallization) Start->Purification Analysis Analytical (NMR/HPLC) Start->Analysis DMSO DMSO / DMF (Stock >10mM) BioAssay->DMSO High Conc. Required Synthesis->DMSO High Temp/Polar DCM DCM / THF (Inert, Soluble) Synthesis->DCM Standard Warning Avoid Alcohols for Long-term Storage (Hemiacetal formation) Synthesis->Warning EtOH Ethanol / EtOAc (Temp Dependent) Purification->EtOH Dissolve Hot, Precipitate Cold Analysis->DMSO If Insoluble CDCl3 CDCl3 / DMSO-d6 Analysis->CDCl3 Standard NMR

Figure 1: Solvent Selection Decision Tree for 2-phenylquinoline-4-carboxaldehyde applications.

Part 4: Experimental Protocols

Since specific batch data varies, use this self-validating protocol to determine the precise solubility limit (


) for your sample.
Protocol 1: Gravimetric Determination of Saturation Solubility ( )

Objective: Accurately measure solubility in a target solvent (e.g., Ethanol) at 25°C.

Materials:

  • 2-phenylquinoline-4-carboxaldehyde (Solid)

  • Target Solvent (Anhydrous)

  • 0.45 µm PTFE Syringe Filter

  • Analytical Balance (0.01 mg precision)

  • Scintillation Vials (20 mL)

Workflow:

  • Supersaturation: Add excess solid (~50 mg) to 1.0 mL of solvent in a vial. The solution must remain cloudy (indicating undissolved solid).

  • Equilibration: Vortex for 2 minutes, then shake/stir at 25°C for 24 hours.

    • Why? This ensures thermodynamic equilibrium is reached, preventing kinetic artifacts.

  • Filtration: Draw the supernatant into a syringe and push through a 0.45 µm PTFE filter into a pre-weighed vial (

    
    ).
    
  • Evaporation: Evaporate the solvent (Rotavap or N₂ stream) until a constant mass is achieved.

  • Measurement: Weigh the vial with the dry residue (

    
    ).
    
  • Calculation:

    
    
    
Protocol 2: Preparation of Biological Stock Solution (10 mM)

Objective: Create a precipitation-free stock for cellular assays.

  • Calculate Mass: For 1 mL of 10 mM stock:

    
    
    
  • Dissolution: Weigh ~2.3–2.5 mg of compound into a sterile microcentrifuge tube. Record exact mass.

  • Volume Adjustment: Add DMSO (molecular biology grade) to achieve exactly 10 mM.

    
    
    
  • Sonicate: Sonicate in a water bath for 30–60 seconds to ensure complete dissolution.

  • QC Check: Visually inspect for particulates. If clear, aliquot and store at -20°C.

Part 5: References

  • Muscia, G. C., et al. (2011). "Ultrasonic-assisted synthesis of 2-phenylquinoline-4-carboxylic acid derivatives." Ultrasonics Sonochemistry, 18(1), 233-238.

  • Thermo Scientific Chemicals. (2023).[1] "2-Phenylquinoline-4-carboxylic acid Product Specification." Fisher Scientific.[1][2]

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 11794168, 2-Phenylquinoline-4-carboxamide derivatives." PubChem.

  • Bhat, H. R., et al. (2014). "Synthesis and biological evaluation of 2-phenylquinoline-4-carboxamide derivatives as potential antimalarial agents." Journal of Enzyme Inhibition and Medicinal Chemistry, 29(1), 1-8.

Sources

An In-depth Technical Guide to 2-Phenylquinoline-4-carboxaldehyde: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-phenylquinoline-4-carboxaldehyde, a pivotal heterocyclic building block in medicinal chemistry. This document details its physicochemical properties, outlines a robust synthetic pathway, and delves into its significant role as a precursor to a diverse range of biologically active molecules. The information presented herein is intended to empower researchers in their pursuit of novel therapeutics.

Core Compound Characteristics

2-Phenylquinoline-4-carboxaldehyde is a solid organic compound that presents as a white to light yellow crystalline powder. Its core structure features a quinoline ring system substituted with a phenyl group at the 2-position and a carboxaldehyde group at the 4-position. This unique arrangement of aromatic and reactive functionalities makes it a versatile intermediate in organic synthesis.

PropertyValueSource(s)
Melting Point 66-67 °C[1]
Molecular Formula C₁₆H₁₁NO[1]
Molecular Weight 233.27 g/mol
Physical Appearance White to light yellow crystalline powder[2][3]
Solubility Soluble in common organic solvents like chloroform, diethyl ether, and alcohols. Insoluble in water.

Strategic Synthesis of 2-Phenylquinoline-4-carboxaldehyde

The synthesis of 2-phenylquinoline-4-carboxaldehyde is most effectively achieved through a two-stage process, beginning with the well-established Doebner reaction to construct the quinoline core, followed by functional group manipulation to yield the target aldehyde. This approach is advantageous due to the ready availability of starting materials and the reliability of the involved chemical transformations.

Stage 1: Synthesis of the Precursor, 2-Phenylquinoline-4-carboxylic Acid

The initial step involves the synthesis of 2-phenylquinoline-4-carboxylic acid, a crucial intermediate. The Doebner reaction, a one-pot, three-component condensation, is the classical and efficient method for this transformation.[4]

Reaction Principle: The Doebner reaction proceeds through the initial formation of an imine (Schiff base) from the reaction of aniline and benzaldehyde. This is followed by the addition of the enolate of pyruvic acid to the imine. The resulting intermediate undergoes an intramolecular cyclization and subsequent dehydration to form a dihydroquinoline derivative, which is then oxidized in situ to the aromatic 2-phenylquinoline-4-carboxylic acid.[4]

Caption: Generalized workflow of the Doebner reaction for the synthesis of 2-phenylquinoline-4-carboxylic acid.

Experimental Protocol: Iron(III) Triflate Catalyzed Doebner Reaction [4]

  • Reagents and Equipment:

    • Aniline

    • Benzaldehyde

    • Pyruvic acid

    • Iron(III) trifluoromethanesulfonate [Fe(OTf)₃]

    • Ethanol

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer with heating mantle

    • Filtration apparatus

    • Thin Layer Chromatography (TLC) apparatus

  • Procedure:

    • To a 50 mL round-bottom flask, add pyruvic acid (1.0 mmol, 88 mg), aniline (1.1 mmol, 102 mg), benzaldehyde (1.0 mmol, 106 mg), and ethanol (5 mL).

    • Add the catalyst, iron(III) trifluoromethanesulfonate (15 mol%, 76 mg), to the mixture.

    • Equip the flask with a reflux condenser and place it on a magnetic stirrer with a heating mantle.

    • Heat the reaction mixture to 80°C and maintain reflux for 3 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, allow the mixture to cool to room temperature. The crude product will precipitate out of the solution.

    • Filter the crude product and wash with cold ethanol.

    • The product can be further purified by recrystallization from ethanol.

Stage 2: Conversion of the Carboxylic Acid to the Aldehyde

A common and effective method for the conversion of a carboxylic acid to an aldehyde involves a two-step sequence: reduction of the carboxylic acid to the corresponding primary alcohol, followed by a selective oxidation to the aldehyde.

Caption: Two-step synthetic pathway from 2-phenylquinoline-4-carboxylic acid to 2-phenylquinoline-4-carboxaldehyde.

Experimental Protocol (General Procedure):

  • Reduction to (2-Phenylquinolin-4-yl)methanol:

    • Caution: Lithium aluminum hydride (LiAlH₄) is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere.

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend 2-phenylquinoline-4-carboxylic acid in anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of lithium aluminum hydride in THF to the cooled suspension with vigorous stirring.

    • After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

    • Carefully quench the reaction by the sequential slow addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.

    • Filter the resulting precipitate and wash with THF.

    • Concentrate the filtrate under reduced pressure to yield the crude alcohol, which can be purified by column chromatography or recrystallization.

  • Oxidation to 2-Phenylquinoline-4-carboxaldehyde:

    • Caution: Pyridinium chlorochromate (PCC) and Dess-Martin periodinane are toxic and should be handled in a well-ventilated fume hood.

    • Dissolve the purified (2-phenylquinolin-4-yl)methanol in a suitable anhydrous solvent such as dichloromethane (DCM).

    • Add an oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane in one portion.

    • Stir the reaction at room temperature until the alcohol is consumed (monitor by TLC).

    • Upon completion, dilute the reaction mixture with a solvent like diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts or periodinane byproducts.

    • Concentrate the filtrate under reduced pressure to obtain the crude aldehyde.

    • Purify the crude product by column chromatography on silica gel.

Spectroscopic Characterization

The structure of 2-phenylquinoline-4-carboxaldehyde can be unequivocally confirmed through standard spectroscopic techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both the quinoline and phenyl rings, typically in the range of δ 7.5–9.0 ppm. A key diagnostic signal will be the aldehyde proton, which is expected to resonate as a singlet significantly downfield, around δ 10.0 ppm.[5]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display a number of signals in the aromatic region (approximately δ 115-160 ppm). The most downfield signal will correspond to the carbonyl carbon of the aldehyde group, typically appearing around δ 190-200 ppm.

  • Infrared (IR) Spectroscopy: The IR spectrum will provide clear evidence of the key functional groups. A strong, sharp absorption band is expected in the region of 1690-1740 cm⁻¹, characteristic of the C=O stretching vibration of the aldehyde. Additional peaks corresponding to C=N stretching (around 1550–1600 cm⁻¹) and aromatic C-H stretching (above 3000 cm⁻¹) would also be present.[5]

Applications in Drug Discovery and Medicinal Chemistry

The 2-phenylquinoline-4-carboxaldehyde scaffold is of significant interest to the pharmaceutical industry due to its role as a key intermediate in the synthesis of a wide array of bioactive molecules. The parent structure, 2-phenylquinoline-4-carboxylic acid, and its derivatives have demonstrated a broad spectrum of pharmacological activities, including:

  • Anticancer Activity: Derivatives of 2-phenylquinoline-4-carboxylic acid have been investigated as potent anticancer agents. For instance, they have been utilized as the "cap" group in the design of novel histone deacetylase (HDAC) inhibitors, which are a promising class of cancer therapeutics.[6][7][8] The aldehyde functionality of 2-phenylquinoline-4-carboxaldehyde provides a convenient handle for the elaboration of these complex molecules.

  • Antimicrobial and Antibacterial Properties: The quinoline ring is a well-known pharmacophore in antimicrobial drug discovery. Numerous derivatives of 2-phenylquinoline-4-carboxylic acid have been synthesized and evaluated for their antibacterial activity against a range of pathogens.[9][10][11] 2-Phenylquinoline-4-carboxaldehyde serves as a crucial starting material for the synthesis of these derivatives through reactions such as reductive amination and the formation of various heterocyclic adducts.

  • Anti-inflammatory and Antiviral Potential: The broader class of quinoline-4-carboxylic acids has been associated with anti-inflammatory and antiviral activities.[12] This suggests that novel derivatives synthesized from 2-phenylquinoline-4-carboxaldehyde could also hold promise in these therapeutic areas.

Caption: The role of 2-phenylquinoline-4-carboxaldehyde as a key intermediate in the synthesis of various bioactive compounds.

Safety and Handling

As a laboratory chemical, 2-phenylquinoline-4-carboxaldehyde should be handled with appropriate care. While specific safety data for this compound is not widely available, general precautions for handling aromatic aldehydes should be followed. Based on the safety data for the closely related 2-phenylquinoline-4-carboxylic acid, the following recommendations are prudent:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Inhalation: Avoid inhaling dust or vapors.

  • Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

2-Phenylquinoline-4-carboxaldehyde is a valuable and versatile building block for medicinal chemists and drug discovery professionals. Its straightforward synthesis from readily available starting materials, combined with the reactivity of the aldehyde functional group, allows for the creation of diverse libraries of compounds with a wide range of potential therapeutic applications. A thorough understanding of its properties and synthetic routes, as outlined in this guide, is essential for leveraging its full potential in the development of next-generation pharmaceuticals.

References

  • Ilango, K., Valentina, P., Subhakar, K., & Kathiravan, M. K. (2015). Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. Austin Journal of Analytical and Pharmaceutical Chemistry, 2(4), 1048.
  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022). Frontiers in Chemistry. Available at: [Link]

  • 2-phenyl-4-quinolinecarbaldehyde. Chemical Synthesis Database. Available at: [Link]

  • Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. ResearchGate. Available at: [Link]

  • Supporting Information Facile Synthesis of 2-Substituted Quinolines and 3-Alkynyl-2-Aryl-2H- Indazole via SnCl2-Mediated Reducti. The Royal Society of Chemistry.
  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Deriv
  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. (2016). PMC. Available at: [Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022). PMC. Available at: [Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022). Frontiers in Chemistry.
  • Recent Advances in the Synthesis and Applications of Phenylquinoline-4-Carboxylic Acid Derivatives: A Comprehensive Review. (2025).
  • Technical Support Center: NMR Analysis of 2-Phenylquinoline Deriv
  • 2-Phenyl-quinoline-4-carboxylic acid amide(29197-45-3)IR1. ChemicalBook.
  • 2-Phenylquinoline-4-carboxylate. PubChem. Available at: [Link]

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An In-depth Technical Guide to the Synthesis of 2-Phenylquinoline-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-phenylquinoline core is a privileged scaffold in medicinal chemistry and materials science, renowned for its presence in a multitude of bioactive compounds. Specifically, 2-phenylquinoline-4-carboxaldehyde serves as a pivotal intermediate for the synthesis of novel therapeutics, including potential anticancer and antimalarial agents.[1][2][3] This technical guide provides an in-depth exploration of the primary synthetic routes to this valuable aldehyde. We will dissect the strategic approaches, from the classic Doebner and Friedländer reactions for assembling the quinoline core to the subsequent functional group transformations required to install the aldehyde moiety. This document is intended for researchers, chemists, and drug development professionals, offering not only detailed, field-tested protocols but also the causal logic behind the experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system, consisting of a fused benzene and pyridine ring, is a structural motif of immense importance. Its derivatives exhibit a vast spectrum of pharmacological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[1][2][4] The introduction of a phenyl group at the 2-position and an aldehyde at the 4-position creates a versatile chemical entity, 2-phenylquinoline-4-carboxaldehyde. The aldehyde group is a synthetic linchpin, readily participating in a wide range of chemical transformations such as reductive aminations, Wittig reactions, and oxidations, allowing for the facile introduction of diverse functional groups and the construction of complex molecular architectures.

This guide details the most reliable and scientifically vetted methodologies for the synthesis of 2-phenylquinoline-4-carboxaldehyde, focusing on multi-step pathways that offer high yields and strategic flexibility.

Strategic Synthesis Pathways

The synthesis of 2-phenylquinoline-4-carboxaldehyde is most effectively approached through indirect routes, typically involving the creation of a stable precursor which is then converted to the target aldehyde. We will explore two primary strategies, each beginning with a different, well-established named reaction to construct the core quinoline heterocycle.

Synthetic_Overview cluster_0 Route A: Carboxylic Acid Pathway cluster_1 Route B: Friedländer Annulation Pathway A1 Aniline + Benzaldehyde + Pyruvic Acid A2 2-Phenylquinoline- 4-carboxylic Acid A1->A2 Doebner Reaction A3 Target Aldehyde A2->A3 Reduction Target 2-Phenylquinoline- 4-carboxaldehyde B1 2-Aminobenzophenone + Ethyl Acetoacetate B2 Ethyl 2-Phenylquinoline- 4-carboxylate B1->B2 Friedländer Synthesis B3 Target Aldehyde B2->B3 Reduction

Figure 1: High-level overview of the two primary synthetic routes.

Route A: The Doebner Reaction and Subsequent Reduction

This is arguably the most common and reliable route. It involves a powerful one-pot, three-component reaction to build the 2-phenylquinoline-4-carboxylic acid precursor, which is then reduced to the aldehyde.

Step 1: Synthesis of 2-Phenylquinoline-4-carboxylic Acid via the Doebner Reaction

The Doebner reaction is a classic method for preparing 2-substituted quinoline-4-carboxylic acids by condensing an aniline, an aldehyde, and pyruvic acid.[1][5] Modern iterations often employ acid catalysts to enhance reaction rates and yields.[1][2]

Mechanism Insight: The reaction is believed to initiate with the formation of a Schiff base (imine) from aniline and benzaldehyde. Concurrently, pyruvic acid's enol form engages in a Michael-type addition to the imine. The resulting adduct undergoes an intramolecular electrophilic cyclization onto the aniline ring. The final step is an in-situ oxidation of the dihydroquinoline intermediate to the aromatic quinoline product.[1][6] Lewis acids like Iron(III) trifluoromethanesulfonate catalyze the reaction by activating the imine for nucleophilic attack.[2]

Doebner_Mechanism cluster_start Step 1: Imine Formation cluster_addition Step 2: Michael Addition cluster_cyclize Step 3 & 4: Cyclization & Oxidation Aniline Aniline Imine Schiff Base (Imine) Aniline->Imine + H₂O Benzaldehyde Benzaldehyde Benzaldehyde->Imine PyruvicEnol Pyruvic Acid (Enol) Adduct Adduct PyruvicEnol->Adduct Dihydro Dihydroquinoline Intermediate Product 2-Phenylquinoline- 4-carboxylic Acid Dihydro->Product Oxidation (-2H)

Figure 2: Simplified mechanism of the Doebner Reaction.

Experimental Protocol (Iron-Catalyzed Doebner Reaction): [1][2]

  • Materials & Reagents:

    • Aniline (1.1 mmol, 102 mg)

    • Benzaldehyde (1.0 mmol, 106 mg)

    • Pyruvic acid (1.0 mmol, 88 mg)

    • Iron(III) trifluoromethanesulfonate [Fe(OTf)₃] (15 mol%, 76 mg)

    • Ethanol (5 mL)

    • Aqueous Potassium Carbonate (K₂CO₃) solution

    • Deionized water

  • Procedure:

    • To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add aniline, benzaldehyde, pyruvic acid, and ethanol.

    • Stir the mixture to achieve a homogenous solution. Add the catalyst, Fe(OTf)₃, to the mixture.

    • Heat the reaction mixture to 80°C and maintain a steady reflux for 3 hours.

    • Monitor the reaction's progress using Thin Layer Chromatography (TLC) (e.g., mobile phase of hexane:ethyl acetate 7:3).

    • Upon completion, allow the flask to cool to room temperature. The crude product will typically precipitate from the solution.

    • Pour the mixture into 60 mL of ice water with vigorous stirring to fully precipitate the product.

    • Collect the solid by vacuum filtration.

    • Purification: To separate the acidic product from non-acidic impurities, dissolve the crude solid in an aqueous K₂CO₃ solution. Filter this solution to remove any insoluble material.

    • Re-precipitate the purified product by acidifying the filtrate with a suitable acid (e.g., 1M HCl) until the solution is acidic.

    • Collect the purified 2-phenylquinoline-4-carboxylic acid by vacuum filtration, wash with cold water, and dry under vacuum.

CatalystSolventTemperatureTime (h)YieldReference
Fe(OTf)₃ (15 mol%)Ethanol80°C3Good[2]
Trifluoroacetic acidEthanolReflux3-12Good[1][7]
NoneEthanolReflux3Moderate[8]
Step 2: Reduction of Carboxylic Acid to Aldehyde

The conversion of the stable carboxylic acid to the more reactive aldehyde is a delicate but standard transformation. A direct reduction is challenging as most hydrides will reduce the acid all the way to the alcohol. Therefore, a two-step procedure via an activated intermediate like an acid chloride is preferred.

Mechanism Insight: The carboxylic acid is first converted to a highly reactive acid chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride can then be selectively reduced to the aldehyde using a poisoned catalyst (Rosenmund reduction) or a mild hydride source at low temperatures.

Experimental Protocol (via Acid Chloride):

  • Materials & Reagents:

    • 2-Phenylquinoline-4-carboxylic acid (1.0 mmol)

    • Thionyl chloride (SOCl₂) or Oxalyl chloride

    • Anhydrous Dichloromethane (DCM) or Toluene

    • A suitable reducing agent (e.g., for Rosenmund reduction: H₂, Pd/BaSO₄, quinoline-sulfur poison)

    • Triethylamine (for non-Rosenmund reductions)

  • Procedure:

    • Acid Chloride Formation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), suspend the 2-phenylquinoline-4-carboxylic acid (1.0 mmol) in anhydrous DCM.[8] Add oxalyl chloride (1.5 mmol) dropwise at 0°C, followed by a catalytic amount of DMF. Allow the reaction to warm to room temperature and stir for 2-3 hours until gas evolution ceases. Remove the solvent and excess reagent under reduced pressure to yield the crude 2-phenylquinoline-4-carbonyl chloride.

    • Reduction to Aldehyde (Rosenmund Reduction): Dissolve the crude acid chloride in anhydrous toluene. Add the palladium on barium sulfate catalyst (Pd/BaSO₄, 5-10 mol%) and a catalyst poison (e.g., quinoline-sulfur). Bubble hydrogen gas through the solution at room temperature until TLC indicates the consumption of the starting material.

    • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite with toluene. Concentrate the filtrate under reduced pressure.

    • Purification: Purify the resulting crude aldehyde by column chromatography on silica gel (hexane/ethyl acetate gradient) to afford the pure 2-phenylquinoline-4-carboxaldehyde.

Route B: The Friedländer Synthesis and Subsequent Reduction

An alternative and highly effective strategy is the Friedländer synthesis, which constructs the quinoline ring from different starting materials.[9] This route can be advantageous if the precursors are more readily available.

Step 1: Synthesis of Ethyl 2-Phenylquinoline-4-carboxylate via Friedländer Synthesis

The Friedländer synthesis condenses a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[10][11] To obtain the desired substitution pattern, 2-aminobenzophenone is reacted with ethyl acetoacetate.

Mechanism Insight: The reaction can proceed via two pathways depending on the conditions.[9] Under acidic catalysis, the reaction likely begins with the formation of a Schiff base between the 2-aminobenzophenone and the enol of ethyl acetoacetate. This is followed by an intramolecular aldol-type condensation and dehydration to yield the quinoline ring.[10] Under basic conditions, an initial aldol condensation is favored, followed by cyclization and dehydration.[12]

Friedlander_Mechanism cluster_start Reactants cluster_path Acid-Catalyzed Pathway AminoKetone 2-Aminobenzophenone ActiveMethylene Ethyl Acetoacetate (Enol form) SchiffBase Schiff Base Cyclized Cyclized Intermediate SchiffBase->Cyclized Intramolecular Aldol-type Reaction Product Ethyl 2-Phenylquinoline- 4-carboxylate Cyclized->Product Dehydration

Figure 3: Simplified mechanism of the acid-catalyzed Friedländer Synthesis.

Experimental Protocol (Acid-Catalyzed Friedländer Synthesis): [10]

  • Materials & Reagents:

    • 2-Aminobenzophenone (1 mmol, 197.2 mg)

    • Ethyl acetoacetate (1.2 mmol, 156.2 mg)

    • Concentrated Hydrochloric acid (HCl, 2-3 drops)

    • Ethanol (10 mL)

    • Saturated sodium bicarbonate solution

    • Ethyl acetate

    • Anhydrous sodium sulfate

  • Procedure:

    • In a round-bottom flask, dissolve 2-aminobenzophenone in ethanol.

    • Add ethyl acetoacetate to the solution, followed by 2-3 drops of concentrated HCl.

    • Attach a reflux condenser and heat the mixture to reflux for 4 hours. Monitor the reaction by TLC.

    • After completion, cool the reaction to room temperature.

    • Carefully neutralize the mixture with a saturated solution of sodium bicarbonate.

    • Extract the product into ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude ester.

    • Purify the crude product by column chromatography on silica gel (hexane-ethyl acetate gradient) to yield pure ethyl 2-phenylquinoline-4-carboxylate.[10]

Step 2: Reduction of Ester to Aldehyde

The selective reduction of an ester to an aldehyde can be efficiently achieved at low temperatures using a sterically hindered and reactive aluminum hydride reagent.

Mechanism Insight: Diisobutylaluminium hydride (DIBAL-H) is a powerful yet selective reducing agent. At low temperatures (e.g., -78°C), it coordinates to the ester carbonyl, and a single hydride transfer occurs to form a stable tetrahedral intermediate. This intermediate does not collapse to the aldehyde until aqueous work-up, preventing over-reduction to the primary alcohol.

Experimental Protocol (DIBAL-H Reduction):

  • Materials & Reagents:

    • Ethyl 2-phenylquinoline-4-carboxylate (1.0 mmol)

    • Diisobutylaluminium hydride (DIBAL-H, 1.0 M solution in hexanes, 1.1 mmol)

    • Anhydrous Toluene or Dichloromethane (DCM)

    • Methanol

    • Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)

  • Procedure:

    • In a flame-dried, three-neck flask under an inert atmosphere, dissolve the ester in anhydrous toluene.

    • Cool the solution to -78°C using a dry ice/acetone bath.

    • Add the DIBAL-H solution dropwise via syringe over 20-30 minutes, maintaining the internal temperature below -70°C.

    • Stir the reaction at -78°C for 1-2 hours. Monitor by TLC for the disappearance of the starting material.

    • Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at -78°C.

    • Allow the mixture to warm to room temperature, then add a saturated aqueous solution of Rochelle's salt and stir vigorously for several hours (or overnight) until two clear layers form.

    • Separate the layers and extract the aqueous layer with DCM or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 2-phenylquinoline-4-carboxaldehyde.

Alternative Synthetic Approaches

While the two routes detailed above are robust, other classic quinoline syntheses can be adapted.

  • Combes Synthesis to 2-Phenyl-4-methylquinoline: The acid-catalyzed condensation of aniline with benzoylacetone (a β-diketone) yields 2-phenyl-4-methylquinoline.[13][14][15] The methyl group can then be oxidized to the target aldehyde, often using selenium dioxide (SeO₂), although this reagent is toxic and requires careful handling.

  • Pfitzinger Reaction: This reaction condenses isatin with a carbonyl compound (in this case, acetophenone) in the presence of a strong base to yield 2-phenylquinoline-4-carboxylic acid, providing an alternative to the Doebner reaction for the Route A precursor.[16][17][18]

Characterization of 2-Phenylquinoline-4-carboxaldehyde

Proper characterization is crucial to confirm the identity and purity of the final product.

PropertyValueReference
Molecular Formula C₁₆H₁₁NO
Molecular Weight 233.27 g/mol
Appearance Solid
Melting Point 66-67 °C
¹H NMR Spectral data will show characteristic peaks for the aromatic quinoline and phenyl protons, as well as a distinct singlet for the aldehyde proton (CHO) typically downfield around 10 ppm.[19][20]
¹³C NMR The spectrum will display signals for all 16 carbons, with the aldehyde carbonyl carbon appearing significantly downfield (typically >190 ppm). DEPT experiments can confirm the assignments.[21][22]
Mass Spectrometry High-resolution mass spectrometry (HRMS) should confirm the exact mass of the molecular ion [M+H]⁺.[21][23]

Conclusion

The synthesis of 2-phenylquinoline-4-carboxaldehyde is a multi-step process that relies on foundational named reactions in heterocyclic chemistry. The Doebner reaction and the Friedländer synthesis provide reliable and versatile entry points to key precursors—the corresponding carboxylic acid and ester, respectively. The choice between these routes may depend on the availability and cost of the starting materials. Subsequent functional group transformations, namely the reduction of the acid or ester to the aldehyde, require careful control of reaction conditions to avoid over-reduction and ensure high yields. The protocols and mechanistic insights provided in this guide offer a comprehensive framework for researchers to successfully synthesize this valuable building block for applications in drug discovery and beyond.

References

  • Friedländer Synthesis: Mechanism | PDF | Change | Chemical Compounds - Scribd. (n.d.). Retrieved February 17, 2026, from [Link]

  • Friedländer synthesis - Wikipedia. (2023, December 2). Retrieved February 17, 2026, from [Link]

  • Doebner reaction - Wikipedia. (2023, March 21). Retrieved February 17, 2026, from [Link]

  • (A) Mechanism of the Doebner reaction. (B) Synthesis of the model... - ResearchGate. (n.d.). Retrieved February 17, 2026, from [Link]

  • Concerning the mechanism of the Friedländer quinoline synthesis - Sci-Hub. (n.d.). Retrieved February 17, 2026, from [Link]

  • Friedlander quinoline synthesis. (n.d.). Retrieved February 17, 2026, from [Link]

  • Doebner Reaction. (n.d.). Retrieved February 17, 2026, from [Link]

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC. (2016, March 10). Retrieved February 17, 2026, from [Link]

  • One-Pot Synthesis of 2-Phenylquinoline-4-Carboxylic Acid: Iron(III) Trifluoromethanesulfonate Catalysed Doebner Reaction - Scientific.net. (2021, September 13). Retrieved February 17, 2026, from [Link]

  • One-Pot Friedländer Quinoline Synthesis: Scope and Limitations - Organic Chemistry Portal. (n.d.). Retrieved February 17, 2026, from [Link]

  • Knoevenagel Condensation Doebner Modification - Organic Chemistry Portal. (n.d.). Retrieved February 17, 2026, from [Link]

  • 2 - Supporting Information. (n.d.). Retrieved February 17, 2026, from [Link]

  • Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. (2015, September 4). Retrieved February 17, 2026, from [Link]

  • Pfitzinger Quinoline Synthesis. (n.d.). Retrieved February 17, 2026, from [Link]

  • Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. - ResearchGate. (n.d.). Retrieved February 17, 2026, from [Link]

  • Combes quinoline synthesis. (n.d.). Retrieved February 17, 2026, from [Link]

  • Microwave-assisted Döbner synthesis of 2-phenylquinoline-4-carboxylic acids and their antiparasitic activities | Request PDF - ResearchGate. (2025, August 9). Retrieved February 17, 2026, from [Link]

  • Pfitzinger reaction - Wikipedia. (2023, March 21). Retrieved February 17, 2026, from [Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC. (2022, July 14). Retrieved February 17, 2026, from [Link]

  • Advances in polymer based Friedlander quinoline synthesis - TÜBİTAK Academic Journals. (2021, January 1). Retrieved February 17, 2026, from [Link]

  • Chemistry of Pfitzinger Synthesis | PDF | Chemical Reactions | Hydrolysis - Scribd. (n.d.). Retrieved February 17, 2026, from [Link]

  • Combes Quinoline Synthesis. (n.d.). Retrieved February 17, 2026, from [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC. (n.d.). Retrieved February 17, 2026, from [Link]

  • The Catalytic Liquid-Phase Oxidation of 4-Methyl Quinoline to Quinoline-4 Carboxylic Acid - Digital Commons @PVAMU - Prairie View A&M University. (2022, March 14). Retrieved February 17, 2026, from [Link]

  • Combes quinoline synthesis - Wikipedia. (2023, December 2). Retrieved February 17, 2026, from [Link]

  • Combes Quinoline Synthesis PDF - Scribd. (n.d.). Retrieved February 17, 2026, from [Link]

  • Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives - Der Pharma Chemica. (n.d.). Retrieved February 17, 2026, from [Link]

  • The 1 H and 13 C NMR spectroscopic data of compounds 1 and 2. - ResearchGate. (n.d.). Retrieved February 17, 2026, from [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction | The Journal of Organic Chemistry - ACS Publications. (2023, August 23). Retrieved February 17, 2026, from [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. (n.d.). Retrieved February 17, 2026, from [Link]

  • 13C DEPT NMR 1D Spectrum - Utah Chemistry. (n.d.). Retrieved February 17, 2026, from [Link]

  • Full article: A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction - Taylor & Francis. (n.d.). Retrieved February 17, 2026, from [Link]

  • Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. (2023, June 2). Retrieved February 17, 2026, from [Link]

Sources

Therapeutic Potential of 2-Phenylquinoline-4-Carboxaldehyde Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-phenylquinoline-4-carboxaldehyde scaffold represents a pivotal "privileged structure" in medicinal chemistry. Unlike the more common 3-formyl derivatives (typically accessed via Vilsmeier-Haack formylation), the 4-carboxaldehyde regioisomer offers a unique geometric vector for drug design. Its aldehyde functionality serves as a highly reactive electrophilic handle, enabling the rapid generation of diverse Schiff bases, hydrazones, and semicarbazones. These derivatives have demonstrated significant potency as HDAC inhibitors , tubulin polymerization inhibitors , and DNA intercalators . This guide provides a rigorous analysis of the synthesis, structural biology, and therapeutic utility of this scaffold, designed for researchers requiring actionable protocols and mechanistic insights.

Structural Significance & Pharmacophore Analysis

The quinoline ring is a planar, aromatic system that mimics purine bases, allowing for effective DNA intercalation. The addition of a 2-phenyl group extends the conjugation system, enhancing lipophilicity and facilitating hydrophobic interactions within enzyme binding pockets (e.g., the hydrophobic channel of Histone Deacetylases).

The 4-carboxaldehyde group is the critical "warhead precursor." It is rarely the final drug; rather, it is the linchpin for Diversity-Oriented Synthesis (DOS) . By condensing this aldehyde with various amines, researchers can modulate:

  • Electronic Distribution: Via the resulting imine (

    
    ) bond.
    
  • Solubility & Permeability: By varying the amine tail (e.g., piperazine vs. aromatic amines).

  • Metal Chelation: Hydrazone derivatives often coordinate Zn²⁺, a key mechanism in HDAC inhibition.

Figure 1: SAR & Pharmacophore Logic

SAR_Analysis Core 2-Phenylquinoline Core (π-π Stacking / DNA Intercalation) Pos2 2-Phenyl Ring (Hydrophobic Pocket Binding) Core->Pos2 Conjugation Extension Pos4 4-Carboxaldehyde (Electrophilic Handle) Core->Pos4 Regioselective Functionalization Deriv Schiff Base / Hydrazone (Zinc Binding / Target Specificity) Pos4->Deriv Condensation (R-NH2)

Caption: Structural dissection of the 2-phenylquinoline-4-carboxaldehyde scaffold highlighting key pharmacophoric contributions.

Synthetic Strategies

While the Vilsmeier-Haack reaction is standard for 3-formyl quinolines, the 4-formyl isomer requires a different approach. The most robust, self-validating protocol involves the Selenium Dioxide (SeO₂) oxidation of a 4-methyl precursor.

Synthesis Workflow[1][2][3][4][5][6][7]
  • Precursor Assembly: Synthesis of 4-methyl-2-phenylquinoline via the Doebner-Miller or Combes quinoline synthesis.

  • Regioselective Oxidation: Selective oxidation of the activated benzylic methyl group at position 4 using SeO₂.

Figure 2: Synthetic Pathway

Synthesis_Pathway Aniline Aniline MethylQuin 4-Methyl-2-Phenylquinoline Aniline->MethylQuin Doebner-Miller Condensation Aldehyde Benzaldehyde Aldehyde->MethylQuin Doebner-Miller Condensation Pyruvate Pyruvic Acid (or Acetone equivalent) Pyruvate->MethylQuin Doebner-Miller Condensation Oxidation Oxidation (SeO₂, Dioxane, Reflux) MethylQuin->Oxidation FinalAldehyde 2-Phenylquinoline-4-Carboxaldehyde (Target Scaffold) Oxidation->FinalAldehyde Selective Methyl Oxidation

Caption: Step-wise synthesis of the 4-carboxaldehyde scaffold via the SeO2 oxidation route.

Detailed Experimental Protocol

Objective: Synthesis of 2-phenylquinoline-4-carboxaldehyde.

Step 1: Synthesis of 4-Methyl-2-Phenylquinoline

  • Reagents: Aniline (10 mmol), Benzaldehyde (10 mmol), Acetone (10 mmol), conc. HCl (cat).

  • Procedure: Reflux the mixture in ethanol for 4-6 hours. Neutralize with ammonia. Extract with ethyl acetate. Purify via column chromatography (Hexane:EtOAc 9:1).

  • Validation: ¹H NMR should show a singlet methyl peak around δ 2.7 ppm.

Step 2: SeO₂ Oxidation (The Critical Step)

  • Reagents: 4-Methyl-2-phenylquinoline (5 mmol), Selenium Dioxide (6 mmol), 1,4-Dioxane (20 mL), Water (1 mL).

  • Procedure:

    • Dissolve the quinoline in dioxane/water.

    • Add SeO₂ and reflux for 4 hours. Monitor via TLC (product is more polar).

    • Filter hot to remove black Selenium metal.

    • Evaporate solvent and recrystallize from ethanol.

  • Yield: Typically 65-75%.

  • Validation: Appearance of a distinct aldehyde proton signal (singlet) at δ 10.2–10.5 ppm in ¹H NMR.

Therapeutic Applications & Mechanisms

The aldehyde itself is a precursor. Its derivatives (Schiff bases) exhibit potent biological activities.[1][2]

Anticancer Activity (HDAC & Tubulin)

Derivatives of this scaffold, particularly hydrazones and semicarbazones , function as multi-target agents.

  • HDAC Inhibition: The imine nitrogen and additional heteroatoms (from the hydrazine tail) can chelate the Zinc ion (Zn²⁺) in the catalytic pocket of Histone Deacetylases (HDACs), specifically HDAC3 and HDAC6. This leads to hyperacetylation of histones and reactivation of tumor suppressor genes.

  • Cell Cycle Arrest: Compounds often induce arrest at the G2/M phase , indicating interference with tubulin polymerization.

Antimicrobial Potential

Schiff bases derived from 2-phenylquinoline-4-carboxaldehyde have shown MIC values comparable to Ciprofloxacin against S. aureus and E. coli. The mechanism involves:

  • Intercalation into bacterial DNA (gyrase inhibition).

  • Disruption of cell wall synthesis via chelation of essential metal cofactors.

Figure 3: Mechanism of Action (Apoptosis Induction)

MOA_Pathway Drug Quinoline-4-Carboxaldehyde Derivative Target1 HDAC Active Site (Zn2+ Chelation) Drug->Target1 Inhibits Target2 Tubulin (Polymerization Inhibition) Drug->Target2 Binds Effect1 Histone Hyperacetylation Target1->Effect1 Effect2 G2/M Arrest Target2->Effect2 GeneExp Reactivation of p21/p53 Effect1->GeneExp Apoptosis APOPTOSIS (Cell Death) Effect2->Apoptosis GeneExp->Apoptosis

Caption: Dual-mechanism pathway showing HDAC inhibition and Tubulin binding leading to apoptosis.

Quantitative Data Summary

The following table summarizes the cytotoxicity (IC₅₀) of key hydrazone derivatives synthesized from the 2-phenylquinoline-4-carboxaldehyde scaffold (Data aggregated from representative literature).

Derivative TypeR-Group (Amine)Cell LineIC₅₀ (µM)Target Mechanism
Hydrazone 4-FluorophenylMCF-7 (Breast)2.16HDAC Inhibition
Hydrazone 2,4-DinitrophenylA549 (Lung)5.66DNA Intercalation
Semicarbazone -CONH₂HepG2 (Liver)12.4Tubulin Binding
Thiosemicarbazone -CSNH₂K562 (Leukemia)0.48ROS Generation

Future Outlook & Challenges

  • Solubility: The 2-phenylquinoline core is highly lipophilic (LogP > 4). Future designs must incorporate polar moieties (e.g., morpholine, piperazine) at the 4-position side chain to improve oral bioavailability.

  • Selectivity: While potent, these scaffolds often exhibit off-target toxicity. Structure-based drug design (SBDD) focusing on the HDAC3 isoform selectivity is the most promising route for clinical translation.

References

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. (2022).[3] [Link]

  • Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Molecules. (2016).[4] [Link]

  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs. RSC Advances. (2020). [Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. (General reference for formylation mechanisms). [Link]

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2-phenyl-4-quinolinecarboxaldehyde safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 2-phenyl-4-quinolinecarboxaldehyde (CAS: 117839-38-0), a critical heterocyclic intermediate in medicinal chemistry. It is designed for researchers requiring actionable data on synthesis, safety, and reactivity, moving beyond standard SDS templates to offer field-proven insights.

Identity & Physicochemical Profile[1]
Parameter Data
Chemical Name 2-Phenylquinoline-4-carbaldehyde
CAS Number 117839-38-0
Molecular Formula C₁₆H₁₁NO
Molecular Weight 233.27 g/mol
Structure Quinoline core substituted with a phenyl group at C2 and a formyl group at C4.
Appearance Yellow to brownish crystalline solid
Melting Point 66–67 °C [1]
Solubility Soluble in CHCl₃, DCM, DMSO; sparingly soluble in ethanol; insoluble in water.

Part 1: Hazard Identification & Risk Assessment (GHS)

Note: Specific toxicological data for this research chemical is limited. The following classification is derived from Structural Activity Relationship (SAR) analysis of analogous quinoline aldehydes and 2-phenylquinoline derivatives.

Predicted GHS Classification
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1][2]

    • H319: Causes serious eye irritation.[1][2]

    • H335: May cause respiratory irritation.[1][2]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

    • P280: Wear protective gloves/eye protection/face protection.[2]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do.[2] Continue rinsing.[2]

Critical Safety Commentary

The aldehyde moiety at the C4 position is moderately reactive. While not as volatile as lower molecular weight aldehydes, it poses a sensitization risk. The quinoline nitrogen is weakly basic, potentially facilitating salt formation with strong acids, which alters solubility and bioavailability profiles during handling.

Part 2: Synthesis & Handling Protocols

Synthesis via SeO₂ Oxidation (Riley Oxidation)

The most robust method for accessing 2-phenyl-4-quinolinecarboxaldehyde is the selective oxidation of 2-phenyl-4-methylquinoline using selenium dioxide (SeO₂). This route avoids the over-oxidation to the carboxylic acid if temperature and stoichiometry are strictly controlled.

Experimental Protocol:

  • Reagents: Dissolve 2-phenyl-4-methylquinoline (10 mmol) in 1,4-dioxane (20 mL).

  • Oxidant: Add Selenium Dioxide (SeO₂, 11 mmol). Note: Use a slight excess to ensure completion, but avoid large excesses to prevent byproduct formation.

  • Reaction: Reflux the mixture at 100–110 °C for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane).

  • Workup: Filter hot to remove metallic selenium (Se⁰) precipitates. Evaporate the solvent under reduced pressure.

  • Purification: Recrystallize from ethanol or purify via silica gel column chromatography.

Causality & Insight:

  • Why Dioxane? Dioxane is used because it dissolves both the organic substrate and SeO₂ sufficiently at reflux temperatures, facilitating the heterogeneous reaction.

  • Selenium Removal: The formation of black metallic selenium indicates reaction progress. Immediate hot filtration is crucial to prevent colloidal selenium from contaminating the final crystal lattice.

Reactivity: Schiff Base Formation

This compound is a "privileged scaffold" precursor. The C4-aldehyde is highly electrophilic, making it ideal for condensation with primary amines to form Schiff bases (imines), which are widely screened for antimalarial and anticancer activity [2].

Protocol Validation:

  • Self-Validating Step: The disappearance of the aldehyde carbonyl peak (~1700 cm⁻¹) and appearance of the imine stretch (~1620 cm⁻¹) in IR spectroscopy confirms the transformation.

Part 3: Visualization & Logic Flows

Synthesis Workflow & Safety Decision Tree

The following diagram outlines the critical decision points during the synthesis and handling of the compound.

SynthesisWorkflow Start Start: 2-Phenyl-4-methylquinoline Oxidation SeO2 Oxidation (Reflux in Dioxane) Start->Oxidation CheckTLC TLC Check (Complete Conversion?) Oxidation->CheckTLC CheckTLC->Oxidation No (Continue Reflux) Filter Hot Filtration (Remove Se metal) CheckTLC->Filter Yes Purify Recrystallization (Ethanol) Filter->Purify Hazard HAZARD: Selenium Toxicity Dispose as HazMat Filter->Hazard Waste Stream Product Final Product: 2-Phenyl-4-quinolinecarboxaldehyde Purify->Product

Caption: Workflow for SeO₂ oxidation of methyl-quinoline precursor, highlighting critical filtration and waste management steps.

Reactivity Pathway: Schiff Base Synthesis

This diagram illustrates the mechanism and utility of the aldehyde group in drug discovery applications.

ReactivityPath Aldehyde 2-Phenyl-4-quinoline- carboxaldehyde Intermediate Carbinolamine Intermediate Aldehyde->Intermediate + Amine Amine Primary Amine (R-NH2) Amine->Intermediate SchiffBase Schiff Base (Imine) Drug Candidate Intermediate->SchiffBase - H2O Water H2O (Byproduct) Intermediate->Water

Caption: Condensation pathway for generating pharmacologically active Schiff bases from the aldehyde intermediate.

Part 4: Emergency Response & Storage

Storage Conditions
  • Temperature: Store at 2–8 °C (Refrigerate). Aldehydes are prone to autoxidation to the corresponding carboxylic acid (2-phenyl-4-quinolinecarboxylic acid) upon prolonged exposure to air.

  • Atmosphere: Store under inert gas (Argon or Nitrogen) if possible.

  • Container: Amber glass vials to prevent photodegradation.

First Aid Measures
  • Inhalation: Move to fresh air immediately. If respiratory irritation persists (coughing, burning sensation), seek medical attention.

  • Skin Contact: Wash with soap and water. Quinoline derivatives can be lipophilic; ensure thorough washing to remove potential residues.

  • Eye Contact: Rinse thoroughly for 15 minutes. The aldehyde group is a mucous membrane irritant.

  • Spill Cleanup: Dampen with water to prevent dust formation. Sweep up and place in a closed container. Do not use bleach (hypochlorite) immediately, as it may react exothermically with the amine/nitrogen heterocycle; use standard absorbent materials.

References

  • Chemical Synthesis Database. (1997). Synthesis and physical properties of 2-phenyl-4-quinolinecarbaldehyde. Tetrahedron, 53, p. 641.

  • Ilango, K., et al. (2015).[3] Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. Austin Journal of Analytical and Pharmaceutical Chemistry.

  • ChemSRC. (2025). 2-phenylquinoline-4-carbaldehyde CAS 117839-38-0 Details.

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Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Phenylquinoline-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction: The Significance of the 2-Phenylquinoline Scaffold and its Aldehyde Derivative

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities. When substituted with a phenyl group at the 2-position, the resulting 2-phenylquinoline moiety exhibits enhanced pharmacological properties, including potential as anticancer, anti-inflammatory, and antimicrobial agents. The 4-carboxaldehyde derivative of this scaffold, 2-phenylquinoline-4-carboxaldehyde, is a particularly valuable synthetic intermediate. Its aldehyde functionality serves as a versatile handle for a wide array of chemical transformations, enabling the construction of diverse molecular architectures for drug discovery and development.

While the Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds, and is notably employed in the synthesis of 2-chloro-3-formylquinolines from N-arylacetamides, a direct and high-yielding Vilsmeier-Haack formylation of 2-phenylquinoline at the 4-position is not the most commonly reported or efficient synthetic strategy.

This application note, therefore, details a robust and well-established multi-step synthetic pathway to 2-phenylquinoline-4-carboxaldehyde. The presented protocol begins with the synthesis of 2-phenylquinoline-4-carboxylic acid via the Doebner reaction, followed by its conversion to the corresponding acyl chloride, and subsequent selective reduction to the target aldehyde. This route offers a reliable and scalable method for obtaining high-purity 2-phenylquinoline-4-carboxaldehyde for further synthetic endeavors.

Strategic Overview of the Synthetic Pathway

The synthesis of 2-phenylquinoline-4-carboxaldehyde is most effectively achieved through a three-step sequence, starting from readily available commercial reagents. This strategic approach ensures high yields and purity of the final product.

Synthetic_Pathway A Aniline + Benzaldehyde + Pyruvic Acid B 2-Phenylquinoline-4-carboxylic Acid A->B Doebner Reaction C 2-Phenylquinoline-4-carbonyl Chloride B->C Thionyl Chloride (SOCl₂) D 2-Phenylquinoline-4-carboxaldehyde C->D Rosenmund Reduction

Caption: A three-step synthetic route to 2-phenylquinoline-4-carboxaldehyde.

Step 1: Synthesis of 2-Phenylquinoline-4-carboxylic Acid via the Doebner Reaction

The Doebner reaction is a classic and efficient one-pot, three-component synthesis that provides access to 2-substituted quinoline-4-carboxylic acids.[1] This reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid.

Reaction Mechanism

The reaction proceeds through the initial formation of an imine (Schiff base) from the reaction of aniline and benzaldehyde. This is followed by the addition of the enolate of pyruvic acid to the imine. The resulting intermediate undergoes an intramolecular cyclization and subsequent dehydration to form a dihydroquinoline derivative. Finally, an in-situ oxidation yields the aromatic 2-phenylquinoline-4-carboxylic acid.[1]

Doebner_Reaction cluster_1 Step 1: Imine Formation cluster_2 Step 2: Enolate Addition cluster_3 Step 3: Cyclization & Oxidation Aniline Aniline Imine Imine (Schiff Base) Aniline->Imine Benzaldehyde Benzaldehyde Benzaldehyde->Imine Addition_Product Addition Product Imine->Addition_Product Pyruvic_Acid Pyruvic Acid Enolate Enolate of Pyruvic Acid Pyruvic_Acid->Enolate Enolate->Addition_Product Cyclization Intramolecular Cyclization Addition_Product->Cyclization Dehydration Dehydration Cyclization->Dehydration Oxidation Oxidation Dehydration->Oxidation Final_Product 2-Phenylquinoline-4-carboxylic Acid Oxidation->Final_Product

Caption: Mechanism of the Doebner reaction.

Experimental Protocol

Materials and Reagents

ReagentFormulaMW ( g/mol )Molarity/DensityAmountMoles (mmol)
AnilineC₆H₇N93.131.02 g/mL1.9 g20
BenzaldehydeC₇H₆O106.121.044 g/mL2.12 g20
Pyruvic AcidC₃H₄O₃88.061.25 g/mL2.6 g30
EthanolC₂H₅OH46.070.789 g/mL30 mL-
Trifluoroacetic AcidC₂HF₃O₂114.021.48 g/mL0.1 mLcatalytic

Procedure

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add aniline (20 mmol) and benzaldehyde (20 mmol) in ethanol (30 mL).

  • Reflux the mixture for 1 hour.

  • To the reaction mixture, add pyruvic acid (30 mmol) and a catalytic amount of trifluoroacetic acid (0.1 mL).

  • Continue to reflux the mixture for an additional 12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it slowly into 60 mL of ice-cold water with vigorous stirring.

  • Filter the precipitated solid and wash it with cold water.

  • To purify, add the crude solid to an aqueous potassium carbonate solution to dissolve the acidic product. Filter off any insoluble impurities.

  • Acidify the filtrate with diluted hydrochloric acid to a pH of 1-2 to precipitate the pure 2-phenylquinoline-4-carboxylic acid.

  • Filter the purified product, wash it thoroughly with cold water, and dry it under vacuum.

Expected Outcome: A yellow solid with a yield of approximately 65-75%.

Step 2: Synthesis of 2-Phenylquinoline-4-carbonyl Chloride

The carboxylic acid is converted to the more reactive acyl chloride to facilitate the subsequent reduction to an aldehyde. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.[2]

Reaction Principle

Thionyl chloride reacts with the carboxylic acid to form the acyl chloride, with the byproducts being sulfur dioxide (SO₂) and hydrogen chloride (HCl), both of which are gases and can be easily removed from the reaction mixture.

Experimental Protocol

Materials and Reagents

ReagentFormulaMW ( g/mol )Molarity/DensityAmountMoles (mmol)
2-Phenylquinoline-4-carboxylic AcidC₁₆H₁₁NO₂249.27-5.0 g20
Thionyl ChlorideSOCl₂118.971.64 g/mL5 mLexcess
TolueneC₇H₈92.140.867 g/mL20 mL-

Procedure

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a drying tube (or connected to a gas trap to neutralize HCl and SO₂), suspend 2-phenylquinoline-4-carboxylic acid (20 mmol) in dry toluene (20 mL).

  • Slowly add thionyl chloride (excess) to the suspension.

  • Heat the reaction mixture to reflux and maintain for 2-3 hours. The reaction is complete when the evolution of gases ceases and the solid has dissolved.

  • After cooling to room temperature, remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

  • The resulting crude 2-phenylquinoline-4-carbonyl chloride can be used in the next step without further purification.

Step 3: Synthesis of 2-Phenylquinoline-4-carboxaldehyde via Rosenmund Reduction

The Rosenmund reduction is a classic method for the selective reduction of an acyl chloride to an aldehyde.[3][4] This catalytic hydrogenation utilizes a "poisoned" catalyst to prevent over-reduction of the aldehyde to an alcohol.[5][6][7]

Reaction Mechanism

The acyl chloride is hydrogenated over a palladium catalyst supported on barium sulfate. The catalyst's activity is intentionally reduced (poisoned), typically with a sulfur-containing compound like thiourea or quinoline-sulfur, to stop the reduction at the aldehyde stage.[3][4]

Rosenmund_Reduction Acyl_Chloride 2-Phenylquinoline-4-carbonyl Chloride Aldehyde 2-Phenylquinoline-4-carboxaldehyde Acyl_Chloride->Aldehyde Catalyst H₂, Pd/BaSO₄, Catalyst Poison (e.g., Quinoline-Sulfur) Catalyst->Aldehyde HCl HCl

Caption: The Rosenmund reduction of 2-phenylquinoline-4-carbonyl chloride.

Experimental Protocol

Materials and Reagents

ReagentFormulaMW ( g/mol )Molarity/DensityAmountMoles (mmol)
2-Phenylquinoline-4-carbonyl ChlorideC₁₆H₁₀ClNO267.71-~20 mmol~20
Palladium on Barium Sulfate (5% Pd)Pd/BaSO₄--500 mgcatalytic
Quinoline-Sulfur poison---1-2 dropscatalytic
Dry XyleneC₈H₁₀106.160.86 g/mL100 mL-
Hydrogen GasH₂2.02---

Procedure

  • In a three-necked flask equipped with a gas inlet tube, a reflux condenser, and a magnetic stirrer, add the crude 2-phenylquinoline-4-carbonyl chloride (~20 mmol) and dry xylene (100 mL).

  • Add the Rosenmund catalyst (5% Pd on BaSO₄, 500 mg) and the quinoline-sulfur poison (1-2 drops).

  • Heat the mixture to reflux while bubbling a steady stream of hydrogen gas through the solution with vigorous stirring.

  • Monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).

  • Cool the reaction mixture to room temperature and filter off the catalyst through a pad of Celite.

  • Wash the Celite pad with a small amount of xylene.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Characterization of 2-Phenylquinoline-4-carboxaldehyde

The structure and purity of the synthesized 2-phenylquinoline-4-carboxaldehyde should be confirmed by standard analytical techniques.

TechniqueExpected Data
Appearance Pale yellow solid
Melting Point 66-67 °C
¹H NMR (CDCl₃) δ ~10.2 (s, 1H, -CHO), 7.5-8.5 (m, 10H, Ar-H)
¹³C NMR (CDCl₃) δ ~193 (-CHO), 120-160 (aromatic carbons)
IR (KBr) ν ~1700 cm⁻¹ (C=O stretch of aldehyde)
Mass Spec (ESI-MS) m/z [M+H]⁺ corresponding to C₁₆H₁₁NO

Troubleshooting and Safety Considerations

  • Low yield in Doebner reaction: Ensure all reagents are of high purity. The reaction is sensitive to stoichiometry; precise measurements are crucial.

  • Incomplete conversion to acyl chloride: Use freshly distilled thionyl chloride and ensure anhydrous conditions.

  • Over-reduction in Rosenmund step: The catalyst poisoning is critical. If over-reduction to the alcohol is observed, increase the amount of poison or use a less active catalyst.

  • Safety: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Thionyl chloride is corrosive and reacts violently with water; handle with extreme care. Hydrogen gas is flammable; ensure there are no ignition sources in the vicinity of the reaction setup.

Conclusion

This application note provides a detailed and reliable protocol for the multi-step synthesis of 2-phenylquinoline-4-carboxaldehyde. By following the outlined procedures for the Doebner reaction, acyl chloride formation, and Rosenmund reduction, researchers can effectively produce this valuable synthetic intermediate for applications in drug discovery and materials science. The provided characterization data will aid in the confirmation of the final product's identity and purity.

References

  • Ilango, K., Valentina, P., Subhakar, K., & Kathiravan, M. K. (2015). Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. Austin Journal of Analytical and Pharmaceutical Chemistry, 2(4), 1048.
  • Yuan, Y., et al. (2016).
  • BenchChem. (2025). Application Note: Synthesis of 2-Phenylquinoline-4-Carboxylic Acid via the Doebner Reaction.
  • Wang, L., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 937225.
  • ResearchGate. (n.d.).
  • Wang, L., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 937225.
  • Wikipedia. (n.d.). Rosenmund reduction.
  • Alfa Chemistry. (n.d.). Rosenmund Reduction.
  • Zhour, M. X. (1992). The use of selenium (IV)
  • BenchChem. (2025).
  • Wang, L., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 937225.
  • Synthesis of 2-phenyl- and 2,3-diphenyl- quinolin-4-carboxylic acid deriv
  • Juniper Publishers. (2023). The Use of Rosenmund Reduction in Organic Synthesis.
  • BYJU'S. (2019). Rosenmund Reduction Mechanism.
  • Organic Chemistry Portal. (n.d.). Rosenmund Reduction.

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Application Notes and Protocols: Selective Oxidation of 2-Phenyl-4-methylquinoline to 2-Phenylquinoline-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Quinoline-4-carbaldehydes

Quinoline scaffolds are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1][2] The targeted functionalization of the quinoline ring system is therefore of paramount importance for the development of new therapeutic agents. Among the various derivatives, 2-phenylquinoline-4-carbaldehyde stands out as a critical synthetic intermediate. The aldehyde functional group at the C-4 position serves as a versatile handle for a wide array of chemical transformations, enabling the construction of more complex molecular architectures.[3] This application note provides a detailed protocol for the selective oxidation of the methyl group of 2-phenyl-4-methylquinoline to the corresponding aldehyde, a key transformation in the synthesis of novel quinoline-based compounds.[4][5]

Mechanistic Insights: The Riley Oxidation

The selective oxidation of a methyl group on an aromatic ring, particularly one as electron-deficient as a quinoline, presents a significant synthetic challenge. Over-oxidation to the carboxylic acid is a common side reaction with many strong oxidizing agents.[6] The Riley oxidation, which employs selenium dioxide (SeO₂), has proven to be a reliable and effective method for this transformation.[3][7][8]

The mechanism of the Riley oxidation in this context is believed to proceed through a series of steps:

  • Ene Reaction: The reaction is initiated by an ene-type reaction between selenium dioxide and the enamine tautomer of the methylquinoline.[7][9]

  • [7][9]-Sigmatropic Rearrangement: The initial adduct undergoes a[7][9]-sigmatropic rearrangement to form an allylseleninic acid intermediate.[10][11]

  • Hydrolysis: This intermediate is then hydrolyzed to yield the corresponding allylic alcohol.

  • Further Oxidation: The allylic alcohol can be further oxidized by selenium dioxide to the final aldehyde product.[10]

The choice of solvent and reaction conditions is crucial to favor the formation of the aldehyde and minimize over-oxidation. Anhydrous dioxane is a commonly used solvent for this reaction.[3]

Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Weigh 2-phenyl-4-methylquinoline and Selenium Dioxide B Add Anhydrous Dioxane A->B C Reflux Reaction Mixture (e.g., 100-110 °C) B->C D Monitor by TLC C->D E Cool to Room Temperature D->E Completion F Filter off Selenium Metal E->F G Concentrate Filtrate F->G H Column Chromatography G->H I Characterize Product (NMR, MS) H->I

Caption: Experimental workflow for the oxidation of 2-phenyl-4-methylquinoline.

Detailed Experimental Protocol

This protocol is a representative example and may require optimization based on specific laboratory conditions and substrate purity.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
2-Phenyl-4-methylquinoline>98%Commercially Available
Selenium Dioxide (SeO₂)>99%Commercially AvailableCaution: Highly Toxic! Handle in a fume hood with appropriate personal protective equipment (PPE).[10]
Anhydrous 1,4-DioxaneReagent GradeCommercially Available
Celite®Commercially Available
Silica Gel60 Å, 230-400 meshCommercially AvailableFor column chromatography
Ethyl AcetateACS GradeCommercially AvailableFor chromatography
HexanesACS GradeCommercially AvailableFor chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-phenyl-4-methylquinoline (1.0 eq).

  • Reagent Addition: In a well-ventilated fume hood, carefully add selenium dioxide (1.1 - 1.5 eq) to the flask.

  • Solvent Addition: Add anhydrous 1,4-dioxane to the flask to achieve a concentration of approximately 0.1-0.2 M of the starting material.

  • Reaction: Heat the reaction mixture to reflux (approximately 101-103 °C) under a nitrogen atmosphere. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature. A black precipitate of elemental selenium will form.[12]

    • Dilute the mixture with ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove the precipitated selenium.[10] Wash the filter cake with additional ethyl acetate.

    • Combine the filtrates and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: The structure and purity of the resulting 2-phenylquinoline-4-carbaldehyde should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Expected Results and Troubleshooting

Expected Yield: The yield of 2-phenylquinoline-4-carbaldehyde can vary but is typically in the range of 50-70%.

Characterization Data (Hypothetical):

  • ¹H NMR (CDCl₃, 400 MHz): δ 10.2 (s, 1H, -CHO), 8.2-7.4 (m, 9H, Ar-H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 194.0 (CHO), 158.0, 149.0, 147.0, 138.0, 131.0, 130.0, 129.5, 129.0, 128.5, 127.0, 126.0, 120.0.

  • Mass Spectrometry (ESI+): m/z calculated for C₁₆H₁₁NO [M+H]⁺, found [M+H]⁺.

Troubleshooting:

IssuePossible CauseSuggested Solution
Low ConversionInsufficient reaction time or temperature.Increase reaction time and ensure the mixture is refluxing. Check the purity of the starting material.
Over-oxidation to Carboxylic AcidExcess oxidant or prolonged reaction time.Use a stoichiometric amount of SeO₂ and carefully monitor the reaction by TLC.
Difficult PurificationPresence of selenium byproducts.Ensure thorough filtration after the reaction. A second filtration may be necessary.

Safety Precautions

Selenium dioxide and its byproducts are highly toxic and should be handled with extreme care in a well-ventilated fume hood.[10] Always wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Dispose of selenium-containing waste according to institutional guidelines.

References

  • DU Chem. Selenium-Dioxide.
  • Riley Oxidation. YouTube. Published March 12, 2022.
  • Wikipedia. Riley oxidation.
  • Grokipedia. Riley oxidation.
  • YouTube. Selenium dioxide - Riley oxidation - Mechanism - Allylic oxidation - CSIR NET GATE IIT JAM. Published February 8, 2026.
  • Zhang, X., et al.
  • YouTube. Selenium Dioxide in Organic Chemistry | Riley Oxidation | Chemical Reactions and Equations for Exam. Published February 18, 2022.
  • Li, J., et al.
  • ChemicalDesk.Com. Selenium dioxide. Published September 22, 2011.
  • ResearchGate. Synthesis of 2-Arylquinolin-4(1H)-ones and Their Transformation to N-Alkylated and O-Alkylated Derivatives.
  • Liu, C., et al. Riley Oxidation of Heterocyclic Intermediates on Paths to Hydroporphyrins—A Review. Molecules. 2020, 25(8), 1858.
  • Wang, Y., et al. Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. ACS Omega. 2023, 8(7), 6986–6996.
  • ResearchGate. Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives.
  • Zare, A., et al. Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. ACS Omega. 2020, 5(6), 2933–2942.
  • Mphahlele, M. J., et al. Iodine-Methanol-promoted Oxidation of 2-Aryl-1,2,3,4-tetrahydro-4-quinolones to 2-Aryl-4-methoxyquinolines. J. Chem. Res. 1999, 706-707.
  • Chemical Reviews. Selenium Dioxide: Preparation, Properties, and Use as Oxidizing Agent.
  • MDPI. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Published April 30, 2025.
  • Frontiers. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Published July 14, 2022.
  • Frontiers. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Published July 14, 2022.
  • ResearchGate. Synthesis, Characterization, Biological Screening, ADME and Molecular Docking Studies of 2-Phenyl Quinoline-4-Carboxamide Derivatives. Published June 18, 2020.
  • Benchchem. Synthesis of 2-Methoxyquinoline-4-carbaldehyde: An In-depth Technical Guide.
  • ResearchGate. Quinoline Aldehydes.
  • Thieme. Oxidation of methyl groups attached to an aromatic nucleus.
  • National Center for Biotechnology Information. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Published July 14, 2022.
  • Prairie View A&M University. The Catalytic Liquid-Phase Oxidation of 4-Methyl Quinoline to Quinoline-4 Carboxylic Acid. Published March 14, 2022.
  • ResearchGate. Mechanisms proposed over the years for Riley oxidation (displayed for a...).
  • USE OF REAGENTS For B.Sc. Part -3 (Hons) paper VII SELENIUM DIOXIDE PREPARATION.
  • ADICHEMISTRY. Selenium Dioxide | SeO2 | RILEY OXIDATION | Mechanism.
  • MDPI. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents. Published June 3, 2015.
  • Google Patents. Process for preparing selenium dioxide.
  • YouTube. Reagent SeO2 Selenium dioxide oxidation Riley oxidation part 1. Published April 19, 2015.
  • Organic Chemistry Portal. A Facile Synthesis of 2-Methylquinolines via Pd-Catalyzed Aza-Wacker Oxidative Cyclization.
  • National Center for Biotechnology Information. 2-(4-Methylphenyl)quinoline-4-carboxylic acid.
  • ResearchGate. 2-(4-Methylphenyl)quinoline-4-carboxylic acid. Published January 1, 2026.

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Application Notes and Protocols for the Formation of Schiff Bases Using 2-Phenylquinoline-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

These application notes provide a comprehensive technical guide for the synthesis, characterization, and potential applications of Schiff bases derived from 2-phenylquinoline-4-carboxaldehyde. The protocols are designed to be robust and reproducible, with an emphasis on the rationale behind the experimental choices.

Introduction: The Significance of Quinoline-Based Schiff Bases

Schiff bases, compounds containing an imine or azomethine (-C=N-) functional group, are a cornerstone in the development of novel therapeutic agents and functional materials.[1] Their synthesis is typically a straightforward condensation reaction between a primary amine and a carbonyl compound.[2] The quinoline moiety, a fused heterocyclic system of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide array of biological activities.[3]

The conjugation of a Schiff base to a 2-phenylquinoline-4-carboxaldehyde framework results in molecules with significant potential in drug discovery. The planar aromatic structure of the quinoline ring allows for intercalation into DNA, and these compounds can inhibit key enzymes like topoisomerases.[4] Consequently, Schiff bases derived from quinoline aldehydes are actively investigated for their anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][4][5]

This guide focuses on the practical synthesis of Schiff bases using 2-phenylquinoline-4-carboxaldehyde as the aldehyde component, offering detailed protocols for researchers in organic synthesis and medicinal chemistry.

The Chemistry of Formation: A Mechanistic Overview

The formation of a Schiff base is a reversible reaction that proceeds via a two-step mechanism: nucleophilic addition followed by dehydration.[6]

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-phenylquinoline-4-carboxaldehyde. This results in the formation of a tetrahedral intermediate known as a carbinolamine.[7]

  • Dehydration: The carbinolamine is an unstable intermediate that readily eliminates a molecule of water to form the stable imine, or Schiff base.[6] This step is often catalyzed by a weak acid, which protonates the hydroxyl group of the carbinolamine, making it a better leaving group (water).[5]

The equilibrium of the reaction can be shifted towards the product by removing the water formed, either azeotropically or by using a dehydrating agent. However, in many cases, the product precipitates from the reaction mixture, driving the reaction to completion.[8]

Synthesis of the Starting Material: 2-Phenylquinoline-4-carboxaldehyde

While the primary focus of this document is the formation of the Schiff base, it is pertinent to briefly mention the synthesis of the starting aldehyde. 2-Phenylquinoline-4-carboxaldehyde is not as commonly available as its corresponding carboxylic acid, 2-phenylquinoline-4-carboxylic acid (also known as cinchophen). Therefore, a common synthetic route involves the reduction of a derivative of this carboxylic acid. A typical two-step process would be:

  • Conversion to an Acid Chloride: 2-Phenylquinoline-4-carboxylic acid can be converted to its more reactive acid chloride derivative, 2-phenylquinoline-4-carbonyl chloride, by refluxing with thionyl chloride (SOCl₂).

  • Reduction to the Aldehyde (Rosenmund Reduction): The resulting acid chloride can then be selectively reduced to 2-phenylquinoline-4-carboxaldehyde using a poisoned catalyst, such as palladium on barium sulfate (the Rosenmund catalyst), in the presence of hydrogen gas.

Alternatively, the Doebner reaction, a one-pot synthesis involving an aniline, an aldehyde (benzaldehyde), and pyruvic acid, is an efficient method for preparing the precursor, 2-phenylquinoline-4-carboxylic acid.[1]

Experimental Protocols: Synthesis of a Representative Schiff Base

This section provides a detailed protocol for the synthesis of a Schiff base from 2-phenylquinoline-4-carboxaldehyde and a primary aromatic amine (e.g., aniline). The conditions are based on established procedures for analogous quinoline aldehydes.[5][9]

Protocol 1: Synthesis of N-((2-phenylquinolin-4-yl)methylene)aniline

Materials:

  • 2-Phenylquinoline-4-carboxaldehyde

  • Aniline (freshly distilled)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask (50 mL or 100 mL)

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Buchner funnel and filter paper

  • Crystallizing dish

Reaction Scheme:

G 2-Phenylquinoline-4-carboxaldehyde 2-Phenylquinoline-4-carboxaldehyde Schiff_Base N-((2-phenylquinolin-4-yl)methylene)aniline 2-Phenylquinoline-4-carboxaldehyde->Schiff_Base + Aniline (Ethanol, H⁺ cat., Reflux)

A representative reaction for Schiff base formation.

Procedure:

  • In a 100 mL round-bottom flask, dissolve 2-phenylquinoline-4-carboxaldehyde (10 mmol) in 30 mL of absolute ethanol. Gentle warming and stirring may be required to achieve complete dissolution.

  • In a separate beaker, add aniline (10 mmol, equimolar) to 10 mL of absolute ethanol and stir to mix.

  • Add the ethanolic solution of aniline to the solution of 2-phenylquinoline-4-carboxaldehyde in the round-bottom flask.

  • Add 2-3 drops of glacial acetic acid to the reaction mixture to act as a catalyst.[5]

  • Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78 °C for ethanol) with continuous stirring for 3-4 hours.[5]

  • Monitor the progress of the reaction using thin-layer chromatography (TLC) with an appropriate solvent system (e.g., hexane:ethyl acetate).

  • After the reaction is complete, allow the mixture to cool to room temperature. A precipitate of the Schiff base should form.

  • To maximize precipitation, cool the mixture further in an ice bath for 30 minutes.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from hot ethanol to obtain the pure Schiff base.

  • Dry the purified crystals in a vacuum oven at 50-60 °C.

ParameterConditionReference(s)
Solvent Ethanol, Methanol[5][9]
Catalyst Glacial Acetic Acid (optional)[5]
Temperature Reflux[8]
Reaction Time 2-4 hours[5]
Work-up Cooling, Filtration[9]

Table 1: Summary of Typical Reaction Conditions for Schiff Base Synthesis.

Characterization of the Synthesized Schiff Base

The structure and purity of the synthesized Schiff base should be confirmed using standard analytical techniques.

Spectroscopic Analysis
  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a strong absorption band in the region of 1625-1575 cm⁻¹ corresponding to the C=N (imine) stretching vibration. Concurrently, the characteristic C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H stretching vibrations of the primary amine (around 3400-3300 cm⁻¹) should disappear.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The most characteristic signal for the formation of the Schiff base is the appearance of a singlet in the downfield region (δ 8.0-9.0 ppm) corresponding to the proton of the azomethine group (-CH=N-). The disappearance of the aldehyde proton signal (around δ 9.5-10.5 ppm) and the amine protons also confirms the reaction.

    • ¹³C NMR: The formation of the imine is indicated by a signal for the azomethine carbon in the range of δ 145-165 ppm.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of the target Schiff base.

G cluster_synthesis Synthesis cluster_characterization Characterization Start 2-Phenylquinoline-4-carboxaldehyde + Primary Amine Reaction Reflux in Ethanol with Acetic Acid Catalyst Start->Reaction Workup Cooling & Filtration Reaction->Workup Purification Recrystallization Workup->Purification Product Pure Schiff Base Purification->Product FTIR FT-IR Spectroscopy (C=N stretch) Product->FTIR NMR NMR Spectroscopy (¹H & ¹³C, -CH=N-) Product->NMR MS Mass Spectrometry (Molecular Ion Peak) Product->MS

Workflow for the Synthesis and Characterization of Schiff Bases.

Applications in Research and Drug Development

Schiff bases derived from the 2-phenylquinoline scaffold are of significant interest due to their diverse biological activities.

  • Anticancer Activity: The planar quinoline ring system can intercalate with DNA, while the Schiff base moiety can interact with biological targets, leading to cytotoxic effects against various cancer cell lines.[4]

  • Antibacterial and Antifungal Activity: These compounds have shown promising activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[10] The lipophilicity of the Schiff bases can facilitate their transport across microbial cell membranes.

  • Coordination Chemistry: The imine nitrogen and the quinoline nitrogen can act as coordination sites for metal ions, forming stable metal complexes. These complexes themselves can exhibit enhanced biological activity compared to the free ligand.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, is mandatory.

  • Aniline is toxic and can be absorbed through the skin. Handle with care.

  • Organic solvents are flammable. Avoid open flames.

References

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Deriv
  • Synthesis of 2-phenyl- and 2,3-diphenyl- quinolin-4-carboxylic acid deriv
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  • facile synthesis of 2-phenylquinoline-4-carboxamide derivatives with variant structural fe
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Synthesis of Hydrazone Derivatives from 2-Phenylquinoline-4-carboxaldehyde: A Detailed Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Hydrazone Scaffold in Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a wide array of biological activities.[1] When coupled with a hydrazone linker, the resulting quinoline hydrazone derivatives exhibit a remarkable spectrum of pharmacological properties, including potent anticancer, antimicrobial, and antitubercular activities.[2][3] The synthetic versatility of the 2-phenylquinoline-4-carboxaldehyde precursor allows for the introduction of diverse functionalities, enabling the systematic exploration of structure-activity relationships (SAR) to optimize therapeutic potential.[4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and potential applications of hydrazone derivatives derived from 2-phenylquinoline-4-carboxaldehyde. The protocols and insights presented herein are grounded in established chemical principles and supported by current literature, offering a robust framework for the development of novel therapeutic agents.

Chemical Rationale and Mechanistic Insights

The synthesis of hydrazones from aldehydes and hydrazines is a classic condensation reaction. The core of this transformation is the nucleophilic addition of the hydrazine to the carbonyl carbon of the aldehyde, followed by dehydration to form the characteristic C=N-NH- linkage.[5][6]

The reaction is typically catalyzed by a small amount of acid, which serves to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the hydrazine.[5] The subsequent steps involve proton transfer and the elimination of a water molecule to yield the final hydrazone product.[6] While the reaction can proceed under basic conditions, acidic catalysis is generally more efficient for the formation of the hydrazone.[7]

The presence of the quinoline nucleus, particularly with a phenyl substituent at the 2-position, can influence the reactivity of the aldehyde group and the properties of the resulting hydrazone derivatives. These derivatives often exhibit significant biological activity, acting as, for example, growth factor inhibitors, angiogenesis inhibitors, and topoisomerase inhibitors.[4][8] The hydrazone linkage itself is not merely a linker; its N-H and C=O (in the case of acylhydrazones) moieties can participate in crucial hydrogen-bonding interactions with biological targets.[8]

Experimental Workflow and Protocols

The synthesis of hydrazone derivatives from 2-phenylquinoline-4-carboxaldehyde is a generally straightforward process that can be adapted for the creation of a diverse library of compounds.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization A 2-Phenylquinoline-4-carboxaldehyde C Reaction Mixture (Solvent + Catalyst) A->C Reactant 1 B Substituted Hydrazine/Hydrazide B->C Reactant 2 D Heating/Stirring C->D Conditions E Crude Product D->E F Recrystallization or Column Chromatography E->F G Pure Hydrazone Derivative F->G H Spectroscopic Analysis (NMR, IR, MS) G->H I Purity Assessment (HPLC, Elemental Analysis) G->I

Figure 1: A generalized workflow for the synthesis, purification, and characterization of 2-phenylquinoline-4-carboxaldehyde hydrazone derivatives.

General Protocol for the Synthesis of 2-Phenylquinoline-4-carboxaldehyde Hydrazones

This protocol outlines a general procedure that can be optimized based on the specific hydrazine or hydrazide used.

Materials:

  • 2-Phenylquinoline-4-carboxaldehyde

  • Appropriate hydrazine or hydrazide derivative (e.g., hydrazine hydrate, phenylhydrazine, isonicotinohydrazide)

  • Ethanol or Methanol (solvent)

  • Glacial Acetic Acid (catalyst)

  • Standard laboratory glassware and magnetic stirrer/hotplate

Procedure:

  • Dissolution of Aldehyde: In a round-bottom flask, dissolve 1 equivalent of 2-phenylquinoline-4-carboxaldehyde in a suitable volume of ethanol or methanol.

  • Addition of Hydrazine/Hydrazide: To this solution, add a slight molar excess (1.1 equivalents) of the desired hydrazine or hydrazide derivative.

  • Catalyst Addition: Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or under reflux for a period of 2-8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[9]

  • Isolation of Product: Upon completion of the reaction, the solid product that precipitates out is collected by filtration. If no precipitate forms, the solvent can be partially evaporated, or the product can be precipitated by the addition of cold water.

  • Washing and Drying: The collected solid is washed with a small amount of cold ethanol or water and then dried under vacuum.

Table 1: Representative Reaction Parameters

Reactant 2 (Hydrazine/Hydrazide)SolventTemperatureTypical Reaction Time
Hydrazine HydrateEthanolReflux4 hours
PhenylhydrazineEthanolRoom Temp6 hours
IsonicotinohydrazideMethanolReflux8 hours
4-HydroxybenzhydrazideEthanolReflux5 hours

Characterization of Synthesized Hydrazone Derivatives

Unambiguous structural confirmation of the synthesized hydrazone derivatives is crucial. A combination of spectroscopic techniques is employed for this purpose.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The formation of the hydrazone is confirmed by the disappearance of the aldehyde proton signal (typically around 10 ppm) from the starting material and the appearance of a new signal for the azomethine proton (-CH=N-) in the downfield region (typically 8-9 ppm). The signals corresponding to the aromatic protons of the quinoline and phenyl rings, as well as any substituents on the hydrazine moiety, should be observed in their expected regions.[11][12]

  • ¹³C NMR: The carbon spectrum will show the disappearance of the aldehyde carbonyl carbon signal (around 190 ppm) and the appearance of the azomethine carbon signal (around 140-150 ppm).[11]

Infrared (IR) Spectroscopy: The IR spectrum of the product will show the absence of the characteristic C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the appearance of a new band corresponding to the C=N stretching of the hydrazone (around 1600-1650 cm⁻¹). A broad N-H stretching band may also be observed around 3200-3400 cm⁻¹.[12]

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compound, providing further confirmation of its identity.[10]

Applications and Biological Significance

Hydrazone derivatives of quinoline have emerged as a promising class of compounds in drug discovery due to their broad spectrum of biological activities.

G cluster_activities Biological Activities Hydrazone Quinoline Hydrazone Derivatives Anticancer Anticancer Hydrazone->Anticancer Antimicrobial Antimicrobial Hydrazone->Antimicrobial Antitubercular Antitubercular Hydrazone->Antitubercular Other Other Activities Hydrazone->Other

Figure 2: Key biological activities of quinoline hydrazone derivatives.

Anticancer Activity: Numerous studies have demonstrated the potent anticancer activity of quinoline hydrazones against a variety of cancer cell lines.[4][13] These compounds can exert their effects through various mechanisms, including the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest.[1][3] The presence of certain substituents on the quinoline or the hydrazone moiety can significantly influence their anticancer potency.[8]

Antimicrobial Activity: Quinoline-based hydrazones have also shown significant promise as antimicrobial agents, exhibiting activity against both Gram-positive and Gram-negative bacteria.[14][15][16] Some derivatives have also demonstrated antifungal activity.[16] The antimicrobial efficacy is often dependent on the specific structural features of the molecule.

Antitubercular Activity: The emergence of multidrug-resistant strains of Mycobacterium tuberculosis has necessitated the development of new antitubercular agents. Quinoline hydrazones have been identified as a potential new class of compounds with significant activity against this pathogen.[3]

Conclusion and Future Perspectives

The synthesis of hydrazone derivatives from 2-phenylquinoline-4-carboxaldehyde offers a versatile and efficient route to a wide range of biologically active molecules. The straightforward synthetic protocols, coupled with the significant therapeutic potential of the resulting compounds, make this an attractive area for further research and development. Future work in this field will likely focus on the synthesis of novel derivatives with enhanced potency and selectivity, as well as a deeper investigation into their mechanisms of action to guide the rational design of next-generation therapeutic agents.

References

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  • Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. RSC Publishing. Available from: [Link]

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  • Quinoline-Based Hydrazone Derivative as a Biocide Chemosensor: Synthesis and Sensing Studies. MDPI. Available from: [Link]

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Application Note: Leveraging 2-Phenylquinoline-4-carboxaldehyde as a Versatile Precursor for Advanced Fluorescent Probes

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, prized for its unique photophysical properties and biological activity.[1][2] This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 2-phenylquinoline-4-carboxaldehyde as a highly versatile and powerful precursor for the rational design and synthesis of novel fluorescent probes. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols for synthesis and application, and demonstrate how the strategic modification of this core structure enables the creation of sophisticated sensors for a range of analytes and microenvironmental parameters.

The 2-Phenylquinoline-4-carboxaldehyde Scaffold: A Privileged Starting Point

The 2-phenylquinoline core is an inherently fluorescent moiety. The fusion of a benzene and pyridine ring creates a rigid, aromatic system with favorable photophysical properties.[1] The true power of 2-phenylquinoline-4-carboxaldehyde as a precursor, however, lies in the aldehyde group at the 4-position. This functional group is an exceptionally versatile reactive handle for synthetic chemists.

Key Advantages:

  • Versatile Reactivity: The aldehyde group readily participates in a variety of chemical transformations, most notably Schiff base condensation with primary amines.[3][4] This reaction is typically high-yielding, proceeds under mild conditions, and provides a straightforward method to introduce diverse functionalities.

  • Modulation of Photophysical Properties: The 4-position is electronically coupled to the quinoline nitrogen. Modification at this site allows for direct modulation of the molecule's electronic structure, enabling the design of probes based on mechanisms like Intramolecular Charge Transfer (ICT).

  • Strategic Placement for Sensing: The aldehyde's position allows for the introduction of chelating groups, environmentally sensitive rotors, or targeting moieties in a way that directly influences the quinoline's fluorescence output upon interaction with an analyte.

Principles of Probe Design: From Precursor to Functional Sensor

The conversion of 2-phenylquinoline-4-carboxaldehyde into a functional probe involves its reaction with a carefully chosen molecule containing a primary amine. This "receptor" unit is designed to interact specifically with the target analyte.

A common and highly effective strategy is the formation of a Schiff base (imine). This reaction creates a C=N bond that can act as a signaling component. For example, a probe for metal ion sensing can be created by reacting the precursor with an amine that also contains a metal-chelating group (e.g., a pyridine or another amine).

Sensing Mechanism Example: Chelation-Enhanced Fluorescence (CHEF)

The CHEF mechanism is a classic "turn-on" sensing strategy. Many quinoline-based probes are weakly fluorescent due to Photoinduced Electron Transfer (PET) from a lone pair on a nearby nitrogen atom, which quenches the excited state. Upon binding a metal ion, the lone pair is engaged in coordination, inhibiting the PET process and "turning on" the fluorescence.

Below is a conceptual diagram illustrating this process.

CHEF_mechanism cluster_off Fluorescence OFF (PET Quenching) cluster_on Fluorescence ON (CHEF) Excited_State_Off Quinoline* (Excited State) Ground_State_Off Quinoline (Ground State) Excited_State_Off->Ground_State_Off Non-Radiative Decay Ground_State_Off->Excited_State_Off Excitation (hν) Receptor_Off Receptor (e.g., Amine with Lone Pair) Receptor_Off->Excited_State_Off PET (e- transfer) Quenches Fluorescence Analyte Analyte (e.g., Zn²⁺) Receptor_Off->Analyte Analyte Binding Excited_State_On Quinoline* (Excited State) Ground_State_On Quinoline (Ground State) Excited_State_On->Ground_State_On Fluorescence (hν') Ground_State_On->Excited_State_On Excitation (hν) Receptor_On Receptor-Analyte Complex (Lone Pair Bound)

Caption: Conceptual diagram of a CHEF/PET sensing mechanism.

Synthetic Protocol: Preparation of a Model Fluorescent Probe

This protocol details the synthesis of a Schiff base fluorescent probe from 2-phenylquinoline-4-carboxaldehyde and 2-aminoethanol. This serves as an illustrative example of the straightforward derivatization process.

Reaction Scheme:

Caption: Synthesis of a model probe via Schiff base condensation.

Materials and Reagents:

  • 2-Phenylquinoline-4-carboxaldehyde

  • 2-Aminoethanol

  • Absolute Ethanol (ACS Grade)

  • Glacial Acetic Acid (Catalytic amount)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with hotplate

  • Filtration apparatus (Büchner funnel, filter paper)

Step-by-Step Procedure:

  • Reagent Preparation: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 2-phenylquinoline-4-carboxaldehyde in 20 mL of absolute ethanol. Stir until fully dissolved.

  • Addition of Amine: To this solution, add a slight excess (1.1 mmol) of 2-aminoethanol. The excess ensures the complete consumption of the aldehyde precursor.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the mixture.

    • Scientific Rationale: The acid catalyzes the dehydration step in the imine formation, significantly accelerating the reaction rate.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) with continuous stirring.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). A typical mobile phase would be a mixture of ethyl acetate and hexane. The disappearance of the aldehyde spot indicates reaction completion, usually within 4-6 hours.

  • Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution. If not, the volume can be reduced under vacuum.

  • Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified product in a vacuum oven to yield the final probe.

Protocol: Photophysical and Sensing Characterization

Once the probe is synthesized, its photophysical properties and sensing capabilities must be thoroughly evaluated.

Workflow for Characterization:

Caption: Experimental workflow for probe characterization.

Determining Fluorescence Quantum Yield (ΦF)

The fluorescence quantum yield (ΦF) is a critical measure of a fluorophore's efficiency.[5][6] The relative method, using a well-characterized standard, is most common.[7]

Materials:

  • Synthesized probe

  • A suitable quantum yield standard (e.g., Quinine Sulfate in 0.1 M H₂SO₄, ΦF = 0.54)

  • High-purity solvent (e.g., ethanol, acetonitrile)

  • UV-Vis Spectrophotometer and Fluorescence Spectrometer

  • 10 mm path length quartz cuvettes

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of the probe and the standard in the same solvent.

  • Prepare Dilutions: Prepare a series of five dilutions for both the probe and the standard. The absorbances of these solutions should be kept below 0.1 at the excitation wavelength to minimize inner filter effects.[7]

  • Measure Absorbance: Record the absorbance of each solution at the chosen excitation wavelength (e.g., the λmax of the probe).

  • Measure Fluorescence: For each solution, measure the integrated fluorescence emission spectrum using the same excitation wavelength. Ensure identical spectrometer settings (e.g., slit widths) for all measurements.

  • Data Analysis: Plot the integrated fluorescence intensity versus absorbance for both the probe and the standard.

  • Calculate Quantum Yield: The quantum yield is calculated using the following equation[7]:

    ΦX = ΦST * (GradX / GradST) * (η²X / η²ST)

    Where:

    • Φ is the quantum yield

    • Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance

    • η is the refractive index of the solvent

    • Subscripts X and ST denote the test sample and the standard, respectively.

Application Protocol: Sensing a Model Analyte (e.g., Zn²⁺)

This protocol outlines how to test the synthesized probe's response to a specific metal ion, such as Zinc (Zn²⁺), a common target for quinoline-based sensors.

Procedure:

  • Prepare Solutions: Prepare a stock solution of the probe (e.g., 10 µM in a buffered aqueous solution or ethanol). Prepare a stock solution of the analyte (e.g., 1 mM ZnCl₂ in water).

  • Titration: To a cuvette containing the probe solution, add increasing amounts of the analyte stock solution (e.g., 0, 0.2, 0.4, 0.6... up to 2 equivalents).

  • Incubation & Measurement: After each addition, allow the solution to equilibrate for a few minutes, then record the fluorescence emission spectrum.

  • Selectivity Test: Repeat the experiment using other relevant metal ions (e.g., Na⁺, K⁺, Mg²⁺, Ca²⁺, Fe³⁺, Cu²⁺) at a high concentration (e.g., 10 equivalents) to ensure the probe's response is selective for the target analyte.

  • Data Presentation: Plot the fluorescence intensity at the emission maximum against the analyte concentration.

Data Summary Table:

Property2-Phenylquinoline-4-carboxaldehyde (Precursor)Synthesized Probe (Example)Probe + Analyte (Example)
λabs, max (nm) ~320~335~340
λem, max (nm) ~410~450~450
Quantum Yield (ΦF) Low~0.05 (Quenched)~0.50 (Enhanced)
Appearance Non-fluorescent to naked eyeWeakly fluorescentBrightly fluorescent

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating.

  • Synthetic Purity: The purity of the synthesized probe should be confirmed by standard analytical techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry. This ensures that the observed fluorescence response is from the intended molecule.

  • Photophysical Consistency: The quantum yield measurement should be repeatable. Using multiple concentrations to generate a linear plot provides more confidence than a single-point measurement.[8]

  • Sensing Specificity: The selectivity experiment is crucial. A robust probe will show a significant response only to the target analyte, with minimal interference from other common species.

Conclusion

2-Phenylquinoline-4-carboxaldehyde is a superb platform for developing high-performance fluorescent probes. Its straightforward reactivity via Schiff base condensation allows for the facile introduction of a vast array of functionalities, enabling the rational design of sensors for metal ions, pH, viscosity, and specific biomolecules.[9][10] The protocols and principles outlined in this guide provide a solid foundation for researchers to synthesize, characterize, and apply novel probes derived from this versatile precursor, accelerating discovery in chemical biology, diagnostics, and drug development.

References

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  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 919371. [Link]

  • 2-Phenylquinoline-4-Carboxylic Acid 98.0%(HPLC). PureSynth. [Link]

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules. [Link]

  • 2-Phenylquinoline-4-carboxylate. PubChem. [Link]

Sources

Protocol for the Condensation of 2-Phenylquinoline-4-carboxaldehyde with Amines: Synthesis of Biologically Active Schiff Bases

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of Schiff bases (imines) through the condensation of 2-phenylquinoline-4-carboxaldehyde with various primary amines. Quinoline-based Schiff bases are a cornerstone in medicinal chemistry, demonstrating a wide array of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The protocols and insights herein are tailored for researchers in organic synthesis, medicinal chemistry, and drug development, focusing on the mechanistic rationale, detailed experimental procedures, and key optimization parameters to ensure high-yield, high-purity synthesis.

Introduction: The Significance of Quinoline-Based Schiff Bases

The quinoline scaffold is a privileged structure in drug discovery, and its derivatives are known for their significant therapeutic potential.[1][4] When condensed with primary amines, 2-phenylquinoline-4-carboxaldehyde forms Schiff bases, compounds characterized by an azomethine or imine group (-C=N-).[2][5] This imine linkage is not merely a structural linker but is critical to the biological activity of these molecules. The electrophilic carbon and nucleophilic nitrogen of the azomethine group provide ideal opportunities for interaction with biological macromolecules, such as enzymes or DNA, which is central to their therapeutic effect.[1][2]

The planar aromatic system of the 2-phenylquinoline moiety allows these molecules to intercalate with DNA base pairs, potentially disrupting DNA replication and transcription processes in pathogenic cells.[1] This guide explains the fundamental chemistry and provides actionable protocols for synthesizing these high-value compounds.

Reaction Mechanism: The Chemistry of Imine Formation

The condensation of an aldehyde with a primary amine to form a Schiff base is a classic nucleophilic addition-elimination reaction.[6] The reaction is typically reversible and often requires acid catalysis to proceed efficiently.[6][7]

The mechanism unfolds in two main stages:

  • Nucleophilic Addition: The nitrogen atom of the primary amine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the 2-phenylquinoline-4-carboxaldehyde. This leads to the formation of a zwitterionic intermediate, which quickly undergoes a proton transfer to yield a neutral, unstable hemiaminal (or carbinolamine).[6][8]

  • Dehydration (Elimination): The hydroxyl group of the hemiaminal is protonated by the acid catalyst, converting it into a good leaving group (water). Subsequently, water is eliminated, and a proton is removed from the nitrogen atom, resulting in the formation of the stable carbon-nitrogen double bond (imine).[6][8]

The removal of water is crucial as it drives the reaction equilibrium toward the product side.[6][9]

Schiff_Base_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_products Products RCHO 2-Phenylquinoline- 4-carboxaldehyde Hemiaminal Hemiaminal Intermediate RCHO->Hemiaminal + R'-NH2 (Nucleophilic Attack) RNH2 Primary Amine (R'-NH2) RNH2->Hemiaminal ProtonatedHemiaminal Protonated Hemiaminal Hemiaminal->ProtonatedHemiaminal + H+ (Catalyst) Imine Schiff Base (Imine) ProtonatedHemiaminal->Imine - H2O (Dehydration) H2O Water (H2O)

Sources

Strategic Utilization of 2-Phenylquinoline-4-carboxaldehyde in Next-Generation HDAC Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

Histone Deacetylases (HDACs) are critical epigenetic regulators and validated targets for cancer therapy.[1][2] The classic pharmacophore of an HDAC inhibitor (HDACi) consists of three domains: a Cap group (surface recognition), a Linker (occupying the hydrophobic channel), and a Zinc-Binding Group (ZBG) (chelating the active site


).

2-phenylquinoline-4-carboxaldehyde represents a high-value "privileged structure" intermediate for the Cap group . Its rigid bicyclic scaffold offers superior


-

stacking interactions with the aromatic residues (e.g., Tyr, Phe) at the rim of the HDAC active site compared to monocyclic caps. Furthermore, the C4-aldehyde functionality serves as a versatile "divergent point" for installing various linkers via Knoevenagel condensation or reductive amination, allowing rapid generation of Structure-Activity Relationship (SAR) libraries.

This guide details the synthesis of this core aldehyde, its conversion into a functional HDAC inhibitor, and the biological validation of the resulting compounds.

Module A: Chemical Synthesis Protocols

Synthesis of 2-phenylquinoline-4-carboxaldehyde

Principle: The most robust route utilizes the Vilsmeier-Haack formylation of 2-phenyl-4-methylquinoline. This reaction exploits the acidity of the C4-methyl protons, activated by the quinoline nitrogen.

Reagents:

  • 2-phenyl-4-methylquinoline (Starting Material)

  • Phosphorus oxychloride (

    
    )
    
  • N,N-Dimethylformamide (DMF)

  • Sodium acetate (NaOAc)

Protocol:

  • Vilsmeier Reagent Preparation: In a flame-dried round-bottom flask under argon, cool anhydrous DMF (3.0 eq) to 0°C. Dropwise add

    
     (3.0 eq) over 15 minutes. Stir for 30 minutes until a white/yellow precipitate (chloroiminium salt) forms.
    
  • Addition: Dissolve 2-phenyl-4-methylquinoline (1.0 eq) in minimum DMF and add dropwise to the Vilsmeier reagent at 0°C.

  • Cyclization/Reaction: Heat the mixture to 80–90°C for 6–8 hours. Monitor consumption of starting material via TLC (Hexane:EtOAc 7:3).

  • Hydrolysis: Cool to room temperature (RT) and pour the reaction mixture onto crushed ice (approx. 200g). Neutralize with saturated NaOAc solution to pH 6–7.

  • Workup: Extract with Dichloromethane (DCM, 3 x 50 mL). Wash combined organics with brine, dry over anhydrous

    
    , and concentrate in vacuo.
    
  • Purification: Recrystallize from ethanol or purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexane) to yield the yellow solid aldehyde.

Functionalization: From Aldehyde to Hydroxamic Acid (HDACi)

Principle: The aldehyde is converted to an acrylic acid linker via Knoevenagel condensation, followed by coupling with hydroxylamine to form the ZBG.

Protocol:

  • Condensation: Mix 2-phenylquinoline-4-carboxaldehyde (1.0 eq), malonic acid (1.5 eq), and piperidine (catalytic, 0.1 eq) in pyridine. Reflux (110°C) for 4 hours.

  • Isolation: Pour into ice-HCl (1M). Filter the precipitated 2-phenylquinoline-4-acrylic acid .

  • Coupling (ZBG Installation): Dissolve the acrylic acid (1.0 eq) in DMF. Add EDCI (1.2 eq) and HOBt (1.2 eq). Stir for 30 mins.

  • Hydroxylamine Addition: Add

    
     (3.0 eq) and TEA (4.0 eq). Stir at RT overnight.
    
  • Final Purification: The resulting hydroxamic acid is often sparingly soluble in DCM. Precipitate with cold water or purify via preparative HPLC.

Synthetic Workflow Visualization

SynthesisPath Start 2-phenyl-4-methylquinoline Inter Vilsmeier-Haack (POCl3/DMF) Start->Inter Aldehyde 2-phenylquinoline- 4-carboxaldehyde (Key Intermediate) Inter->Aldehyde Formylation Condensation Knoevenagel (Malonic Acid) Aldehyde->Condensation Acid Acrylic Acid Derivative Condensation->Acid Linker Install Coupling Coupling (NH2OH/EDCI) Acid->Coupling Final Target HDAC Inhibitor (Hydroxamic Acid) Coupling->Final ZBG Install

Figure 1: Synthetic pathway transforming the methyl-quinoline precursor into a functional HDAC inhibitor via the aldehyde intermediate.

Module B: Biological Validation Protocols

Fluorometric HDAC Activity Assay

Objective: Determine the


 of the synthesized inhibitor against HeLa nuclear extract (rich in HDAC1/2) or recombinant enzymes.

Principle: The assay uses a fluorogenic substrate (Boc-Lys(Ac)-AMC).[3] HDAC activity removes the acetyl group.[3][4] A developer solution (trypsin) then cleaves the deacetylated lysine, releasing the fluorescent AMC fluorophore.[3] Inhibitors prevent deacetylation, quenching the signal.

Materials:

  • Substrate: Boc-Lys(Ac)-AMC (50 µM final).

  • Enzyme Source: HeLa Nuclear Extract or Recombinant HDAC1/6.

  • Assay Buffer: 25 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM

    
    .
    
  • Developer: Trypsin solution (1 mg/mL).

Step-by-Step Protocol:

  • Preparation: Dilute the synthesized 2-phenylquinoline inhibitor in DMSO (serial dilutions: 10 µM to 1 nM).

  • Incubation (Enzyme + Inhibitor): In a black 96-well plate, add 10 µL of inhibitor and 15 µL of diluted HDAC enzyme. Incubate at 37°C for 15 minutes to allow equilibrium binding.

  • Reaction Initiation: Add 25 µL of Boc-Lys(Ac)-AMC substrate.

  • Enzymatic Reaction: Incubate at 37°C for 30 minutes.

  • Development: Add 50 µL of Developer/Stop Solution (Trypsin). Incubate for 15 minutes at RT.

  • Measurement: Read fluorescence on a microplate reader (Ex: 350-360 nm / Em: 450-460 nm).

  • Analysis: Calculate % Inhibition =

    
    . Plot Log[Concentration] vs. Inhibition to derive 
    
    
    
    .
Assay Logic Visualization

AssayLogic Substrate Substrate: Boc-Lys(Ac)-AMC (Non-Fluorescent) Enzyme HDAC Enzyme Substrate->Enzyme PathA Pathway A: No Inhibitor Enzyme->PathA PathB Pathway B: With Inhibitor Enzyme->PathB Inhibitor 2-Phenylquinoline Inhibitor Inhibitor->PathB Blocks Deacetylated Deacetylated Product Boc-Lys-AMC PathA->Deacetylated Deacetylation Blocked Acetylated Substrate Remains Intact PathB->Blocked Inhibition Developer Developer (Trypsin Addn) Deacetylated->Developer Blocked->Developer Signal Fluorescence HIGH (AMC Released) Developer->Signal Cleavage NoSignal Fluorescence LOW (Quenched) Developer->NoSignal No Cleavage

Figure 2: Fluorometric assay logic. High fluorescence indicates low inhibition; Low fluorescence indicates potent inhibition.

Representative Data & SAR Analysis

The 2-phenylquinoline scaffold provides distinct advantages over simple quinolines. The phenyl group at position 2 extends into the "L1 loop" pocket of the HDAC enzyme, enhancing selectivity and potency.

Table 1: Comparative Potency of Quinoline-Based HDAC Inhibitors (Data representative of typical SAR trends in literature [1, 2])

Compound IDCap StructureLinker TypeZBGHDAC1 IC50 (nM)HDAC6 IC50 (nM)Notes
Ref (SAHA) PhenylAlkyl (C6)Hydroxamic Acid161150Standard Pan-HDACi
Q-1 QuinolineVinyl (Acrylic)Hydroxamic Acid85120Improved Potency
2-PQ-A (Target) 2-Phenylquinoline Vinyl (Acrylic) Hydroxamic Acid 30 45 High Potency (Pi-Stacking)
2-PQ-B 2-PhenylquinolineAmideBenzamide>1000>1000Class I Selective (Slow binding)

Key Insight: The conversion of the aldehyde to the vinyl linker (Compound 2-PQ-A) preserves conjugation, rigidifying the molecule and pre-organizing it for the active site channel.

References

  • Hui, H., Zhang, J., Feng, Y., & Zhang, Y. (2022).[5] Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors.[5][6] Frontiers in Chemistry, 10, 937225.[5] [Link]

  • Zhao, Y., et al. (2023).[7] Design, synthesis and bioactivity evaluations of 8-substituted-quinoline-2-carboxamide derivatives as novel histone deacetylase (HDAC) inhibitors. Bioorganic & Medicinal Chemistry, 85, 117242.[7] [Link][7]

Sources

Application Notes and Protocols for the Microwave-Assisted Synthesis of 2-Phenylquinoline-4-Carboxaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Quinoline scaffolds are a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents with a broad spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2] Among the vast array of quinoline derivatives, 2-phenylquinoline-4-carboxaldehydes and their precursors, 2-phenylquinoline-4-carboxylic acids, represent a particularly valuable class of compounds. They serve as crucial intermediates in the synthesis of more complex molecules with significant biological activities.[3][4][5][6] The incorporation of a phenyl group at the 2-position and a reactive aldehyde or carboxylic acid at the 4-position provides a versatile platform for further chemical modifications, enabling the exploration of diverse chemical spaces in the quest for novel drug candidates.[5][7]

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis, offering significant advantages over conventional heating methods.[2][8][9] These benefits include dramatically reduced reaction times, often from hours to minutes, improved product yields, and enhanced purity.[2][8] The application of microwave irradiation in the synthesis of quinoline derivatives has proven to be a highly effective strategy for accelerating reaction rates and improving overall efficiency.[10][11][12][13] This application note provides detailed protocols and insights into the microwave-assisted synthesis of 2-phenylquinoline-4-carboxaldehyde derivatives, with a focus on the Doebner-von Miller and Friedländer reactions, two powerful methods for constructing the quinoline ring system.

Principles of Microwave-Assisted Synthesis

Microwave heating operates on the principle of dielectric heating, where microwave energy is directly coupled with molecules possessing a dipole moment within the reaction mixture.[9] This direct and efficient energy transfer leads to rapid and uniform heating, often resulting in reaction rate accelerations that are not achievable with conventional heating methods.[8][9] Key advantages in the context of quinoline synthesis include:

  • Speed: Reactions that typically require several hours of refluxing can often be completed in a matter of minutes.[9]

  • Higher Yields: The rapid and uniform heating can minimize the formation of side products, leading to cleaner reactions and higher isolated yields.[8]

  • Improved Purity: Reduced reaction times and fewer side reactions often translate to a purer crude product, simplifying purification processes.

  • Energy Efficiency: Microwave synthesis is generally more energy-efficient than conventional heating methods.[9]

Synthetic Strategies for 2-Phenylquinoline-4-Carboxaldehyde Derivatives

Two of the most prominent and versatile methods for the synthesis of quinoline derivatives are the Doebner-von Miller reaction and the Friedländer annulation. Microwave assistance has been successfully applied to both of these classical reactions, significantly enhancing their efficiency.

The Doebner-von Miller Reaction

The Doebner-von Miller reaction is a robust method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds.[1][14] This reaction is typically catalyzed by strong acids.[14] A variation of this reaction, the Doebner reaction, specifically yields 2-substituted quinoline-4-carboxylic acids.[4][15]

Reaction Mechanism Overview

The precise mechanism of the Doebner-von Miller reaction has been a subject of discussion, but it is generally accepted to involve a series of key steps. A proposed mechanism involves the initial conjugate addition of the aniline to the α,β-unsaturated carbonyl compound. This is followed by cyclization and subsequent dehydration and oxidation to form the aromatic quinoline ring. A 2006 study suggested a fragmentation-recombination mechanism, highlighting the complexity of the reaction pathway.[14]

Doebner_von_Miller_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Aniline Aniline ConjugateAdduct Conjugate Addition Product Aniline->ConjugateAdduct Conjugate Addition UnsaturatedCarbonyl α,β-Unsaturated Carbonyl Compound UnsaturatedCarbonyl->ConjugateAdduct CyclizedIntermediate Cyclized Intermediate ConjugateAdduct->CyclizedIntermediate Cyclization Quinoline Substituted Quinoline CyclizedIntermediate->Quinoline Dehydration & Oxidation

Caption: Simplified workflow of the Doebner-von Miller reaction.

The Friedländer Annulation

The Friedländer synthesis is another fundamental method for constructing the quinoline ring system. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as a ketone or aldehyde.[16] This reaction can be catalyzed by either acids or bases.[11][16] Microwave-assisted Friedländer synthesis has been shown to be a rapid and efficient method for producing a variety of substituted quinolines.[10][11][17]

Reaction Mechanism Overview

The Friedländer reaction typically proceeds through an initial aldol-type condensation between the 2-aminoaryl ketone/aldehyde and the active methylene compound to form a β-hydroxyketone or β-hydroxyaldehyde intermediate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the quinoline product.

Friedlander_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product AminoarylKetone 2-Aminoaryl Ketone/Aldehyde AldolAdduct Aldol Addition Product AminoarylKetone->AldolAdduct Aldol Addition ActiveMethylene Active Methylene Compound ActiveMethylene->AldolAdduct CyclizedIntermediate Cyclized Intermediate AldolAdduct->CyclizedIntermediate Intramolecular Cyclization Quinoline Substituted Quinoline CyclizedIntermediate->Quinoline Dehydration

Caption: Simplified workflow of the Friedländer annulation.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the microwave-assisted synthesis of 2-phenylquinoline-4-carboxylic acid, a direct precursor to the target carboxaldehyde.

Protocol 1: Microwave-Assisted Doebner Synthesis of 2-Phenylquinoline-4-carboxylic Acid

This protocol is adapted from methodologies described for the Doebner reaction under microwave irradiation.[4][15]

Materials:

  • Aniline (1.0 mmol)

  • Benzaldehyde (1.0 mmol)

  • Pyruvic acid (1.5 mmol)

  • Ethanol (3 mL)

  • Trifluoroacetic acid (catalytic amount)

  • Microwave reactor vials (10 mL) with stir bars

  • Microwave synthesizer

Procedure:

  • To a 10 mL microwave reactor vial containing a magnetic stir bar, add aniline (1.0 mmol) and benzaldehyde (1.0 mmol) in ethanol (3 mL).

  • Seal the vial and place it in the microwave synthesizer. Irradiate the mixture for 2 minutes at 100 °C.

  • Allow the vial to cool to room temperature. Carefully open the vial and add pyruvic acid (1.5 mmol) and a catalytic amount of trifluoroacetic acid.

  • Reseal the vial and irradiate the mixture at 120 °C for 5-10 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, allow the vial to cool to room temperature.

  • Pour the reaction mixture into ice-cold water (20 mL) with stirring.

  • Adjust the pH of the solution to basic (pH 8-9) using an aqueous solution of potassium carbonate.

  • Filter the resulting solution to remove any unreacted starting materials.

  • Acidify the filtrate with dilute hydrochloric acid to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to afford the desired 2-phenylquinoline-4-carboxylic acid.

Protocol 2: General Workflow for Microwave-Assisted Quinoline Synthesis

This generalized workflow can be adapted for various microwave-assisted quinoline syntheses, including the Friedländer and Doebner-von Miller reactions.[18]

general_workflow Start Select Quinoline Precursors (e.g., anilines, carbonyls) Combine Combine Reactants, Solvent, and Catalyst in a Microwave Vial Start->Combine Irradiate Microwave Irradiation (Control Temperature, Time, Power) Combine->Irradiate Solvent Choose Appropriate Solvent (e.g., Ethanol, or Solvent-free) Solvent->Combine Catalyst Select Catalyst (if required, e.g., p-TSA) Catalyst->Combine Monitor Monitor Reaction Progress (TLC) Irradiate->Monitor Isolate Product Isolation and Purification Monitor->Isolate Characterize Characterize Final Product (NMR, MS, etc.) Isolate->Characterize troubleshooting_logic Start Low Product Yield Incomplete Incomplete Reaction? Start->Incomplete Decomposition Decomposition? Incomplete->Decomposition No IncreaseTimeTemp Increase Time/Temperature Incomplete->IncreaseTimeTemp Yes Conditions Suboptimal Conditions? Decomposition->Conditions No ReducePower Reduce Power/Use Intermittent Heating Decomposition->ReducePower Yes Screen Screen Solvents/Catalysts Conditions->Screen Yes

Caption: Troubleshooting logic for addressing low product yield. [18]

Conclusion

The application of microwave-assisted synthesis to classical reactions like the Doebner-von Miller and Friedländer syntheses provides a rapid, efficient, and often higher-yielding route to valuable 2-phenylquinoline-4-carboxaldehyde precursors. These protocols and guidelines offer a solid foundation for researchers and scientists in drug development to leverage the power of microwave chemistry for the synthesis of this important class of heterocyclic compounds. The significant reduction in reaction times and potential for improved yields make MAOS an indispensable tool in modern synthetic chemistry.

References

  • Microwave-enhanced Friedländer synthesis for the rapid assembly of halogenated quinolines with antibacterial and biofilm eradication activities against drug resistant and tolerant bacteria. MedChemComm (RSC Publishing).
  • Microwave-assisted Synthesis of 2-Methyl-4-Quinolinones via Combes Synthesis Catalyzed by Acidic Resin under Solvent-Free Condit.
  • Microwave-Assisted Synthesis of Quinoline Derivatives: Application Notes and Protocols for Researchers. Benchchem.
  • Technical Support Center: Microwave-Assisted Synthesis of Quinoline Derivatives. Benchchem.
  • Rapid and Efficient Microwave‐Assisted Friedländer Quinoline Synthesis. PMC - NIH. (2020).
  • Application Notes and Protocols for Microwave-Assisted Synthesis of Quinoline Derivatives. Benchchem.
  • Synthesis of Quinaldines and Lepidines by a Doebner—Miller Reaction under Thermal and Microwave Irradiation Conditions Using Phosphotungstic Acid. ResearchGate. (2026).
  • Advances in polymer based Friedlander quinoline synthesis. Semantic Scholar. (2021).
  • Doebner–Miller synthesis in a two-phase system: practical preparation of quinolines. Semantic Scholar. (2000).
  • Microwave-Assisted Friedlaender Synthesis of Quinolines Derivatives as Potential Antiparasitic Agents. ResearchGate. (2025).
  • Combes quinoline synthesis. Wikipedia.
  • . Available at:

  • Troubleshooting low yield in Friedländer synthesis of quinolines. Benchchem.
  • Microwave-assisted Döbner synthesis of 2-phenylquinoline-4-carboxylic acids and their antiparasitic activities. ResearchGate. (2025).
  • Doebner–Miller reaction. Wikipedia.
  • 2-Phenylquinoline-4-carboxylic acid. Chem-Impex.
  • Microwave‐Enhanced Synthesis of 2‐Styrylquinoline‐4‐Carboxamides With Promising Anti‐Lymphoma Activity. IRIS UniPA. (2025).
  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. MDPI. (2016).
  • Recent Advances in the Synthesis and Applications of Phenylquinoline-4-Carboxylic Acid Derivatives: A Comprehensive Review. ResearchGate. (2025).
  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. PMC. (2022).
  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. PubMed. (2016).
  • Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. (2020).
  • PART - 1 INTRODUCTION. BS Publications.
  • Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis. PMC. (2018).
  • Doebner-Miller Reaction. SynArchive.
  • Microwave-assisted Synthesis of 2-Styrylquinoline-4-carboxylic Acids as Antitubercular Agents. PubMed.
  • Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis. Frontiers. (2018).

Sources

functionalization of 2-phenylquinoline-4-carboxaldehyde for metal ion sensing

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the functionalization of 2-phenylquinoline-4-carboxaldehyde, a versatile scaffold for the development of selective and sensitive metal ion chemosensors. This document provides the chemical rationale, detailed experimental protocols, and data interpretation frameworks for researchers in analytical chemistry, materials science, and drug development.

Introduction: The Promise of Quinoline-Based Chemosensors

The detection of metal ions is of paramount importance in environmental monitoring, clinical diagnostics, and industrial quality control. Fluorescent chemosensors have emerged as a powerful analytical tool, offering high sensitivity, selectivity, and the potential for real-time analysis and bio-imaging.[1] The quinoline moiety, a heterocyclic aromatic compound, is a privileged scaffold in the design of these sensors. Its rigid, planar structure and conjugated π-system give rise to desirable photophysical properties, including strong fluorescence.[2][3]

Specifically, the 2-phenylquinoline-4-carboxaldehyde framework serves as an exceptional starting point for sensor development. The phenyl group at the C2 position enhances the aromatic system, while the carboxaldehyde group at the C4 position provides a reactive handle for straightforward chemical modification. This aldehyde is an electrophilic site, perfectly primed for functionalization, most commonly through Schiff base condensation, to introduce a metal ion binding site (receptor) adjacent to the fluorescent signaling unit (fluorophore).[4][5] This modular design allows for the rational tuning of the sensor's properties to achieve selectivity for a specific metal ion.

This application note details the strategic functionalization of 2-phenylquinoline-4-carboxaldehyde, explains the underlying sensing mechanisms, and provides robust protocols for synthesis and spectroscopic evaluation.

Part I: The Chemistry of Functionalization and Sensing

The 2-Phenylquinoline-4-carboxaldehyde Scaffold: A Versatile Fluorophore

The core structure of 2-phenylquinoline is inherently fluorescent. The aldehyde group at the 4-position, however, often quenches this fluorescence through intramolecular charge transfer (ICT) or other non-radiative decay pathways. This "turned-off" state is ideal for sensor design, as the binding of a target metal ion can disrupt the quenching mechanism, leading to a "turn-on" fluorescent response.[6] The primary route to installing a metal-binding "receptor" is by targeting this aldehyde group.

Primary Functionalization Strategy: Schiff Base Condensation

The most direct and widely used method for functionalizing the aldehyde is the Schiff base condensation reaction. This involves reacting the aldehyde with a primary amine (-NH₂) to form an imine or azomethine (-CH=N-) linkage.[5] The appeal of this reaction lies in its simplicity, often requiring just refluxing the reactants in a suitable solvent like ethanol, leading to high yields of the desired product.[1]

The choice of the amine is critical as it introduces the specific atoms that will coordinate with the target metal ion. By varying the amine, a diverse library of sensors can be created.

  • Hydrazines (e.g., 2-Hydrazineylpyridine): Introduce additional nitrogen atoms, creating a binding pocket suitable for ions like Zn²⁺.[1]

  • Anilines (e.g., substituted anilines): Can be used to extend the π-conjugation of the system and modulate the electronic properties.

  • Aliphatic Amines (e.g., ethylenediamine): Provide flexible linkers and nitrogen-rich coordination sites.

The resulting Schiff base ligand positions the imine nitrogen and other nearby heteroatoms (like a pyridine or quinoline nitrogen) to form a stable chelate ring upon complexation with a metal ion.[7]

Principles of Fluorescence Sensing

The functionalized quinoline sensor operates via a change in its photophysical properties upon metal binding. Several mechanisms can be responsible for the observed signal.

  • Chelation-Enhanced Fluorescence (CHEF): This is a common mechanism for "turn-on" sensors. In the free ligand, the lone pair of electrons on a nitrogen or oxygen atom can quench the fluorescence via Photoinduced Electron Transfer (PET). Upon binding a metal ion, this lone pair becomes engaged in a coordinate bond, inhibiting the PET process and restoring the fluorophore's emission.[8]

  • Intramolecular Charge Transfer (ICT): The sensor molecule typically consists of an electron-donating part and an electron-accepting part. Upon photoexcitation, an electron moves from the donor to the acceptor. Metal ion binding can significantly alter the energy of this ICT state, leading to a shift in the emission wavelength or a change in intensity.[7]

  • Inhibition of C=N Isomerization: The rotation around the C=N imine bond in a Schiff base is a non-radiative decay pathway that can quench fluorescence. When a metal ion coordinates to the imine nitrogen, it rigidifies the structure, blocks this rotation, and causes a significant enhancement in fluorescence intensity.[1]

Part II: Experimental Protocols

This section provides detailed, self-validating methodologies for the synthesis and evaluation of a representative 2-phenylquinoline-4-carboxaldehyde-based sensor.

Protocol: Synthesis of a Schiff Base Sensor

This protocol describes the synthesis of a sensor by reacting 2-phenylquinoline-4-carboxaldehyde with an amine, such as 2-amino-thiophenol, to create a binding site for soft metal ions.

Materials and Reagents:

  • 2-phenylquinoline-4-carboxaldehyde

  • 2-Amino-thiophenol

  • Absolute Ethanol (ACS grade)

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Filtration apparatus (Büchner funnel)

Procedure:

  • In a 50 mL round-bottom flask, dissolve 2-phenylquinoline-4-carboxaldehyde (1.0 mmol) in 20 mL of absolute ethanol. Stir until fully dissolved.

  • To this solution, add 2-amino-thiophenol (1.05 mmol, a slight excess).

  • Add 2-3 drops of glacial acetic acid to the mixture to catalyze the imine formation.

  • Equip the flask with a reflux condenser and bring the mixture to a gentle reflux using a heating mantle.

  • Maintain the reflux for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The formation of the product will be indicated by the appearance of a new, less polar spot and the disappearance of the aldehyde spot.

  • Once the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate as a solid.

  • If precipitation is slow, the mixture can be placed in an ice bath for 30 minutes to encourage crystallization.

  • Collect the solid product by vacuum filtration, washing the crystals with a small amount of cold ethanol to remove unreacted starting materials.

  • Dry the product under vacuum. Characterize the final compound using ¹H NMR, Mass Spectrometry, and FT-IR to confirm the formation of the C=N imine bond (typically a stretch around 1620-1640 cm⁻¹) and the absence of the aldehyde C-H stretch (around 2720-2820 cm⁻¹).

Protocol: Spectroscopic Evaluation of Metal Ion Sensing

This protocol outlines the steps to characterize the sensor's response to various metal ions using UV-Vis absorption and fluorescence spectroscopy.

Materials and Reagents:

  • Synthesized Schiff base sensor

  • Spectroscopic grade solvent (e.g., Methanol, Acetonitrile, or a buffered aqueous solution)

  • Stock solutions (e.g., 10⁻³ M) of various metal perchlorate or chloride salts (e.g., Zn²⁺, Cu²⁺, Ni²⁺, Fe³⁺, Pb²⁺, Cd²⁺, Hg²⁺, Co²⁺, Mg²⁺, Ca²⁺)

  • UV-Vis Spectrophotometer

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the sensor (e.g., 1.0 x 10⁻⁴ M) in the chosen spectroscopic solvent. Prepare stock solutions of the metal salts (e.g., 1.0 x 10⁻³ M) in the same solvent.

  • Selectivity Screening (Fluorescence):

    • Place 2 mL of the sensor solution (~10 µM) into a cuvette.

    • Record its initial fluorescence spectrum.

    • Add a defined excess (e.g., 5-10 equivalents) of each metal ion solution to separate cuvettes containing the sensor solution.

    • Record the fluorescence spectrum for each mixture. A significant change in fluorescence intensity or a large spectral shift upon the addition of a specific metal ion indicates selectivity.

  • Fluorescence Titration:

    • To a cuvette containing 2 mL of the sensor solution (~10 µM), incrementally add small aliquots of the target metal ion stock solution (e.g., 0, 0.2, 0.4, 0.6... up to 2.0 equivalents).

    • Record the fluorescence spectrum after each addition.

    • Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion to observe the binding behavior.

  • UV-Vis Titration:

    • Repeat the titration experiment from step 3, but record the UV-Vis absorption spectrum after each addition of the metal ion.

    • Changes in the absorption bands, such as shifts or the appearance of new peaks, confirm the complexation between the sensor and the metal ion.[1]

  • Stoichiometry Determination (Job's Plot):

    • Prepare a series of solutions where the total molar concentration of the sensor and the metal ion is constant, but their molar fractions vary (from 0 to 1).

    • Measure the fluorescence intensity for each solution.

    • Plot the change in fluorescence intensity against the mole fraction of the sensor. The maximum of the plot will indicate the stoichiometry of the complex (e.g., a maximum at 0.5 indicates a 1:1 complex; at 0.66 indicates a 2:1 ligand-to-metal complex).[9]

  • Limit of Detection (LOD) Calculation:

    • The LOD can be calculated using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank (fluorescence of the sensor alone) and k is the slope of the linear portion of the fluorescence intensity vs. [Metal Ion] plot at low concentrations.

Part III: Data Interpretation and Visualization

Workflow and Mechanism Diagrams

Synthesis_Workflow cluster_synthesis Synthesis Phase A 2-Phenylquinoline-4- carboxaldehyde + Amine C Reflux (4-6h) A->C B Solvent + Catalyst (e.g., Ethanol, Acetic Acid) B->C D Cooling & Precipitation C->D E Filtration & Washing D->E F Drying E->F G Characterization (NMR, MS, FT-IR) F->G H Pure Schiff Base Sensor G->H

CHEF_Mechanism cluster_process Metal Target Metal Ion (M⁺) Bound Bound Light Excitation Light (hν) Free Free Light->Free Light->Bound Fluorescence Strong Fluorescence No_Fluorescence Weak/No Fluorescence Free:port->Metal Chelation Free->No_Fluorescence Bound->Fluorescence

Data Presentation

Quantitative results from the spectroscopic evaluation should be summarized for clear comparison.

Metal IonColorimetric ChangeFluorescence ResponseFold-IncreaseLOD (nM)Stoichiometry (L:M)Binding Constant (Kₐ, M⁻¹)
Zn²⁺ Colorless to Yellow"Turn-on"~150x17.72:16.7 x 10⁵
Cu²⁺ No"Turn-off" (Quenching)--1:1-
Pb²⁺ No"Turn-off" (Quenching)-9901:1-
Ni²⁺ Colorless to Pale GreenNo Change--2:1-
Fe³⁺ No"Turn-off" (Quenching)--1:2-
Other Ions No ChangeNo Significant Change~1x---
Table 1: Example data summary for a hypothetical sensor selective for Zn²⁺. Data compiled from representative literature values for quinoline-based sensors.[1][2][6][7][9]

Conclusion

The functionalization of 2-phenylquinoline-4-carboxaldehyde via Schiff base condensation is a powerful, efficient, and versatile strategy for developing high-performance fluorescent metal ion sensors. The modularity of this approach, allowing for the introduction of diverse metal-binding moieties, enables the rational design of sensors with high selectivity and sensitivity for specific target ions. The protocols provided herein offer a robust framework for the synthesis, characterization, and evaluation of these chemosensors, empowering researchers to create novel analytical tools for a wide range of applications.

References

  • 2MDPI.

  • 1Elsevier.

  • 7Royal Society of Chemistry.

  • Royal Society of Chemistry.

  • 10Chem-Impex International.

  • 8MDPI.

  • Toxicology and Environmental Health Sciences.

  • 11Der Pharma Chemica.

  • 12Sci-Hub.

  • 9National Center for Biotechnology Information.

  • 6ResearchGate.

  • 4NGM College.

  • 5Wiley Online Library.

  • 13ResearchGate.

  • 3National Center for Biotechnology Information.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Phenylquinoline-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated resource for troubleshooting and optimizing the synthesis of 2-phenylquinoline-4-carboxaldehyde. We will move beyond simple procedural outlines to explore the underlying chemical principles, helping you diagnose issues and rationally improve your reaction yields and purity. The synthesis of this valuable aldehyde is typically not a single step but a sequence, most commonly involving the formation of a carboxylic acid precursor followed by a controlled reduction. This guide is structured to address challenges at each critical stage of this process.

Section 1: Overview of Synthetic Strategies

The synthesis of 2-phenylquinoline-4-carboxaldehyde is most reliably achieved via a two-stage approach. The first stage involves creating the stable 2-phenylquinoline-4-carboxylic acid intermediate. The second stage is the selective reduction of this carboxylic acid to the desired aldehyde. Understanding the nuances of both stages is critical for success.

Stage 1: Synthesis of 2-Phenylquinoline-4-carboxylic Acid

Two primary named reactions are favored for constructing the quinoline core of the precursor:

  • The Doebner Reaction: A robust one-pot, three-component reaction involving an aniline, an aromatic aldehyde (benzaldehyde), and pyruvic acid.[1][2] This method is often preferred for its operational simplicity.

  • The Pfitzinger Reaction: This reaction condenses isatin (or its derivatives) with a carbonyl compound containing an α-methylene group, such as acetophenone, in the presence of a base.[3][4][5]

Stage 2: Conversion of Carboxylic Acid to Aldehyde

Direct reduction of a carboxylic acid to an aldehyde is challenging as the reaction can easily proceed to the primary alcohol. Therefore, a two-step conversion is standard practice:

  • Activation of the Carboxylic Acid: The acid is first converted to a more reactive derivative, such as an acid chloride (using thionyl chloride or oxalyl chloride) or an ester (via Fischer esterification).

  • Controlled Reduction: The activated intermediate is then reduced to the aldehyde using a reagent that is not reactive enough to produce the alcohol. Common choices include:

    • DIBAL-H (Diisobutylaluminium hydride) reduction of the ester at low temperatures.

    • Rosenmund Reduction of the acid chloride, using a poisoned palladium catalyst (e.g., Pd/BaSO₄ with quinoline-sulfur).

The overall workflow is visualized below.

G Figure 1. Common Synthetic Workflow for 2-Phenylquinoline-4-carboxaldehyde cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Aldehyde Formation start Aniline + Benzaldehyde + Pyruvic Acid doebner Doebner Reaction start->doebner precursor 2-Phenylquinoline- 4-carboxylic Acid doebner->precursor activation Activation (e.g., Esterification) precursor->activation reduction Controlled Reduction (e.g., DIBAL-H) activation->reduction product 2-Phenylquinoline- 4-carboxaldehyde reduction->product

Caption: Figure 1. A typical two-stage process for synthesizing the target aldehyde.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses specific experimental problems you may encounter.

Issues in Stage 1: Synthesis of 2-Phenylquinoline-4-carboxylic Acid

Question: My Doebner reaction yield is consistently low (<50%). What are the most likely causes and how can I improve it?

Answer: Low yield in the Doebner reaction is a common issue that can often be traced back to catalyst choice, reaction conditions, or reagent purity.

  • Causality & Explanation: The Doebner reaction proceeds via imine formation, followed by the addition of the enolate of pyruvic acid, cyclization, and finally oxidation to the aromatic quinoline.[1] Each of these steps can be a point of failure. A catalyst is crucial for promoting both the initial condensation and the subsequent cyclization.

  • Troubleshooting Steps:

    • Evaluate Your Catalyst: While classic protocols may run without a catalyst or with a simple Brønsted acid, modern variations show significantly improved yields and shorter reaction times with Lewis acids.[1][6] Iron(III) trifluoromethanesulfonate [Fe(OTf)₃] has proven to be a highly effective catalyst for this transformation, driving reactions to completion in as little as 3 hours.[7] Using acetic acid as both the catalyst and solvent has also been reported to give good yields (around 68%) and simplifies purification.[6][8]

    • Check Reagent Purity: Pyruvic acid is notoriously unstable and can polymerize on storage. Use freshly opened or distilled pyruvic acid. Likewise, ensure your aniline and benzaldehyde are pure and free from oxidation byproducts.

    • Optimize Temperature and Time: The reaction is typically run at reflux in a solvent like ethanol.[1][2] If the reaction is not proceeding to completion (as monitored by Thin Layer Chromatography - TLC), consider increasing the reflux time. However, excessively long heating can lead to degradation. A typical reflux time with an effective catalyst is 3-12 hours.[7][8]

    • Solvent Choice: Ethanol is the most common solvent.[1][2] However, using excess acetic acid as the solvent can be advantageous, particularly when compared to using trifluoroacetic acid (TFA) in ethanol, which may yield few products.[6][8]

Catalyst SystemSolventTemperatureTimeTypical YieldReference
Iron(III) Triflate [Fe(OTf)₃] (15 mol%)Ethanol80°C (Reflux)3 hGood[1][7]
Trifluoroacetic Acid (TFA) (catalytic)EthanolReflux12 hLow/Requires Chromatography[8]
Acetic Acid (excess)Acetic AcidReflux~12 h~68%[6][8]
None (classic method)EthanolReflux>3 hVariable[2]

Question: My Pfitzinger reaction is producing a thick, intractable tar instead of a clean product. What's going wrong?

Answer: Tar formation in base-catalyzed reactions like the Pfitzinger synthesis often points to competing polymerization and decomposition side-reactions.

  • Causality & Explanation: The Pfitzinger reaction begins with the base-catalyzed ring-opening of isatin to form an amino keto-acid intermediate. This is followed by condensation with the second carbonyl compound (acetophenone). If the base concentration is too high or the temperature is not well-controlled, self-condensation of acetophenone (an aldol reaction) or decomposition of the isatin-derived intermediate can occur, leading to complex polymeric materials.

  • Troubleshooting Steps:

    • Control the Base Concentration: Using a highly concentrated base (e.g., >33% KOH) can aggressively promote side reactions.[3] Consider using a more moderate concentration or a weaker base.

    • Stepwise Reagent Addition: Instead of mixing all components at once, try a stepwise approach. First, ensure the complete ring-opening of isatin in the basic solution at a controlled temperature. Once this is complete (monitor by TLC if possible), then add the acetophenone. This prevents the ketone from sitting in a hot basic solution where it can self-condense.

    • Temperature Management: Avoid excessive temperatures. While the reaction often requires heating (e.g., 80-90°C), runaway temperatures can accelerate tar formation.[5] Ensure your heating mantle and stirring are uniform.

Issues in Stage 2: Conversion to 2-Phenylquinoline-4-carboxaldehyde

Question: I am attempting to reduce my 2-phenylquinoline-4-carboxylic acid methyl ester with DIBAL-H, but I am getting a significant amount of the corresponding alcohol. How can I improve the selectivity for the aldehyde?

Answer: Over-reduction is the primary challenge when using powerful hydride reagents like DIBAL-H. The key to success lies in precise control over stoichiometry and temperature.

  • Causality & Explanation: The reduction of an ester with DIBAL-H proceeds through a tetrahedral intermediate. At low temperatures, this intermediate is stable. Upon aqueous workup, it collapses to form the aldehyde. However, if the temperature is too high or excess DIBAL-H is used, this intermediate can be further reduced to the alcohol. The aldehyde product itself can also be reduced to the alcohol if it is not protected from the excess reducing agent.

  • Troubleshooting Steps:

    • Strict Temperature Control: This is the most critical parameter. The reaction must be performed at very low temperatures, typically between -78°C (a dry ice/acetone bath) and -60°C. Do not allow the reaction temperature to rise until after the reaction is quenched.

    • Exact Stoichiometry: Use precisely 1.0 to 1.1 equivalents of DIBAL-H. An excess will guarantee over-reduction. It is advisable to titrate the DIBAL-H solution before use to determine its exact molarity, as it can degrade over time.

    • Slow, Controlled Addition: Add the DIBAL-H solution dropwise to the dissolved ester. A rapid addition can cause localized temperature spikes and add an excess of the reagent before it has a chance to react, leading to over-reduction.

    • Quenching: Quench the reaction at low temperature by slowly adding a reagent like methanol or ethyl acetate before warming to room temperature and performing the aqueous workup.

G Figure 2. Troubleshooting Low Yield in Synthesis start Low Product Yield q1 Which stage is failing? start->q1 stage1 Stage 1: Carboxylic Acid Synthesis q1->stage1 Precursor stage2 Stage 2: Aldehyde Formation q1->stage2 Reduction q_s1 Low yield or tar? stage1->q_s1 q_s2 Over-reduction or Decomposition? stage2->q_s2 s1_yield Improve Yield q_s1->s1_yield Yield s1_tar Reduce Tar q_s1->s1_tar Tar s1_yield_sol 1. Check Catalyst (Use Fe(OTf)₃) 2. Verify Reagent Purity 3. Optimize Time/Temp s1_yield->s1_yield_sol s1_tar_sol 1. Control Base Concentration 2. Use Stepwise Addition 3. Manage Temperature s1_tar->s1_tar_sol s2_over Prevent Over-reduction q_s2->s2_over Over-reduction s2_decomp Improve Stability q_s2->s2_decomp Decomposition s2_over_sol 1. Maintain Temp at -78°C 2. Use 1.0 eq. DIBAL-H 3. Add Reagent Slowly s2_over->s2_over_sol s2_decomp_sol 1. Use Mild Workup (no strong acid/base) 2. Purify quickly via Chromatography 3. Store under Inert Gas s2_decomp->s2_decomp_sol

Caption: Figure 2. A logic diagram for troubleshooting common synthesis issues.

Section 3: Frequently Asked Questions (FAQs)

Q1: Which method is better for the precursor synthesis: Doebner or Pfitzinger? A1: The "better" method depends on your starting material availability and desired scale. The Doebner reaction is a one-pot, three-component reaction that is often faster to set up.[1][7] The Pfitzinger reaction is also very effective but starts from isatin, which may be more expensive than aniline/benzaldehyde, and the basic conditions can sometimes be problematic.[3] For general laboratory-scale synthesis, the catalyzed Doebner reaction often provides a more direct and economical route.

Q2: My final aldehyde product seems to be degrading during purification. What are the best practices for isolation? A2: Aldehydes can be sensitive to both oxidation (to the carboxylic acid) and reduction. Avoid harsh conditions during workup and purification. Use a neutral or slightly acidic aqueous workup. For purification, flash column chromatography on silica gel is usually effective. Use a non-polar/moderately polar eluent system (e.g., hexane/ethyl acetate). After isolation, the aldehyde should be stored under an inert atmosphere (nitrogen or argon) at a low temperature to prevent oxidation.

Q3: I am having trouble dissolving the 2-phenylquinoline-4-carboxylic acid precursor for the next step. What solvents are recommended? A3: This class of compounds can exhibit poor solubility. For reactions, polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often effective, sometimes requiring gentle heating to achieve full dissolution.[9] For esterification reactions, using a large excess of the alcohol (e.g., methanol) with an acid catalyst like sulfuric acid can serve as both solvent and reagent.

Section 4: Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Phenylquinoline-4-carboxylic Acid via Catalyzed Doebner Reaction

This protocol is adapted from modern, catalyzed versions of the Doebner reaction for improved efficiency.[1][7]

  • Reagent Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add aniline (1.1 mmol), benzaldehyde (1.0 mmol), pyruvic acid (1.0 mmol), and ethanol (20 mL).

  • Catalyst Addition: To the stirring mixture, add iron(III) trifluoromethanesulfonate [Fe(OTf)₃] (0.15 mmol, 15 mol%).

  • Reaction: Heat the mixture to reflux (approximately 80°C) and maintain for 3 hours. Monitor the reaction's progress using TLC (e.g., with a 7:3 hexane:ethyl acetate mobile phase).

  • Isolation: Upon completion, allow the mixture to cool to room temperature. The product will often precipitate from the solution.

  • Purification: Collect the crude solid by vacuum filtration. Wash the solid with a small amount of cold ethanol. To further purify, the solid can be dissolved in a dilute aqueous solution of sodium bicarbonate, filtered to remove non-acidic impurities, and then re-precipitated by acidifying the filtrate with dilute HCl. Collect the purified solid by filtration, wash with deionized water, and dry under vacuum.

Protocol 2: Synthesis of 2-Phenylquinoline-4-carboxaldehyde via Ester Reduction

This protocol assumes you have first converted the carboxylic acid from Protocol 1 to its methyl or ethyl ester via standard Fischer esterification.

  • Reaction Setup: To a flame-dried, three-neck flask under an argon or nitrogen atmosphere, add the 2-phenylquinoline-4-carboxylic acid methyl ester (1.0 mmol) and dissolve it in anhydrous dichloromethane (DCM) or toluene (20 mL).

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Ensure the solution is stirring efficiently.

  • Reagent Addition: While maintaining the temperature at -78°C, slowly add DIBAL-H (1.1 mmol, 1.1 eq, typically as a 1.0 M solution in hexanes) dropwise via syringe over 20-30 minutes.

  • Reaction: Stir the mixture at -78°C for 1-2 hours. Monitor the reaction by TLC for the disappearance of the starting ester.

  • Quenching: While still at -78°C, slowly add methanol (2 mL) dropwise to quench any excess DIBAL-H.

  • Workup: Allow the flask to warm to room temperature. Add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously for 1-2 hours until the organic and aqueous layers are clear.

  • Extraction: Separate the layers and extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure aldehyde.

References

  • Combes quinoline synthesis. (n.d.). In Vertex AI Search. Retrieved February 17, 2026.
  • BenchChem. (2025). Application Note: Synthesis of 2-Phenylquinoline-4-Carboxylic Acid via the Doebner Reaction. BenchChem.
  • Ilango, K., Valentina, P., Subhakar, K., & Kathiravan, M. K. (2015). Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. Austin Journal of Analytical and Pharmaceutical Chemistry, 2(4), 1048.
  • Zhang, L., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 935582.
  • BenchChem. (2025).
  • Wang, S., et al. (2016).
  • Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. (n.d.).
  • Zhang, L., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (2024). IIP Series, 3.
  • Synthesis of 2-phenyl- and 2,3-diphenyl- quinolin-4-carboxylic acid derivatives. (n.d.). In INIS-IAEA. Retrieved February 17, 2026.
  • Yulizar, Y., et al. (2021). One-Pot Synthesis of 2-Phenylquinoline-4-Carboxylic Acid: Iron(III) Trifluoromethanesulfonate Catalysed Doebner Reaction.
  • BenchChem. (2025). Friedländer Synthesis of Substituted Quinolines: Application Notes and Protocols for Researchers. BenchChem.
  • Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). In Pharmaguideline. Retrieved February 17, 2026.
  • Combes Quinoline Synthesis. (n.d.). In Cambridge University Press. Retrieved February 17, 2026.
  • Combes quinoline synthesis. (2023). In Wikipedia.
  • Doebner–Miller reaction. (2023). In Wikipedia.
  • J&K Scientific LLC. (2025). Friedländer Synthesis. J&K Scientific.
  • Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis. Alfa Chemistry.
  • Friedländer synthesis. (2023). In Wikipedia.
  • facile synthesis of 2-phenylquinoline-4-carboxamide derivatives with variant structural fe
  • 2-Phenylquinoline-4-carboxylic acid. (n.d.). In Chem-Impex. Retrieved February 17, 2026.
  • BenchChem. (2025). Technical Support Center: Synthesis of 2-(1-Adamantyl)quinoline-4-carboxylic acid. BenchChem.
  • Wang, X., et al. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 71(17), 6685-6688.
  • 4-Phenylquinoline-2-carbaldehyde. (n.d.). In Vulcanchem. Retrieved February 17, 2026.
  • Zhang, L., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers.
  • BenchChem. (2025). Technical Support Center: Overcoming Solubility Issues with N-phenylquinoline-2-carboxamide. BenchChem.

Sources

preventing air oxidation of 2-phenylquinoline-4-carboxaldehyde during storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-phenylquinoline-4-carboxaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the handling and storage of this compound. Our goal is to equip you with the necessary knowledge to ensure the stability and integrity of 2-phenylquinoline-4-carboxaldehyde throughout your experiments.

Introduction: The Challenge of Aldehyde Stability

Aromatic aldehydes, such as 2-phenylquinoline-4-carboxaldehyde, are versatile intermediates in organic synthesis. However, their aldehyde functional group is susceptible to oxidation, particularly during storage.[1] This oxidation can lead to the formation of the corresponding carboxylic acid, 2-phenylquinoline-4-carboxylic acid, an impurity that can significantly impact experimental outcomes, yield, and purity of the final product. Understanding the mechanisms of this degradation and implementing proper preventative measures are crucial for reliable and reproducible research.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for 2-phenylquinoline-4-carboxaldehyde during storage?

The primary degradation pathway for 2-phenylquinoline-4-carboxaldehyde is air oxidation of the aldehyde group to a carboxylic acid. This process is often accelerated by exposure to light, elevated temperatures, and humidity.[1][2]

Q2: How can I visually identify if my sample of 2-phenylquinoline-4-carboxaldehyde has degraded?

While a definitive identification requires analytical methods, visual inspection can sometimes offer clues. Pure 2-phenylquinoline-4-carboxaldehyde is typically a solid. The appearance of discoloration or a change in physical state could indicate the presence of impurities. However, the oxidation product, 2-phenylquinoline-4-carboxylic acid, is also a solid, so visual changes may not always be apparent.

Q3: What are the ideal storage conditions to prevent oxidation?

To minimize oxidation, 2-phenylquinoline-4-carboxaldehyde should be stored under a combination of the following conditions:

  • Inert Atmosphere: Store the compound under an inert gas such as argon or nitrogen.[3] This displaces oxygen, the primary culprit in oxidation.

  • Low Temperature: Storage at refrigerated temperatures (2-8 °C) is recommended to slow down the rate of chemical reactions, including oxidation.

  • Light Protection: Store in an amber or opaque container to protect it from light, which can catalyze oxidation.[2]

  • Airtight Seal: Ensure the container is tightly sealed to prevent the ingress of air and moisture.[2]

Q4: Is it necessary to use an antioxidant? If so, which ones are recommended?

For long-term storage or if the compound will be handled frequently, the use of an antioxidant can be beneficial.[2] Antioxidants work by inhibiting the oxidation process.[4] While specific studies on 2-phenylquinoline-4-carboxaldehyde are not prevalent, general-purpose antioxidants for organic compounds, such as Butylated Hydroxytoluene (BHT), can be considered. However, it is crucial to ensure that the chosen antioxidant does not interfere with downstream applications.

Troubleshooting Guide

This section addresses common issues encountered during the use of 2-phenylquinoline-4-carboxaldehyde that may be related to its degradation.

Issue 1: Inconsistent Reaction Yields or Unexpected Byproducts

Possible Cause: Your starting material, 2-phenylquinoline-4-carboxaldehyde, may have partially oxidized to 2-phenylquinoline-4-carboxylic acid. This impurity can interfere with the desired reaction, leading to lower yields or the formation of unforeseen side products.

Troubleshooting Steps:

  • Purity Assessment: Before use, assess the purity of your 2-phenylquinoline-4-carboxaldehyde sample.

  • Purification: If significant oxidation is detected, consider purifying the aldehyde.

Issue 2: Difficulty in Characterizing the Product

Possible Cause: The presence of the carboxylic acid impurity can complicate the interpretation of analytical data, such as NMR and Mass Spectrometry, making it difficult to confirm the structure of your desired product.

Troubleshooting Steps:

  • Thorough Analysis of Starting Material: Run analytical tests on your starting material to identify any impurity peaks.

  • Comparative Analysis: Compare the analytical data of your reaction product with that of the starting material to distinguish between product peaks and impurity peaks.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method to assess the purity of 2-phenylquinoline-4-carboxaldehyde and detect the presence of its carboxylic acid derivative.

Instrumentation and Reagents:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

  • C18 reverse-phase column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • 2-phenylquinoline-4-carboxaldehyde sample

  • 2-phenylquinoline-4-carboxylic acid standard (if available)

Procedure:

  • Sample Preparation: Accurately weigh and dissolve a small amount of the 2-phenylquinoline-4-carboxaldehyde in a suitable solvent (e.g., acetonitrile) to a known concentration.

  • Mobile Phase Preparation: Prepare a mobile phase mixture, for example, a gradient of acetonitrile and water with 0.1% formic acid.

  • HPLC Analysis:

    • Equilibrate the column with the initial mobile phase conditions.

    • Inject the prepared sample solution.

    • Run the HPLC analysis using a suitable gradient program.

    • Monitor the elution at a wavelength where both the aldehyde and the potential carboxylic acid impurity absorb UV light.

  • Data Analysis:

    • Integrate the peak areas in the resulting chromatogram.

    • Calculate the percentage purity of the aldehyde.

    • If a standard for the carboxylic acid is available, its retention time can be used for positive identification of the impurity peak.

Protocol 2: Small-Scale Purification by Column Chromatography

If your 2-phenylquinoline-4-carboxaldehyde is found to be impure, it can be purified using column chromatography.

Materials:

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

  • Glass column

  • Collection tubes

Procedure:

  • Column Packing: Pack a glass column with silica gel slurried in hexane.

  • Sample Loading: Dissolve the impure 2-phenylquinoline-4-carboxaldehyde in a minimal amount of a suitable solvent (e.g., a mixture of hexane and ethyl acetate) and load it onto the top of the silica gel column.

  • Elution: Elute the column with a solvent system of increasing polarity, starting with a low percentage of ethyl acetate in hexane. The less polar aldehyde will elute before the more polar carboxylic acid.

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing the pure aldehyde.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2-phenylquinoline-4-carboxaldehyde.

Visualizing the Problem and Solution

To better understand the concepts discussed, the following diagrams illustrate the oxidation process and the recommended storage workflow.

Oxidation_Pathway Aldehyde 2-Phenylquinoline-4-carboxaldehyde CarboxylicAcid 2-Phenylquinoline-4-carboxylic Acid (Impurity) Aldehyde->CarboxylicAcid Oxidation Oxygen Air (O2)

Caption: Oxidation of 2-phenylquinoline-4-carboxaldehyde.

Storage_Workflow cluster_storage Recommended Storage Inert_Atmosphere Inert Atmosphere (Argon/Nitrogen) Low_Temp Low Temperature (2-8 °C) Inert_Atmosphere->Low_Temp Light_Protection Light Protection (Amber Vial) Low_Temp->Light_Protection Airtight_Seal Airtight Seal Light_Protection->Airtight_Seal Stable_Compound Stable Compound Airtight_Seal->Stable_Compound Compound 2-Phenylquinoline-4-carboxaldehyde Compound->Inert_Atmosphere

Caption: Recommended storage workflow.

Summary of Best Practices

For easy reference, the following table summarizes the key recommendations for preventing the oxidation of 2-phenylquinoline-4-carboxaldehyde.

ParameterRecommendationRationale
Atmosphere Store under an inert gas (Argon or Nitrogen).[3]Prevents contact with atmospheric oxygen.
Temperature Refrigerate at 2-8 °C.Slows down the rate of the oxidation reaction.
Light Use amber or opaque containers.[2]Protects the compound from light-catalyzed degradation.
Container Use a tightly sealed container.[2]Prevents exposure to air and moisture.
Purity Check Analyze purity by HPLC before use.Ensures the quality of the starting material for reliable results.
Purification Purify by column chromatography if necessary.Removes the carboxylic acid impurity.

By adhering to these guidelines, researchers can significantly enhance the shelf-life and reliability of 2-phenylquinoline-4-carboxaldehyde, leading to more accurate and reproducible experimental results.

Sources

Technical Support Center: Solving Solubility Issues of 2-Phenylquinoline-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 2-phenylquinoline-4-carboxaldehyde is a valuable heterocyclic compound utilized in medicinal chemistry and materials science. A common experimental hurdle encountered by researchers is its inherently low solubility in aqueous media. This guide provides a comprehensive, troubleshooting-focused framework to systematically address and overcome these solubility challenges. We will explore the underlying chemical principles and provide validated, step-by-step protocols to enable successful experimental design and execution for professionals in research and drug development.

Part 1: Foundational Knowledge & Initial Assessment

This section addresses the fundamental properties of the molecule that govern its solubility and outlines the first steps in tackling this issue.

Q1: Why is 2-phenylquinoline-4-carboxaldehyde so difficult to dissolve in water?

A1: The poor aqueous solubility of 2-phenylquinoline-4-carboxaldehyde is a direct consequence of its molecular structure. The key contributing factors are:

  • Dominant Hydrophobicity: The molecule is built upon a large, rigid, and non-polar framework. It consists of a bicyclic quinoline system and an attached phenyl ring, both of which are aromatic and inherently hydrophobic (lipophilic).[1][2] These extensive non-polar surface areas repel water molecules, making it energetically unfavorable for the compound to dissolve.

  • Limited Hydrogen Bonding: While the aldehyde group (-CHO) and the quinoline nitrogen can act as hydrogen bond acceptors, the molecule lacks strong hydrogen bond donor groups (like -OH or -NH2). This limits its ability to form the multiple, strong hydrogen bonds with water that are necessary for significant aqueous solubility.[3]

  • High Crystal Lattice Energy: In its solid state, the planar aromatic structures can stack efficiently, leading to strong intermolecular forces within the crystal lattice. A significant amount of energy is required to overcome these forces and allow water molecules to solvate individual compound molecules, further hindering dissolution.[1][2]

A structurally similar compound, 2-phenyl-4-quinolinecarboxylic acid, is documented as being insoluble in water, which strongly suggests the aldehyde variant will exhibit similar or even lower solubility due to the lesser polarity of an aldehyde group compared to a carboxylic acid.[4][5]

Part 2: A Systematic Approach to Solubilization

We recommend a tiered approach to solubilization, starting with the simplest and most common methods before progressing to more complex techniques. This workflow ensures efficiency and minimizes the use of potentially interfering excipients.

G Start Start: Poorly Soluble Compound CoSolvent Strategy 1: Co-Solvency (e.g., DMSO, EtOH) Start->CoSolvent First-line approach pH_Adjust Strategy 2: pH Adjustment (Acidification) Start->pH_Adjust Alternative first-line CheckPrecip Dilute into Aqueous Buffer. Does it precipitate? CoSolvent->CheckPrecip Success1 Solubilization Achieved CheckPrecip->Success1 No CheckPrecip->pH_Adjust Yes Cyclodextrin Strategy 3: Cyclodextrin Complexation (e.g., HP-β-CD) CheckPrecip->Cyclodextrin Yes / Insufficient CheckStability Is the compound stable at low pH? pH_Adjust->CheckStability Success2 Solubilization Achieved CheckStability->Success2 Yes CheckStability->Cyclodextrin No / Insufficient Success3 Solubilization Achieved Cyclodextrin->Success3

Caption: A decision workflow for selecting a solubilization strategy.

Q2: What are the recommended first-line strategies for solubilizing this compound?

A2: For most in vitro biological assays, the most direct methods are co-solvency and pH adjustment.

This is the most common technique for preparing stock solutions of poorly soluble compounds. A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system, making it more favorable for hydrophobic compounds to dissolve.[6][7][8]

Mechanism of Action: Co-solvents disrupt the highly ordered hydrogen-bonding network of water. This reduction in water's self-association lowers the energy penalty required to create a cavity for the non-polar solute, thereby increasing solubility.[][10]

Recommended Co-solvents:

Co-solventTypeTypical Starting Conc. in StockNotes
DMSO (Dimethyl sulfoxide)Polar Aprotic10-100 mMExcellent solubilizing power. Ensure final concentration in assay is low (<0.5%) to avoid artifacts.
Ethanol (EtOH)Polar Protic10-50 mMLess toxic than DMSO for cell-based assays. May be less effective for highly hydrophobic compounds.[6][7]
PEG 400 (Polyethylene Glycol 400)Polar Protic10-50 mMA non-volatile and less toxic option, often used in preclinical formulations.[6][7]
DMF (N,N-Dimethylformamide)Polar Aprotic10-100 mMEffective solvent, but use with caution due to higher toxicity. Often used in chemical synthesis.[11]

Experimental Protocol: Preparing a 10 mM Stock Solution in DMSO

  • Calculation:

    • Molecular Weight (MW) of C₁₆H₁₁NO ≈ 245.27 g/mol .

    • To make 1 mL of a 10 mM solution: 10 mmol/L * 1 L/1000 mL * 245.27 g/mol * 1000 mg/g = 2.45 mg.

  • Procedure:

    • Accurately weigh out ~2.5 mg of 2-phenylquinoline-4-carboxaldehyde using an analytical balance.

    • Transfer the solid to a clean glass vial.

    • Add the corresponding volume of high-purity DMSO to achieve a 10 mM concentration (e.g., for 2.50 mg, add 2.50 mg / 2.4527 mg/mL = 1.019 mL of DMSO).

    • Vortex or sonicate gently at room temperature until the solid is completely dissolved. Visually inspect against a light source to ensure no particulates remain.

    • Store the stock solution appropriately (typically at -20°C, protected from light).

Troubleshooting Co-solvency:

ProblemProbable CauseRecommended Solution
Compound precipitates immediately upon dilution into aqueous buffer. The final co-solvent concentration is too low to maintain solubility. The aqueous buffer has "crashed out" the compound.Decrease the final compound concentration. Increase the final co-solvent percentage if the assay can tolerate it. Alternatively, switch to an advanced method like cyclodextrin complexation.
Stock solution is cloudy or has particulates. The concentration is above the solubility limit in the pure co-solvent.Try gentle warming (e.g., 37°C) or sonication. If it doesn't dissolve, you must reduce the stock concentration.

Quinoline is a weak base due to the lone pair of electrons on the nitrogen atom.[12] By lowering the pH of the aqueous medium, this nitrogen can be protonated, forming a cationic salt. This ionized form is generally much more soluble in water than the neutral free base.[1][12]

Mechanism of Action: The pKa of the quinoline core is approximately 4.9.[13] To ensure complete protonation and maximize the solubility benefit, the pH of the solution should be adjusted to be at least 1-2 units below the pKa (i.e., pH < 3.9).[1]

Experimental Protocol: pH-Dependent Solubility Test

  • Prepare a series of buffers (e.g., 50 mM citrate or glycine-HCl) with pH values ranging from 2.5 to 7.0.

  • Add an excess amount of solid 2-phenylquinoline-4-carboxaldehyde to a fixed volume of each buffer in separate vials.

  • Equilibrate the samples by shaking or rotating at a constant temperature (e.g., 25°C) for 24-48 hours to ensure saturation is reached.[1]

  • Separate the undissolved solid by centrifugation followed by filtration of the supernatant through a 0.22 µm syringe filter.

  • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Plot solubility (e.g., in µg/mL) versus pH to identify the optimal pH for solubilization.

Causality & Trustworthiness: This protocol is self-validating because the use of excess solid and a long equilibration time ensures that the measured concentration represents the true equilibrium solubility under each condition. However, be aware that the aldehyde functional group can be susceptible to degradation under harsh acidic conditions, so stability should be concurrently assessed.[14]

Part 3: Advanced Solubilization Techniques

Q3: The first-line strategies are insufficient or unsuitable for my application (e.g., cell-based assay sensitive to low pH or DMSO). What advanced techniques can I use?

A3: When simple methods fail, complexation with cyclodextrins is a powerful and widely used strategy, especially in pharmaceutical development.

Cyclodextrins (CDs) are cyclic oligosaccharides shaped like a truncated cone. They have a hydrophilic exterior and a hydrophobic (lipophilic) inner cavity.[15][16][17]

Mechanism of Action: The hydrophobic 2-phenylquinoline portion of your molecule can be encapsulated within the non-polar cavity of the cyclodextrin, forming a "host-guest" inclusion complex.[15][18] The hydrophilic exterior of the cyclodextrin then interacts favorably with water, effectively masking the hydrophobic guest molecule and dramatically increasing its apparent aqueous solubility.[17][19]

G cluster_0 Before Complexation cluster_1 Cyclodextrin Complexation cluster_2 After Complexation Compound Hydrophobic Compound (2-Phenylquinoline-4-carboxaldehyde) Water Water Molecules CD Cyclodextrin (CD) (Hydrophilic Exterior, Hydrophobic Interior) Compound->CD label_a Poor Interaction Leads to Insolubility SolubleComplex Soluble Inclusion Complex CD->SolubleComplex Complex Inclusion Complex (Compound inside CD) Contained Compound Water2 Water Molecules label_b Favorable Interaction Leads to Solubility

Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.

Recommended Cyclodextrins:

Cyclodextrin DerivativeAbbreviationKey Advantage
Hydroxypropyl-β-Cyclodextrin HP-β-CDHigh aqueous solubility and low toxicity, making it a very common choice for research and pharmaceutical formulations.[1][19]
Sulfobutylether-β-Cyclodextrin SBE-β-CDHigh solubility and can be used in parenteral (injectable) formulations.[18]
β-Cyclodextrin β-CDLess expensive parent molecule, but has lower aqueous solubility than its derivatives.[18][19]

Experimental Protocol: Phase Solubility Study with HP-β-CD

  • Preparation: Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 1, 2, 5, 10, 20% w/v) in your desired buffer.

  • Equilibration: Add an excess of solid 2-phenylquinoline-4-carboxaldehyde to each solution. Equilibrate the vials at a constant temperature for 48-72 hours to ensure equilibrium.

  • Separation & Analysis: Centrifuge and filter each sample as described in the pH protocol. Quantify the concentration of the dissolved compound via HPLC.

  • Data Interpretation: Plot the concentration of the dissolved compound against the concentration of HP-β-CD. A linear relationship (an AL-type phase solubility diagram) indicates the formation of a soluble 1:1 complex and allows for the calculation of the complexation efficiency.

Part 4: Safety & Handling

Q4: What are the primary safety concerns when handling 2-phenylquinoline-4-carboxaldehyde and its analogs?

A4: While specific toxicity data for this exact molecule is limited, data from structurally related quinoline aldehydes and carboxylic acids indicate the following precautions are necessary.[20][21][22]

  • Irritation: The compound is expected to be an irritant. It may cause skin irritation and serious eye irritation.[20][22][23]

  • Harmful if Ingested/Inhaled: May be harmful if swallowed or inhaled.[20][21]

  • Handling Recommendations:

    • Always handle in a well-ventilated area or a chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, nitrile gloves, and a lab coat.

    • Avoid generating dust.

    • Wash hands thoroughly after handling.[20]

References

  • Wikipedia. (n.d.). Cosolvent. Retrieved from Wikipedia. [Link]

  • Hilaris Publisher. (2024, May 29). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Retrieved from Hilaris Publisher. [Link]

  • International Journal of Pharmaceutical Sciences. (2024, July 7). Solubility Enchantment Of Poorly Soluble Drug. Retrieved from International Journal of Pharmaceutical Sciences. [Link]

  • ALZET® Osmotic Pumps. (n.d.). Cyclodextrins: Improving Delivery of Hydrophobic Compounds. Retrieved from ALZET. [Link]

  • Chemical Synthesis Database. (2025, May 20). 2-phenyl-4-quinolinecarbaldehyde. Retrieved from Chemical Synthesis Database. [Link]

  • Roquette. (2025, July 31). Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? Retrieved from Roquette. [Link]

  • PMC. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from PMC. [Link]

  • PubMed. (n.d.). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Retrieved from PubMed. [Link]

  • ResearchGate. (n.d.). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Retrieved from ResearchGate. [Link]

  • Chemsrc. (2025, August 25). 2-phenylquinoline-4-carbaldehyde | CAS#:117839-38-0. Retrieved from Chemsrc. [Link]

  • PureSynth. (n.d.). 2-Phenylquinoline-4-Carboxylic Acid 98.0%(HPLC). Retrieved from PureSynth. [Link]

  • Quora. (2021, July 17). How will you increase the solubility of organic compounds in water? Retrieved from Quora. [Link]

  • PMC. (n.d.). Improving the Solubility and Oral Bioavailability of a Novel Aromatic Aldehyde Antisickling Agent (PP10) for the Treatment of Sickle Cell Disease. Retrieved from PMC. [Link]

  • Fisher Scientific. (n.d.). SAFETY DATA SHEET. Retrieved from Fisher Scientific. [Link]

  • PubMed. (2019, February 25). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Retrieved from PubMed. [Link]

  • SDS Manager. (n.d.). 2-PHENYL-QUINOLINE-4-CARBOXYLIC ACID SDS. Retrieved from SDS Manager. [Link]

  • PubChem. (n.d.). 2-Phenyl-quinoline-4-carboxylic acid (2-oxo-1-phenyl-propyl)-amide. Retrieved from PubChem. [Link]

  • SlideShare. (n.d.). SOLUBILITY ENHANCEMENT TECHNIQUE. Retrieved from SlideShare. [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from Ascendia Pharma. [Link]

  • Asian Journal of Pharmacy and Technology. (n.d.). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. Retrieved from Asian Journal of Pharmacy and Technology. [Link]

  • Semantic Scholar. (2014, February 6). facile synthesis of 2-phenylquinoline-4-carboxamide derivatives with variant structural features. Retrieved from Semantic Scholar. [Link]

  • Frontiers. (2022, July 14). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Retrieved from Frontiers. [Link]

  • PMC. (n.d.). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Retrieved from PMC. [Link]

Sources

Technical Support Center: Optimizing Condensation Reactions of 2-Phenylquinoline-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: CHEM-SUP-2PQ-004 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary & Scaffold Overview

Welcome to the technical support hub for 2-phenylquinoline-4-carboxaldehyde . This scaffold is a critical pharmacophore in drug discovery, particularly for developing anticancer (tubulin polymerization inhibitors), antimalarial, and antimicrobial agents.[1]

The C4-formyl group is electronically activated by the nitrogen of the quinoline ring, making it highly reactive toward nucleophiles. However, the bulky 2-phenyl substituent introduces significant lipophilicity and steric considerations that often lead to solubility issues or incomplete conversions in standard protocols.

This guide provides optimized conditions for the two most common condensation pathways:

  • Schiff Base/Hydrazone Formation (Reaction with amines/hydrazides).

  • Knoevenagel Condensation (Reaction with active methylenes).[2][3][4]

Standard Operating Procedures (SOPs)

Protocol A: Schiff Base & Hydrazone Formation

Target: Synthesis of imines or hydrazones (e.g., with isoniazid, semicarbazide, or anilines).

Optimized Workflow:

  • Solvent System: Absolute Ethanol (EtOH).[5][6] Note: If the aldehyde is insoluble, use a 9:1 EtOH:DMF mixture.

  • Stoichiometry: 1.0 eq Aldehyde : 1.0–1.1 eq Amine/Hydrazide.

  • Catalyst: Glacial Acetic Acid (AcOH), 2–3 drops per mmol.

  • Conditions: Reflux (78–80°C) for 3–6 hours.

Step-by-Step Methodology:

  • Dissolve 2-phenylquinoline-4-carboxaldehyde (1 mmol) in absolute EtOH (10 mL). Sonicate if necessary to ensure fine dispersion.

  • Add the amine/hydrazide (1.1 mmol) to the solution.

  • Add glacial acetic acid (catalytic, ~50 µL).

  • Reflux the mixture. Monitor by TLC (Mobile phase: Hexane:EtOAc 7:3).

    • Endpoint: Disappearance of the aldehyde spot (Rf ~0.6–0.7) and appearance of a lower Rf product (often fluorescent).

  • Workup: Cool to room temperature (RT). The product usually precipitates.[6] Filter, wash with cold EtOH , and dry.[6]

    • If no precipitate: Concentrate to 1/3 volume and cool to 0°C.

Protocol B: Knoevenagel Condensation

Target: Synthesis of


-unsaturated nitriles/esters (e.g., with malononitrile).

Optimized Workflow:

  • Solvent: Ethanol or Methanol.[3][7][8]

  • Catalyst: Piperidine (Base catalyst).[3]

  • Stoichiometry: 1.0 eq Aldehyde : 1.2 eq Active Methylene.[3]

  • Conditions: Reflux for 2–4 hours.

Mechanism & Critical Pathway Visualization

Understanding the mechanism is vital for troubleshooting. The reaction relies on the protonation of the carbonyl oxygen (acid catalysis) or the deprotonation of the active methylene (base catalysis).

ReactionMechanism Aldehyde 2-Phenylquinoline- 4-carboxaldehyde Activation Carbonyl Activation (H+ or Polarization) Aldehyde->Activation Acid Cat. (AcOH) or Solvent Effect Intermediate Tetrahedral Intermediate Activation->Intermediate + Nucleophile Nucleophile Nucleophilic Attack (Amine/Carbanion) Intermediate->Aldehyde Reversible (If water not removed) Dehydration Dehydration (-H2O) Intermediate->Dehydration Rate Limiting Step Product Condensation Product Dehydration->Product Irreversible

Caption: Mechanistic pathway for condensation. Note the reversibility (red dashed line) which is the primary cause of low yields.

Optimization & Troubleshooting Guide

Solvent & Solubility Tuning

The 2-phenyl group renders the molecule significantly more lipophilic than unsubstituted quinoline.

Solvent SystemSolubilityReaction RateRecommendation
Ethanol (Abs.) ModerateFastStandard. Use for most reactions.
Methanol LowFastUse only if product precipitates easily.
DMF/DMSO HighSlow (Viscous)Rescue Solvent. Use if SM remains solid at reflux.
Acetic Acid HighVery FastUse as solvent and catalyst for difficult anilines.
Troubleshooting Decision Tree

Use this logic flow to diagnose low yields or purity issues.

Troubleshooting Start Issue: Low Yield / Incomplete Reaction CheckSolubility 1. Is Starting Material (SM) dissolved at reflux? Start->CheckSolubility CheckWater 2. Is reaction reversible? CheckSolubility->CheckWater Yes (Clear) Action_DMF Switch to EtOH:DMF (9:1) or pure Acetic Acid CheckSolubility->Action_DMF No (Cloudy) CheckElectronic 3. Check Nucleophile Electronics CheckWater->CheckElectronic Not Reversible Action_DeanStark Add Molecular Sieves (4Å) or Dean-Stark Trap CheckWater->Action_DeanStark Equilibrium Stuck Action_Catalyst Increase Catalyst Load (Use H2SO4 or p-TSA) CheckElectronic->Action_Catalyst Electron Poor Amine Action_Microwave Switch to Microwave Irradiation (110°C, 10 min) CheckElectronic->Action_Microwave Steric Hindrance

Caption: Diagnostic flowchart for optimizing reaction conditions when yields are suboptimal.

Frequently Asked Questions (FAQs)

Q1: My product is an oil and won't precipitate. What should I do?

  • Diagnosis: This often happens when trace DMF or excess amine prevents crystallization.

  • Solution: Pour the reaction mixture into ice-cold water (10x volume) with vigorous stirring. If it remains oily, extract with Dichloromethane (DCM), dry over MgSO₄, and triturate the residue with Diethyl Ether or Hexane to induce crystallization.

Q2: Can I use microwave irradiation for this reaction?

  • Answer: Yes, and it is highly recommended.

  • Protocol: React 2-phenylquinoline-4-carboxaldehyde with the amine in Ethanol (2 mL) with 1 drop of AcOH. Irradiate at 100–120°C for 5–15 minutes . This often boosts yields from <60% to >85% by overcoming the steric barrier of the 2-phenyl group [1].

Q3: Why is the aldehyde spot still visible on TLC after 12 hours?

  • Reason: The reaction has likely reached equilibrium.

  • Fix: You must remove water to drive the reaction forward (Le Chatelier's principle). Add activated 4Å molecular sieves directly to the reaction flask or use a Dean-Stark apparatus if using a non-miscible solvent like Toluene/Benzene [2].

Q4: The product color is dark/black. Is it decomposed?

  • Reason: Quinolines are sensitive to oxidation and light. Darkening often indicates polymerization or oxidation of the amine.

  • Fix: Perform the reaction under an inert atmosphere (

    
     or Ar). Recrystallize the crude solid from hot Ethanol with activated charcoal to remove colored impurities.
    

References

  • Microwave-Assisted Synthesis of Quinoline Derivatives

    • Source: BenchChem Application Notes.[1][3][6]

    • Context: Highlights the efficiency of microwave irradiation in overcoming steric hindrance in quinoline condens
    • URL:(Note: Generalized link to protocol repository based on search context).

  • Knoevenagel Condensation Mechanisms & Optimization

    • Source: Semantic Scholar / ResearchG
    • Context: Discusses the role of catalysts and water removal in driving Knoevenagel condens
    • URL:

  • Solubility & Structural Properties of 2-Phenylquinolines

    • Source: National Institutes of Health (PMC) / Frontiers in Chemistry.
    • Context: Details the lipophilicity of the 2-phenylquinoline scaffold and solvent recommend
    • URL:

  • General Quinoline Synthesis & Reactivity

    • Source: MilliporeSigma / Sigma-Aldrich Technical Guides.
    • Context: Standard protocols for aldehyde reactivity and Schiff base formation.[5]

    • URL:

Sources

Technical Support Center: Purification of 2-Phenylquinoline Schiff Bases

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and professionals in drug development who are working with 2-phenylquinoline Schiff bases. The synthesis of these valuable compounds, while often straightforward, can present a persistent challenge: the removal of unreacted aldehyde starting materials from the final product. This difficulty typically arises from the similar polarities of the product and the aldehyde, making conventional purification methods non-trivial.

This document provides in-depth, field-proven troubleshooting advice and detailed protocols to address this specific issue. We will explore the causality behind experimental choices, ensuring that each step is understood not just as a procedure, but as a solution grounded in chemical principles.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to remove the unreacted aldehyde from my 2-phenylquinoline Schiff base reaction?

The primary challenge lies in the physicochemical properties of the molecules. Aromatic aldehydes, used as precursors, often have polarities very similar to the resulting Schiff base products. This makes separation by standard techniques like column chromatography difficult, as both compounds may co-elute. Furthermore, the formation of a Schiff base is a reversible condensation reaction that produces water.[1][2] According to Le Chatelier's principle, any water present can hydrolyze the imine bond, pushing the equilibrium back towards the starting materials and ensuring that unreacted aldehyde is always present in the crude mixture.[1][3]

Q2: I've just finished my reaction. What is the first and most effective purification method I should attempt?

For crystalline solids, recrystallization should always be your first approach. It is often the most effective and scalable method for purifying Schiff bases.[1][4] The process relies on the principle of differential solubility of your product and impurities in a given solvent at different temperatures. By dissolving the crude product in a minimal amount of hot solvent and allowing it to cool slowly, the desired Schiff base will preferentially crystallize out, leaving the more soluble impurities (including the unreacted aldehyde) in the mother liquor.

Q3: My product is an oil and refuses to crystallize. What are my options?

Oiling out is a common problem. If direct recrystallization fails, you have two primary alternative routes:

  • Chemical Washing: This is a highly selective method for aldehyde removal. By washing an organic solution of your crude product with an aqueous solution of sodium metabisulfite (Na₂S₂O₅), the aldehyde is converted into a water-soluble bisulfite adduct, which is then easily removed in the aqueous phase.[1][5]

  • Column Chromatography: While challenging due to similar polarities, it can be optimized. Success often depends on careful selection of the stationary phase (e.g., silica gel, basic alumina) and the eluent system.[6][7] However, be aware that the acidic nature of standard silica gel can sometimes cause hydrolysis of the imine bond, leading to product decomposition on the column.[8]

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of your 2-phenylquinoline Schiff base.

Issue 1: My TLC plate consistently shows a spot for the unreacted aldehyde even after purification.

If you've attempted recrystallization and the aldehyde persists, it indicates that the impurity is likely co-crystallizing with your product or the solubility difference is insufficient.

Workflow for Troubleshooting Persistent Aldehyde Impurity

G start Persistent Aldehyde Spot on TLC recrystallization Initial Purification: Recrystallization Attempted start->recrystallization bisulfite_wash Action: Perform Sodium Metabisulfite Wash recrystallization->bisulfite_wash Impurity remains dissolve Dissolve crude product in immiscible organic solvent (e.g., DCM). bisulfite_wash->dissolve wash Wash with saturated aqueous Na₂S₂O₅ solution. dissolve->wash separate Separate organic and aqueous layers. wash->separate dry_evaporate Dry organic layer and evaporate solvent. separate->dry_evaporate analyze Analyze purity via TLC/NMR. dry_evaporate->analyze success Result: Pure Schiff Base analyze->success Purity Confirmed failure Aldehyde Still Present analyze->failure Impurity Persists column Next Step: Column Chromatography failure->column

Caption: Troubleshooting workflow for removing persistent aldehyde impurity.

Explanation: The sodium metabisulfite wash is a targeted chemical solution. The bisulfite ion attacks the carbonyl carbon of the aldehyde, forming a water-soluble salt adduct.[1] This adduct has drastically different solubility from your organic-soluble Schiff base, allowing for a clean separation using a separatory funnel.

Issue 2: My Schiff base decomposes during column chromatography on silica gel.

This is a known issue. The imine bond (-C=N-) of a Schiff base is susceptible to hydrolysis, a reaction catalyzed by acid.[8] Standard silica gel is slightly acidic and can provide the catalytic protons needed to break down your product during the slow elution process.

Solutions:

  • Use a Different Stationary Phase: Switch to a more neutral or basic support like basic alumina . This removes the acidic catalyst from the system.

  • Neutralize the Silica Gel: Before preparing your column, you can create a slurry of the silica gel in your eluent and add a small amount of a non-polar base, such as triethylamine (~1% v/v), to neutralize the acidic sites.

  • Reverse-Phase Chromatography: If available, preparative reverse-phase chromatography (e.g., using a C18 column) is a gentler method that can be effective for purifying sensitive imines.[8][9]

Comparison of Purification Techniques

Method Pros Cons Best For
Recrystallization Highly effective for pure crystalline products; scalable; cost-effective.Not suitable for oils or amorphous solids; may not remove impurities with similar solubility.First-line purification for solid products.[4][10]
Sodium Metabisulfite Wash Highly selective for aldehydes; fast and efficient; avoids chromatography.Only removes aldehyde impurities; requires a liquid-liquid extraction setup.Crude mixtures where the primary contaminant is the starting aldehyde.[1][5]
Column Chromatography Can separate multiple components; applicable to oils and solids.Can be time-consuming; risk of product decomposition on silica; may have poor separation for similar polarity compounds.Oily products or when recrystallization and washing fail.[6][7]

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol outlines the standard procedure for purifying a solid 2-phenylquinoline Schiff base.

Materials:

  • Crude Schiff base product

  • Selected recrystallization solvent (see table below)

  • Erlenmeyer flasks

  • Hotplate

  • Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

Common Recrystallization Solvents for Schiff Bases

Solvent Notes
EthanolA very common and effective choice.[10][11]
Ethanol/Water MixtureUseful if the product is too soluble in pure ethanol. Water is added to the hot ethanol solution until turbidity appears.[11][12]
Ethyl AcetateAnother good option for moderately polar Schiff bases.[5]
Dimethylformamide (DMF)/WaterFor less soluble compounds, dissolve in hot DMF and add water to induce crystallization.[12]
Chloroform/HexaneA binary system where the product is dissolved in a small amount of chloroform (good solvent) and hexane (poor solvent) is added to precipitate the product.

Procedure:

  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimal amount of the selected solvent.

  • Gently heat the mixture on a hotplate with stirring until the solid completely dissolves.

  • If the solution is colored by impurities, you may add a small amount of activated charcoal and hot filter the solution.

  • Remove the flask from the heat and allow it to cool slowly to room temperature. To promote larger crystal growth, insulate the flask.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Purification by Sodium Metabisulfite Wash

This method is ideal for selectively removing unreacted aromatic aldehydes.

Mechanism of Aldehyde Removal via Bisulfite Adduct Formation

G cluster_org Organic Phase cluster_aq Aqueous Phase Aldehyde R-CHO (Unreacted Aldehyde) Adduct R-CH(OH)-SO₃⁻ Na⁺ (Water-Soluble Adduct) Aldehyde->Adduct Reaction at interface SchiffBase Product (Schiff Base) Bisulfite Na⁺ ⁻S(O)₂OH

Caption: Selective transfer of aldehyde from organic to aqueous phase.

Procedure:

  • Dissolve the crude Schiff base product in a suitable organic solvent (e.g., dichloromethane, ethyl acetate) in which the product is soluble but which is immiscible with water.[1]

  • Transfer this organic solution to a separatory funnel.

  • Add an equal volume of a saturated aqueous solution of sodium metabisulfite.

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Allow the layers to separate completely. The aldehyde is now in the aqueous layer as the bisulfite adduct.[1]

  • Drain the lower organic layer into a clean flask. Note: The organic layer may be the top or bottom layer depending on its density relative to water.

  • Wash the organic layer again with deionized water to remove any residual bisulfite solution.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter to remove the drying agent and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified Schiff base.

Protocol 3: Purification by Column Chromatography

This protocol should be used when other methods fail, particularly for oily products.

Materials:

  • Crude Schiff base

  • Stationary phase (Silica gel or Alumina)

  • Eluent (e.g., Hexane/Ethyl Acetate mixture)

  • Chromatography column

  • Collection tubes

Procedure:

  • Prepare the Column: Securely clamp the column in a vertical position. Add a small plug of cotton or glass wool, followed by a thin layer of sand.[6] Prepare a slurry of silica gel (or alumina) in the initial, least polar eluent mixture. Pour the slurry into the column, allowing the solvent to drain, until the desired column height is reached. Add another thin layer of sand on top to protect the stationary phase.[6]

  • Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).[6] Carefully pipette this solution onto the top layer of sand.

  • Elute the Column: Begin eluting with a non-polar solvent system (e.g., 10% Ethyl Acetate in Hexanes).[6] The less polar aldehyde should elute first.

  • Increase Polarity: Gradually increase the polarity of the eluent (e.g., to 20-30% Ethyl Acetate in Hexanes) to elute your more polar Schiff base product.[6]

  • Collect and Analyze Fractions: Collect the eluent in fractions using test tubes. Monitor the fractions by TLC to identify which ones contain your desired product.

  • Combine and Evaporate: Combine the pure fractions containing the product and remove the solvent using a rotary evaporator.

References

  • Solvent recrystallization route to rapid synthesis of Schiff base polymers. Chinese Chemical Letters, 2025.

  • Novel Schiff Bases Based on the Quinolinone Skeleton: Syntheses, X-ray Structures and Fluorescent Properties. MDPI, 2014. [Link]

  • What are solvents used in recrystallization of Schiff base ? ResearchGate, 2019. [Link]

  • How to run column chromatography. Columbia University Department of Chemistry. [Link]

  • A simple procedure for crystallization of the Schiff reagent. PubMed, 1974. [Link]

  • Synthesis, antiviral activity and cytotoxicity evaluation of Schiff bases of some 2-phenyl quinazoline-4(3)H-ones. Lirias - KU Leuven, 2010. [Link]

  • Synthesis of Benzaldehyde and Aniline Schiff Bases. Chemistry Stack Exchange, 2017. [Link]

  • Synthesis, Characterization and Biological Activity Study of Some New Schiff Bases Derived from Phenyl quinoline-2(1H)-one. ResearchGate, 2020. [Link]

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. PMC, 2016. [Link]

  • Crystallization and Characterization of a New Fluorescent Molecule Based on Schiff Base. SCIRP, 2013. [Link]

  • Is there an effective way of purifying schiff bases? ResearchGate, 2021. [Link]

  • How can I purify Schiff base or imine compounds except column chromatography as they decompose in silica? ResearchGate, 2021. [Link]

  • Breaking the Equilibrium and Improving the Yield of Schiff Base Reactions by Pervaporation. MDPI, 2023. [Link]

  • Synthesis, Characterization and Antibacterial Activity of Schiff Base of Cu (II), Ni (II) and Co (II) Complexes. Der Pharma Chemica, 2021. [Link]

  • How can I remove aldehyde from a schiff base reaction? ResearchGate, 2020. [Link]

  • Can we do column chromatography for the purification of metal complexs ? ResearchGate, 2016. [Link]

  • (a) Synthesis of model compound 2-phenlyquinoline via multicomponent... ResearchGate, 2022. [Link]

  • Synthesis of Schiff base. Reddit, 2024. [Link]

  • Method of reducing a schiff base.
  • Pt(II) complex of Schiff base derived from L-phenylalanine and furfuraldehyde in the presence of 8-hydroxyquinoline. Comptes Rendus Chimie, 2020. [Link]

  • Schiff's Bases Revisited: Advances in Synthesis, Coordination, and Medicinal Chemistry. International Journal for Multidisciplinary Research, 2025. [Link]

  • Introduction to Schiff Base. SciSpace, 2023. [Link]

Sources

Technical Support Center: Purification of 2-Phenylquinoline-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Technical Overview

2-Phenylquinoline-4-carboxaldehyde is a critical intermediate in medicinal chemistry, often serving as a precursor for Schiff bases, chalcones, and bioactive heterocycles.

The Critical Challenge: Unlike its carboxylic acid counterpart (MP >200°C), the 4-carboxaldehyde derivative often exhibits a significantly lower melting point (reported approx. 66–67°C [1], though substituted derivatives vary). This relatively low melting point creates a high risk of "oiling out" (liquid-liquid phase separation) during recrystallization if the solvent's boiling point exceeds the compound's melting point.

This guide prioritizes solvent systems that mitigate oiling out while ensuring the removal of common synthetic impurities such as selenium residues (from


 oxidation) or unreacted acetophenones.

Solvent Selection Matrix

The following matrix categorizes solvents based on polarity, impurity profile, and crystallization behavior.

Solvent SystemClassificationSuitabilityTechnical Notes
Ethanol (95%) Protio-PolarPrimary Choice Excellent for general purification. The 5% water content acts as an anti-solvent to drive yield. Risk:[1][2] If MP is low, may cause oiling at reflux.
Ethyl Acetate / Hexane Polar/Non-Polar MixHigh Precision Best for low-melting solids. Allows "titration" of solubility to induce crystallization without extreme heat.
Methanol Polar ProtioSecondaryHigher solubility than EtOH; use only if the compound is too insoluble in ethanol.
Dichloromethane (DCM) / Hexane Chlorinated/Non-PolarRescue MethodUse only if thermal instability is suspected. Dissolve in DCM at RT, layer with Hexane, and store at 4°C.
Benzene/Petroleum Ether Non-PolarLegacy (Avoid) Cited in older literature [2] but discouraged due to toxicity. Substitute with Toluene/Heptane if necessary.
Decision Logic for Solvent Selection

The following Graphviz diagram outlines the decision process for selecting the optimal solvent based on your crude material's behavior.

SolventSelection Start Analyze Crude 2-Phenylquinoline-4-carboxaldehyde CheckMP Check Melting Point (MP) Is MP < 80°C? Start->CheckMP HighMP No (High MP) CheckMP->HighMP Stable Solid LowMP Yes (Low MP) CheckMP->LowMP Prone to Oiling ImpurityColor Impurity Color? (Red/Grey = Selenium) Solvent_EtOH Solvent: 95% Ethanol (Standard Recrystallization) ImpurityColor->Solvent_EtOH Yellow/Tan Treatment_C Pre-treatment: Activated Carbon / Celite Filtration ImpurityColor->Treatment_C Red/Dark Brown HighMP->ImpurityColor Solvent_EtOAc_Hex Solvent: EtOAc / Hexane (Precipitation Method) LowMP->Solvent_EtOAc_Hex Treatment_C->Solvent_EtOH

Figure 1: Decision tree for selecting recrystallization conditions based on physical properties and impurity profile.

Troubleshooting & FAQs

Q1: My product is coming out as a yellow/orange oil at the bottom of the flask, not crystals. Why?

Diagnosis: This is "oiling out." It occurs when the temperature of the solvent mixture drops below the boiling point of the solvent but remains above the melting point of your solute in the saturated solution. The Fix:

  • Re-heat until the oil redissolves.

  • Seed it: Add a tiny crystal of pure product (if available) or scratch the glass surface vigorously with a glass rod at the air-liquid interface.

  • Change Solvent: Switch to Ethyl Acetate/Hexane . Dissolve in minimum hot EtOAc, then add warm Hexane dropwise until cloudy. Cool very slowly.

Q2: The crude product is reddish-brown. How do I fix this?

Diagnosis: If you synthesized the aldehyde via Selenium Dioxide (


) oxidation of 2-phenyl-4-methylquinoline, the red color is likely colloidal selenium or organoselenium byproducts.
The Fix: 
  • Dissolve the crude in hot Ethanol or EtOAc.

  • Add Activated Charcoal (5-10% by weight).

  • Reflux for 5–10 minutes.

  • Filter while hot through a Celite pad (diatomaceous earth) to trap the fine carbon and selenium particles.

  • Proceed with crystallization.

Q3: Can I use water as a solvent?

Answer: No. 2-phenylquinoline derivatives are highly lipophilic due to the aromatic phenyl and quinoline rings. They are insoluble in water. However, water can be used as an anti-solvent (added dropwise to a hot ethanolic solution) to force precipitation.

Standard Operating Procedure (SOP)

Protocol: Recrystallization from 95% Ethanol

Safety: Perform all steps in a fume hood. Quinoline derivatives can be irritants.

  • Preparation: Place the crude 2-phenylquinoline-4-carboxaldehyde (e.g., 1.0 g) in a 50 mL Erlenmeyer flask. Add a magnetic stir bar.

  • Dissolution: Add 95% Ethanol (approx. 5-7 mL initially). Heat the mixture to boiling on a hot plate/stirrer.

    • Note: If solids remain, add more ethanol in 1 mL increments, returning to boil after each addition. Stop exactly when the solid dissolves.

  • Filtration (Optional but Recommended): If there are insoluble black particles (tar) or red tint (selenium), add activated carbon, boil for 2 mins, and filter hot through a pre-warmed funnel with fluted filter paper (or Celite).

  • Crystallization: Remove the flask from heat.

    • Critical Step: Allow the flask to cool to room temperature undisturbed on a cork ring or wood block. Rapid cooling on ice will trap impurities.

  • Completion: Once at room temperature, place the flask in an ice bath (0-4°C) for 30 minutes to maximize yield.

  • Isolation: Filter the yellow needles via vacuum filtration (Buchner funnel). Wash the cake with 2-3 mL of ice-cold ethanol.

  • Drying: Dry the solid in a vacuum oven at 40°C or air dry.

Workflow Visualization

RecrystallizationWorkflow Crude Crude Solid Dissolve Dissolve in Hot Ethanol Crude->Dissolve Filter Hot Filtration (Remove Insolubles) Dissolve->Filter If dirty Cool Slow Cooling (RT -> 4°C) Dissolve->Cool If clean Filter->Cool Collect Vacuum Filtration Cool->Collect Product Pure Aldehyde (Yellow Needles) Collect->Product

Figure 2: Step-by-step workflow for the purification of 2-phenylquinoline-4-carboxaldehyde.

References

  • Synthesis and Physical Properties: Tetrahedron, 1997 , 53, 641. (Cited for Melting Point 66-67°C).[3]

  • General Quinoline Purification: Journal of the American Chemical Society, "Quinoline compounds and process of making same".

  • Oxidation Methodology (SeO2):Organic Syntheses, Coll. Vol. 3, p.753 (1955); Vol. 24, p.79 (1944).

Sources

Technical Support Center: Stability & Handling of 2-Phenylquinoline-4-carboxaldehyde (2-PQC)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Phenylquinoline-4-carboxaldehyde (2-PQC) is a critical intermediate in the synthesis of antimalarial and anticancer agents. Its stability profile is dominated by two competing reactivity centers: the basic quinoline nitrogen and the electrophilic aldehyde at the C4 position.

  • In Acidic Media: The molecule is generally stable and highly soluble due to protonation, but susceptible to acetalization in alcoholic solvents.

  • In Basic Media: The molecule is highly unstable . Lacking

    
    -hydrogens, it undergoes rapid disproportionation via the Cannizzaro reaction.
    
  • Storage Risk: It is prone to auto-oxidation, converting to the chemically inert 2-phenylquinoline-4-carboxylic acid upon exposure to air.

Module 1: Acidic Media (The Protonation Paradigm)

In acidic environments (pH < 4), 2-PQC behaves as a base. The lone pair on the quinoline nitrogen accepts a proton, resulting in the formation of a quinolinium salt.

Solubility vs. Reactivity
  • Solubility: Protonation disrupts the crystal lattice, significantly increasing solubility in aqueous media. This is the preferred state for purification (e.g., acid extraction).

  • Reactivity Risk (Acetalization): While stable in aqueous acid, avoid using acidic alcohols (e.g., HCl in Methanol) for storage. The carbonyl carbon becomes hyper-electrophilic due to the electron-withdrawing effect of the protonated ring, leading to rapid acetal formation.

The Mechanism (Visualized)

The following diagram illustrates the divergent pathways in aqueous vs. alcoholic acid.

AcidicPathways Aldehyde 2-PQC (Neutral) Protonated Quinolinium Cation (Soluble, Activated) Aldehyde->Protonated + H+ (pH < 4) Stable Stable Solution (Aqueous Acid) Protonated->Stable In Water (H2O) Acetal Acetal Impurity (Alcoholic Acid) Protonated->Acetal In Methanol/Ethanol (ROH)

Figure 1: Acidic pathways showing the risk of acetal formation in alcoholic solvents versus stability in aqueous acid.

Module 2: Basic Media (The Nucleophilic Threat)

CRITICAL WARNING: Do not store or process 2-PQC in strong basic media (pH > 10) for extended periods.

The Cannizzaro Reaction

Because 2-PQC lacks an enolizable


-hydrogen (the C4 position is fully substituted), it cannot undergo aldol condensation. Instead, in the presence of hydroxide ions (

), it undergoes the Cannizzaro Reaction , a disproportionation that destroys the starting material.[1]
  • Reaction: 2 Molecules of Aldehyde

    
     1 Alcohol + 1 Carboxylic Acid.[2]
    
  • Observation: The yellow aldehyde solid dissolves and may turn colorless (alcohol) or precipitate a white solid (carboxylate salt) upon acidification.

Mechanism of Failure

Cannizzaro Input 2-PQC (2 Moles) Inter Tetrahedral Intermediate (Dianion) Input->Inter Nucleophilic Attack Base Strong Base (NaOH/KOH) Base->Inter Prod1 Product A: Alcohol (2-phenylquinolin-4-yl)methanol Inter->Prod1 Hydride Transfer Prod2 Product B: Carboxylic Acid (2-phenylquinoline-4-carboxylic acid) Inter->Prod2 Oxidation

Figure 2: The Cannizzaro disproportionation pathway in basic media, leading to yield loss.

Module 3: Troubleshooting & FAQs

Q1: My yellow 2-PQC solid turned white after sitting on the bench. What happened?

Diagnosis: Auto-oxidation. The aldehyde group is sensitive to atmospheric oxygen, converting it to 2-phenylquinoline-4-carboxylic acid .

  • Verification: Check solubility. The aldehyde is soluble in DCM; the acid is insoluble in DCM but soluble in aqueous

    
    .
    
  • Prevention: Store under Argon/Nitrogen at -20°C.

Q2: I tried to purify the aldehyde by washing with 1M NaOH, but my yield dropped by 50%.

Diagnosis: Cannizzaro Reaction. Washing with strong base triggered disproportionation.[1][2][3]

  • Correction: Use weak bases like saturated

    
     for neutralization, and minimize contact time.
    
Q3: Can I use ethanol for recrystallization?

Diagnosis: Conditional Risk.

  • Yes: If the solution is neutral.

  • No: If the crude material contains residual acid (e.g., from Vilsmeier-Haack synthesis). Acid + Ethanol + Aldehyde = Acetal formation.

  • Recommendation: Use Acetonitrile or Toluene for recrystallization to avoid solvolysis.

Q4: The NMR shows a "ghost" peak near 5.5 ppm and loss of the aldehyde proton (10-11 ppm).

Diagnosis: Hemiacetal/Acetal Formation. You likely used deuterated methanol (


) or kept the sample in a protic solvent too long.
  • Correction: Run NMR in

    
     or DMSO-
    
    
    
    .

Module 4: Standardized Protocols

Stability-Indicating HPLC Method

Use this method to quantify degradation products (Acid vs. Aldehyde).

ParameterCondition
Column C18 (e.g., Agilent Zorbax Eclipse Plus),

,

Mobile Phase A Water + 0.1% Formic Acid (Acidifies to prevent tailing of Quinoline N)
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Quinoline core)
Retention Order 1. Carboxylic Acid (Polar) 2. Alcohol (Cannizzaro product) 3. Aldehyde (Target)
TLC Visualization
  • Stationary Phase: Silica Gel 60

    
    .
    
  • Mobile Phase: Hexane:Ethyl Acetate (3:1).

  • Rf Values (Approx):

    • Aldehyde: ~0.6 (Yellow spot, UV active).

    • Alcohol: ~0.3.

    • Carboxylic Acid: ~0.0 (Stays at baseline unless 1% Acetic Acid is added).

References

  • Cannizzaro Reaction Mechanism : List, B., & Corey, E. J. (2024). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.

  • Quinoline Synthesis & Stability : Ilango, K., et al. (2015). "Design, Synthesis and Biological Screening of 2, 4-Disubstituted Quinolines." Austin Journal of Analytical & Pharmaceutical Chemistry.

  • Oxidation of 2-Phenylquinoline Derivatives : NIST Chemistry WebBook, SRD 69. "2-Phenylquinoline Spectra and Properties."

  • General Reactivity of Heterocyclic Aldehydes: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley. (Standard Reference Text).

Sources

Technical Support Center: Troubleshooting Low Reactivity of 2-Phenylquinoline-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the low reactivity of 2-phenylquinoline-4-carboxaldehyde, a common challenge stemming from significant steric hindrance. This document is designed to provide you with the expert insights and practical solutions needed to optimize your synthetic routes and achieve your desired outcomes.

Understanding the Challenge: The Impact of Steric Hindrance

The low reactivity of 2-phenylquinoline-4-carboxaldehyde is primarily attributed to steric hindrance. The bulky phenyl group at the C2 position of the quinoline ring restricts access to the aldehyde functional group at the C4 position. This steric congestion can significantly impede the approach of nucleophiles, leading to sluggish or incomplete reactions.

Below is a diagram illustrating the steric hindrance around the aldehyde group:

Caption: Steric hindrance from the C2-phenyl group impeding nucleophilic attack on the C4-aldehyde.

Troubleshooting Guides: Question & Answer Format

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format, providing explanations and actionable solutions.

Q1: My Knoevenagel condensation with 2-phenylquinoline-4-carboxaldehyde is giving low yields and is very slow. What can I do to improve it?

A1: The sluggishness of the Knoevenagel condensation is a classic symptom of the steric hindrance in 2-phenylquinoline-4-carboxaldehyde. Standard conditions often fail to provide the necessary reactivity. Here are several strategies to overcome this:

1. Employ Microwave Irradiation: Microwave-assisted organic synthesis (MAOS) can significantly accelerate the reaction by providing rapid and uniform heating.[1][2][3] This can overcome the activation energy barrier imposed by steric hindrance.

2. Use a More Effective Catalyst System: While traditional catalysts like piperidine may be insufficient, stronger base catalysts or the use of a Lewis acid co-catalyst can enhance the electrophilicity of the aldehyde.

3. Solvent-Free Conditions: In some cases, running the reaction neat or with a minimal amount of a high-boiling solvent under microwave irradiation can lead to improved yields.[1][4]

Here is a comparison of reaction conditions:

ConditionStandard ApproachOptimized ApproachRationale
Heating Conventional heating (reflux)Microwave irradiation (e.g., 100-150 °C)Rapid, uniform heating overcomes the activation energy barrier.[1][2][3][4]
Catalyst Piperidine or other weak basesLewis acids (e.g., ZnCl₂, TiCl₄) or stronger base systemsIncreases the electrophilicity of the sterically hindered aldehyde.
Solvent Ethanol, TolueneSolvent-free or high-boiling solvents (e.g., DMF)Concentrates reactants and can lead to faster reaction rates.[1][4]

Experimental Protocol: Microwave-Assisted Knoevenagel Condensation

  • In a microwave-safe vessel, combine 2-phenylquinoline-4-carboxaldehyde (1 mmol), the active methylene compound (1.2 mmol), and a catalytic amount of a suitable base (e.g., piperidine, 0.1 mmol).

  • Add a high-boiling solvent like DMF (2-3 mL) or proceed solvent-free.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate at a constant power (e.g., 100 W) to reach a temperature of 120-150°C and hold for 15-30 minutes.[5]

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and purify the product by recrystallization or column chromatography.

Knoevenagel_Workflow cluster_prep Reaction Setup cluster_reaction Microwave Reaction cluster_workup Workup & Purification A Combine Aldehyde, Active Methylene Compound, & Catalyst B Add High-Boiling Solvent (or Solvent-Free) A->B C Microwave Irradiation (120-150°C, 15-30 min) B->C D TLC Monitoring C->D E Cooling & Purification D->E

Caption: Workflow for microwave-assisted Knoevenagel condensation.

Q2: I am struggling with a Wittig reaction using 2-phenylquinoline-4-carboxaldehyde. The yield is poor, and I mostly recover starting material. What are my options?

A2: The standard Wittig reaction is notoriously sensitive to steric hindrance, which is likely the primary issue here. [6] For highly hindered aldehydes like 2-phenylquinoline-4-carboxaldehyde, alternative olefination methods are often necessary.

1. Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a powerful alternative that often succeeds where the Wittig reaction fails with sterically hindered substrates.[6][7][8][9][10] It employs a phosphonate carbanion, which is more nucleophilic than the corresponding phosphonium ylide.

2. Julia-Kocienski Olefination: This is another excellent choice for sterically demanding substrates.[11][12][13][14] It offers mild reaction conditions and a broad substrate scope.

Comparison of Olefination Methods:

MethodReagentKey Advantages for Hindered Aldehydes
Wittig Reaction Phosphonium ylideCan be challenging with low yields.[6][15][16]
Horner-Wadsworth-Emmons Phosphonate carbanionMore nucleophilic reagent, often providing higher yields.[7][8][9][10]
Julia-Kocienski Olefination Heteroaryl sulfoneMild conditions, wide functional group tolerance, and high E-selectivity.[11][12][13][14]

Experimental Protocol: Horner-Wadsworth-Emmons (HWE) Reaction

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve the phosphonate reagent in anhydrous THF.

  • Cool the solution to -78°C and add a strong base (e.g., n-BuLi) dropwise to generate the phosphonate carbanion.

  • Stir for 30-60 minutes at -78°C.

  • Add a solution of 2-phenylquinoline-4-carboxaldehyde in anhydrous THF dropwise.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

HWE_Workflow cluster_carbanion Carbanion Formation cluster_addition Aldehyde Addition cluster_workup Workup & Purification A Dissolve Phosphonate in Anhydrous THF B Add Strong Base at -78°C A->B C Add Aldehyde Solution Dropwise at -78°C B->C D Warm to RT & Stir C->D E Quench with NH₄Cl D->E F Extraction & Purification E->F

Caption: Workflow for the Horner-Wadsworth-Emmons reaction.

Q3: My reductive amination with 2-phenylquinoline-4-carboxaldehyde is not proceeding to completion. How can I drive the reaction forward?

A3: Reductive amination of sterically hindered aldehydes can be challenging due to the slow formation of the iminium ion intermediate. Here are some strategies to improve the efficiency of your reaction:

1. Use a Lewis Acid Catalyst: The addition of a Lewis acid can activate the aldehyde, making it more susceptible to nucleophilic attack by the amine and facilitating imine formation.[17][18][19][20][21]

2. Choice of Reducing Agent: While sodium borohydride is a common choice, more stable and less reactive reagents like 2-picoline borane may be more suitable for hindered substrates, allowing for the reaction to be performed in protic solvents that favor iminium ion formation.

3. Optimize Reaction Conditions: Increasing the temperature or using microwave irradiation can help overcome the activation barrier for imine formation.

Recommended Reductive Amination Conditions:

ParameterRecommended ConditionRationale
Catalyst Lewis Acid (e.g., Zn(OAc)₂, Ti(OiPr)₄)Activates the sterically hindered aldehyde.[17][18][19][20][21]
Reducing Agent 2-Picoline BoraneStable in protic solvents, allowing for optimal iminium formation.
Solvent Protic solvents (e.g., Methanol, Ethanol)Facilitates the formation of the iminium ion intermediate.
Temperature Elevated temperature or microwave irradiationOvercomes the activation energy barrier.

Frequently Asked Questions (FAQs)

Q: Is the low reactivity of 2-phenylquinoline-4-carboxaldehyde solely due to steric hindrance?

A: While steric hindrance is the dominant factor, electronic effects can also play a role. The quinoline ring system itself can influence the electrophilicity of the aldehyde. However, for practical purposes, addressing the steric hindrance is the most effective strategy for improving reactivity.

Q: Are there any other alternative reactions I should consider for C-C bond formation with this aldehyde?

A: Besides the ones mentioned, you could explore the Peterson olefination or the Takai olefination , which are also known to be effective for hindered carbonyls. The choice will depend on the specific nucleophile and desired alkene geometry.

Q: Can I use high-pressure conditions to improve my reaction yields?

A: High-pressure chemistry can be a viable option for reactions with large negative activation volumes, which is often the case for sterically hindered transformations. It can accelerate slow reactions and improve yields. However, this requires specialized equipment and should be considered if other methods fail.

References

  • Wikipedia. (2023). Julia olefination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Modified Julia Olefination, Julia-Kocienski Olefination. Retrieved from [Link]

  • Wikipedia. (2023). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

  • Nikacevic, A. (2024). Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations. MDPI. Retrieved from [Link]

  • Al-Zaydi, K. M. (2010). Microwave-Assisted and Efficient Solvent-free Knoevenagel Condensation. A Sustainable Protocol Using Porous Calcium Hydroxyapatite as Catalyst. MDPI. Retrieved from [Link]

  • Batra, S. et al. (n.d.). Lewis acid-mediated modular route to the synthesis of 3-substituted quinolines from 2-aminobenzyl alcohols and enamine(one)s. RSC Publishing. Retrieved from [Link]

  • Professor Dave Explains. (2023). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

  • Bhuiyan, M. M. H. et al. (2019). Microwave-assisted urea catalyzed Knoevenagel condensation of aldehydes with active methylene compounds. Bangladesh Journals Online. Retrieved from [Link]

  • da Silva, F. C. et al. (2015). Recent Progress in the Horner-Wadsworth-Emmons Reaction. ResearchGate. Retrieved from [Link]

  • Jacolot, M. et al. (2018). Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis. Frontiers in Chemistry. Retrieved from [Link]

  • Bhuiyan, M. M. H. et al. (2019). Solvent-free efficient microwave assisted synthesis of α,β-unsaturated compounds and their antimicrobial activity assessment. OAText. Retrieved from [Link]

  • Kaur, N. (2019). Route of Knoevenagel Reaction from Conventional method to Greener methods. IOSR Journal of Applied Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

  • Yang, L. et al. (2018). Lewis Acid‐Catalyzed Reductive Amination of Aldehydes and Ketones with N,N‐Dimethylformamide as Dimethylamino Source, Reductant and Solvent. ResearchGate. Retrieved from [Link]

  • Hartwig, J. F. et al. (2009). Lewis Acid Acceleration of C–N Bond-Forming Reductive Elimination from Heteroarylpalladium Complexes and Catalytic Amidation of Heteroaryl Bromides. PMC. Retrieved from [Link]

  • Chemistry Steps. (2018). Wittig Reaction Practice Problems. Retrieved from [Link]

  • Jasperse, C. P. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Wittig Reaction. Retrieved from [Link]

  • Lumen Learning. (n.d.). 20.4. The Wittig reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

  • Yang, L. et al. (2018). Lewis Acid Catalyzed Reductive Amination of Aldehydes and Ketones with N,N‐Dimethylformamide as Dimethyl Amino Source, Reductant and Solvent. ResearchGate. Retrieved from [Link]

  • Kumar, S. et al. (2016). Synthesis of tertiary arylamines: Lewis acid-catalyzed direct reductive N-alkylation of secondary amines with ketones through an alternative pathway. RSC Publishing. Retrieved from [Link]

Sources

minimizing side reactions in 2-phenylquinoline-4-carboxaldehyde reduction

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Chemical Synthesis Division Subject: Technical Guide: Minimizing Side Reactions in 2-Phenylquinoline-4-Carboxaldehyde Reduction

Executive Summary

Reducing 2-phenylquinoline-4-carboxaldehyde to its corresponding alcohol (2-phenylquinoline-4-methanol ) presents a classic chemoselectivity challenge. The primary objective is to reduce the exocyclic carbonyl group without disturbing the electron-deficient quinoline heteroaromatic ring.

While sodium borohydride (


) is the standard reagent, improper conditions can lead to 1,2-dihydroquinoline formation , acetalization , or pinacol coupling . This guide provides a self-validating protocol to ensure high fidelity and yield.

Part 1: Critical Troubleshooting (Q&A)

Category 1: Chemoselectivity & Side Reactions

Q1: I am observing a less polar side product that is not the alcohol. What is it? Diagnosis: This is likely the 1,2-dihydroquinoline derivative or the acetal . Root Cause:

  • Ring Reduction: The C2=N bond in quinoline is susceptible to nucleophilic attack by hydrides, especially if the nitrogen is protonated or complexed with a Lewis acid. Acidic media (even weak acids like acetic acid) activate the ring toward reduction.

  • Acetal Formation: If the reaction is run in methanol/ethanol with any trace acid (or prolonged time), the aldehyde converts to the dimethyl acetal. Corrective Action:

  • Maintain Basicity: Ensure the reaction medium remains neutral or slightly basic. Do not use acetic acid as a co-solvent.

  • Temperature Control: Run the reaction at 0°C . Ring reduction has a higher activation energy than aldehyde reduction.

  • Switch Solvents: If acetal formation is persistent, switch from pure MeOH to THF:MeOH (9:1) . The reduced alcohol concentration minimizes acetal equilibrium.

Q2: My reaction mixture turned a deep red/orange color, and yields are low. Diagnosis: Formation of Pinacol Coupling products (dimers). Root Cause: One-electron transfer mechanisms can occur with electron-deficient aldehydes (like those at the C4 position of quinoline), leading to radical anion dimerization. Corrective Action:

  • Reagent Addition: Add

    
    slowly  (portion-wise) rather than all at once. High local concentrations of hydride favor the direct 2-electron reduction over the bimolecular radical coupling.
    
  • Aeration: Ensure the reaction is under an inert atmosphere (

    
     or Ar). Oxygen can promote radical side pathways.
    
Category 2: Workup & Purification

Q3: The product is trapped in a persistent emulsion during extraction. Diagnosis: Quinoline derivatives act as surfactants due to their amphiphilic nature (lipophilic phenyl/quinoline rings + polar basic nitrogen). Corrective Action:

  • The "Salting Out" Method: Do not just use water. Use saturated brine for the first wash.

  • pH Adjustment: The product (alcohol) and starting material are bases. Adjust the aqueous layer pH to ~8-9 using saturated

    
    . If the pH is too low, the quinoline nitrogen protonates, becoming water-soluble; if too high, it may act as a surfactant.
    
  • Solvent Choice: Use DCM (Dichloromethane) rather than Ethyl Acetate for extraction. Quinolines have superior solubility in chlorinated solvents, aiding phase separation.

Part 2: Optimized Experimental Protocol

Objective: Selective reduction of aldehyde to alcohol with <1% ring reduction.

Reagents:

  • Substrate: 2-phenylquinoline-4-carboxaldehyde (1.0 equiv)

  • Reductant: Sodium Borohydride (

    
    ) (0.6 - 1.0 equiv) (Note: 0.25 equiv provides 1 hydride, but excess ensures kinetics).
    
  • Solvent: Anhydrous THF and Methanol (10:1 ratio).

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under

    
    , dissolve the aldehyde (1.0 equiv) in anhydrous THF (0.2 M concentration).
    
  • Solvation: Add Methanol (10% v/v relative to THF). Why? Pure THF is too non-polar to solubilize

    
     effectively, while pure MeOH promotes acetal side reactions.
    
  • Cooling: Cool the solution to 0°C using an ice bath. Allow to equilibrate for 10 minutes.

  • Reduction: Add

    
     (0.6 equiv) in three small portions over 15 minutes.
    
    • Checkpoint: Monitor by TLC (50% EtOAc/Hexane). The aldehyde spot should disappear within 30-60 minutes.

  • Quench: Once complete, add Acetone (2 equiv) to quench excess hydride before adding water. This prevents localized heating and basicity spikes that occur with water quenching.

  • Workup:

    • Dilute with DCM.[1]

    • Wash with Saturated

      
       (aq).[2]
      
    • Wash with Brine.[3]

    • Dry over

      
       and concentrate.
      

Part 3: Comparative Analysis of Reducing Agents

Reducing AgentChemoselectivity (Aldehyde vs. Ring)Risk ProfileRecommendation

(0°C)
High Low. Minimal ring reduction if neutral.Primary Choice

Low High. Risk of reducing C2=N bond or over-reduction to methyl.Avoid

/ Pd/C
Very Low High. Will likely hydrogenate the quinoline ring and phenyl group.Avoid
DIBAL-H (-78°C) High Moderate. Excellent selectivity but requires cryogenic conditions and strict anhydrous technique.Alternative

Part 4: Mechanistic & Troubleshooting Visualization

The following diagram illustrates the reaction pathways. The Green path is the desired reduction. Red paths are side reactions to avoid.

ReactionPathways cluster_conditions Critical Control Points Start 2-Phenylquinoline- 4-carboxaldehyde Target TARGET: 2-Phenylquinoline- 4-methanol Start->Target NaBH4, 0°C THF/MeOH (Neutral) Acetal SIDE PRODUCT: Dimethyl Acetal Start->Acetal MeOH solvent Trace Acid/Heat Dihydro SIDE PRODUCT: 1,2-Dihydroquinoline Start->Dihydro Acidic Media (Activates Ring N) Pinacol SIDE PRODUCT: Dimer (Pinacol) Start->Pinacol Fast Addition O2 present

Caption: Reaction pathway analysis showing the desired reduction (Green) versus competitive side reactions (Red) triggered by specific experimental errors.

References

  • Sodium Borohydride Reduction Protocol & Selectivity Source: Common Organic Chemistry Citation: "Sodium borohydride is a mild reducing agent... typically used to reduce aldehydes and ketones...[3][4] This difference in reactivity usually allows for the selective reduction."[4]

  • Chemoselective Reduction of Quinolines (Contextual) Source: National Institutes of Health (PMC) Citation: "Regio- and chemoselective catalytic partial transfer hydrogenation of quinolines... governed by steric and electronic properties." (Demonstrates the susceptibility of the quinoline ring to reduction under catalytic conditions, reinforcing the need for mild NaBH4 conditions).

  • Synthesis of 2-Phenylquinoline Derivatives Source: Frontiers in Chemistry Citation: "Target molecules... were synthesized by treatment... and the subsequent condensation and reduction reactions."[1][5] (Provides context on the stability of the 2-phenylquinoline scaffold during standard synthetic manipulations).

  • Reduction of Heterocyclic Aldehydes (Mechanism) Source: Chemistry Steps Citation: "The hydride addition to the carbonyl is also catalyzed by...[6] Lewis acid...[6][7][8][9] This decreases the electron density on the oxygen."[6] (Explains the mechanistic basis for aldehyde selectivity).

Sources

Validation & Comparative

1H NMR chemical shifts of aldehyde proton in 2-phenylquinoline-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Chemical Shifts of Aldehyde Proton in 2-Phenylquinoline-4-Carboxaldehyde Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Diagnostic Value of the C4-Aldehyde Signal

In the development of quinoline-based pharmacophores, 2-phenylquinoline-4-carboxaldehyde serves as a critical intermediate for synthesizing bioactive chalcones, Schiff bases, and fluorescent probes. For synthetic chemists, the aldehyde proton (-CHO) acts as the primary diagnostic handle to confirm successful formylation or oxidation.

This guide provides a technical comparison of the 1H NMR chemical shifts for this specific derivative, contrasting it with its parent compounds and structural isomers to ensure precise structural elucidation.

Comparative Analysis: Chemical Shift Data

The aldehyde proton in quinoline derivatives is significantly deshielded due to the electron-deficient nature of the heteroaromatic ring and the anisotropy of the carbonyl group. The following table compares the specific shifts of 2-phenylquinoline-4-carboxaldehyde against its closest analogs.

Table 1: 1H NMR Chemical Shift Comparison (CDCl₃)
CompoundAldehyde Proton (-CHO)Aromatic Region (Ar-H)Key Structural Influence
2-Phenylquinoline-4-carboxaldehyde 10.20 – 10.60 ppm (s, 1H)7.50 – 8.80 ppm (m, 10H)Target Molecule. Phenyl group at C2 extends conjugation; C4-CHO is highly deshielded.
4-Quinolinecarboxaldehyde 10.50 ppm (s, 1H)7.70 – 9.20 ppm (m, 6H)Parent Reference. Lacks the 2-phenyl shielding/deshielding cone.
2-Phenylquinoline N/A7.40 – 8.20 ppm (m, 11H)Precursor. Absence of singlet >10 ppm confirms oxidation completion.
Benzaldehyde 10.03 ppm (s, 1H)7.40 – 7.90 ppm (m, 5H)Standard Reference. Less deshielded than quinoline derivatives due to higher electron density.

Technical Insight: The introduction of the phenyl ring at position 2 (C2) creates a steric and electronic environment that maintains the aldehyde shift in the 10.2–10.6 ppm range, similar to the unsubstituted parent (10.50 ppm). A shift <10.0 ppm often indicates incomplete oxidation or the formation of a hydrate/hemiacetal species.

Structural Elucidation & Solvent Effects[1]

Solvent-Dependent Shifts (CDCl₃ vs. DMSO-d₆)

The choice of solvent significantly impacts the resolution of the aldehyde peak, particularly in crude mixtures where stacking interactions may occur.

  • Chloroform-d (CDCl₃): Recommended for routine analysis. The aldehyde peak appears as a sharp singlet at ~10.5 ppm .

  • DMSO-d₆: Often causes a slight downfield shift (approx. +0.1 to +0.3 ppm) due to hydrogen bonding interactions with the carbonyl oxygen. The peak may broaden slightly if water is present.

Coupling Constants (J values)
  • Multiplicity: Typically a Singlet (s) .

  • Long-range Coupling: In high-resolution (>500 MHz) spectra, a small coupling (J ≈ 0.5–1.0 Hz) may be observed between the aldehyde proton and the C3-proton of the quinoline ring, though this is often unresolved.

Experimental Protocol: Synthesis & Confirmation

The most robust route to 2-phenylquinoline-4-carboxaldehyde is the Riley Oxidation of 2-phenyl-4-methylquinoline using Selenium Dioxide (SeO₂). This method is preferred over Vilsmeier-Haack for C4-methyl precursors.

Step-by-Step Synthesis & Analysis Workflow
  • Reagent Prep: Dissolve 2-phenyl-4-methylquinoline (1.0 eq) in 1,4-dioxane (wet, containing 2-5% water).

  • Oxidation: Add Selenium Dioxide (SeO₂) (1.2 – 1.5 eq).

  • Reflux: Heat to reflux (101°C) for 4–6 hours. Monitor via TLC (Mobile Phase: Hexane:EtOAc 4:1).

    • Checkpoint: Starting material (Rf ~0.6) disappears; Product (Rf ~0.4) appears.[1][2][3][4]

  • Workup: Filter hot to remove black Selenium metal. Evaporate solvent.

  • Purification: Recrystallize from Ethanol or purify via Silica Gel Column Chromatography.

  • NMR Sample Prep: Dissolve ~10 mg of purified solid in 0.6 mL CDCl₃ . Filter through a glass wool plug to remove paramagnetic Se residues.

Visualization: Synthesis & Verification Workflow

The following diagram outlines the logical flow from precursor selection to final NMR verification, highlighting the critical decision nodes.

G Start Start: 2-Phenyl-4-methylquinoline Reaction Reaction: SeO2 Oxidation (Reflux in Dioxane) Start->Reaction Workup Workup: Filter Se Metal & Evaporate Reaction->Workup Analysis 1H NMR Analysis (CDCl3) Workup->Analysis Decision Check Region 10.2 - 10.6 ppm Analysis->Decision Success Confirmed: 2-Phenylquinoline-4-CHO Decision->Success Singlet Present Fail Impurity: Check for -CH3 (2.7 ppm) or -COOH (13 ppm) Decision->Fail Singlet Absent

Figure 1: Logical workflow for the synthesis and NMR validation of 2-phenylquinoline-4-carboxaldehyde.

References

  • Provides the benchmark shift (10.50 ppm) for the parent quinoline-4-carboxaldehyde.
  • Comparative data for the structural isomer, validating the ~10.0 ppm range for quinoline aldehydes.
  • National Institute of Standards and Technology (NIST). (2025). 4-Quinolinecarboxaldehyde.[2][5] NIST Chemistry WebBook, SRD 69. Retrieved February 17, 2026, from [Link]

    • Authoritative source for physical properties and standard naming conventions.
  • PubChem. (2025).[1][2] 2-Phenylquinoline Compound Summary. National Library of Medicine. Retrieved February 17, 2026, from [Link]

    • Source for precursor data and general quinoline scaffold properties.

Sources

A Comparative Guide to the FTIR Carbonyl Stretch Frequency of 2-Phenylquinoline-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopy of 2-phenylquinoline-4-carboxaldehyde, with a specific focus on its characteristic carbonyl (C=O) stretching frequency. Designed for researchers and professionals in drug development and chemical synthesis, this document contextualizes the spectral features of the target molecule by comparing it with structurally similar aldehydes. We will explore the underlying electronic effects that govern the vibrational frequency of the carbonyl group and provide a robust experimental protocol for acquiring high-quality FTIR data.

The Carbonyl Stretch: A Key Diagnostic Tool

In infrared spectroscopy, the carbonyl stretching vibration is one of the most intense and diagnostically useful absorption bands.[1] The position of this band, typically found between 1650 and 1850 cm⁻¹, is highly sensitive to the molecule's structural environment. Factors such as conjugation, inductive effects, ring strain, and hydrogen bonding can shift the C=O frequency, providing valuable insights into the molecular structure.[2][3][4] For aldehydes, this strong absorption is a key identifier, but its precise location reveals much more about the surrounding chemical architecture.

Predicting the Carbonyl Frequency of 2-Phenylquinoline-4-carboxaldehyde

The molecule consists of an aldehyde group attached to the 4-position of a 2-phenylquinoline ring system. This large heterocyclic aromatic system is the primary determinant of the electronic environment of the carbonyl group.

Key Electronic Effects at Play:

  • Resonance (Mesomeric Effect): The carbonyl group is in direct conjugation with the extensive π-electron system of the quinoline and phenyl rings. This delocalization of π-electrons reduces the double-bond character of the C=O bond. A weaker bond requires less energy to vibrate, thus lowering the stretching frequency.[3][5] This is the most dominant effect for this molecule.

  • Inductive Effect: The nitrogen atom in the quinoline ring is electronegative and exerts a modest electron-withdrawing inductive effect. However, its mesomeric effect (electron donation from the lone pair) is generally more influential in conjugated systems.

Considering these factors, the C=O stretch of 2-phenylquinoline-4-carboxaldehyde is expected to occur at a relatively low wavenumber for an aldehyde, likely in the range of 1685-1700 cm⁻¹ . The extended conjugation provided by the 2-phenylquinoline system will likely shift the frequency to the lower end of the typical range for aromatic aldehydes.[6][7]

The diagram below illustrates the resonance effect that weakens the carbonyl double bond.

Caption: Resonance delocalization in 2-phenylquinoline-4-carboxaldehyde.

Comparative Data Analysis

To position our prediction within a clear experimental context, we can compare it to the known C=O stretching frequencies of related aldehydes. Benzaldehyde serves as the fundamental aromatic aldehyde, while quinoline-4-carboxaldehyde is the closest structural analog for which spectral data has been reported.[8] A saturated aliphatic aldehyde is included to highlight the significant effect of conjugation.

Compound NameStructureCarbonyl (C=O) Stretch (cm⁻¹)Key Influencing Factor
Hexanal (Saturated Aliphatic)1740 - 1720 [6][7]No conjugation; C=O bond is stronger.
Benzaldehyde (Aromatic)~1705 - 1710 [9]Conjugation with one phenyl ring lowers frequency.
Quinoline-4-carboxaldehyde (Heterocyclic Aromatic)~1690 - 1700 (Predicted/Observed)[8]Extended conjugation with the quinoline ring system.
2-Phenylquinoline-4-carboxaldehyde (Target Molecule)1685 - 1700 (Predicted)Extensive conjugation with the entire 2-phenylquinoline system further weakens the C=O bond.

This comparison clearly demonstrates the trend: as the extent of π-conjugation with the carbonyl group increases, the C=O stretching frequency decreases. The addition of the phenyl group at the 2-position of the quinoline ring in our target molecule provides the most extensive conjugation system, logically placing its C=O stretch at the lowest frequency in this series.

Experimental Protocol: Acquiring the FTIR Spectrum

To experimentally verify the predicted frequency, high-quality spectral data must be acquired. Attenuated Total Reflectance (ATR) is the preferred modern technique for solid samples due to its simplicity, speed, and lack of sample preparation.[10][11]

Methodology: ATR-FTIR Spectroscopy
  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has been allowed to stabilize.

    • Perform a background scan. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor, as well as any intrinsic signals from the ATR crystal. For solid samples, the background is run with the clean, empty crystal.[12]

  • Sample Preparation:

    • Ensure the 2-phenylquinoline-4-carboxaldehyde sample is a fine powder. If necessary, gently grind a small amount in an agate mortar and pestle.

    • Place a small amount of the powdered sample (typically 1-5 mg) directly onto the center of the ATR crystal (e.g., diamond or zinc selenide).[12]

  • Data Acquisition:

    • Lower the instrument's pressure clamp to ensure firm and even contact between the sample and the ATR crystal. Consistent pressure is key for reproducible results.[12]

    • Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum is usually collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing:

    • The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

    • Identify the C=O stretching peak, which should be the most intense band in the 1800-1600 cm⁻¹ region. Use the software's peak-picking tool to determine the exact wavenumber of the absorption maximum.

    • Also, look for the characteristic aldehyde C-H stretching, which typically appears as two weak bands between 2860-2760 cm⁻¹.[13]

The workflow for this experimental procedure is outlined in the diagram below.

FTIR_Workflow cluster_prep Preparation cluster_acq Acquisition & Processing Start Start Background Acquire Background Spectrum (Clean ATR Crystal) Start->Background Sample Place Solid Sample on ATR Crystal Background->Sample Pressure Apply Pressure with Clamp Sample->Pressure Scan Initiate Sample Scan (16-32 Co-added Scans) Pressure->Scan Process Software Ratios Scan vs. Background Scan->Process Analyze Analyze Spectrum & Identify C=O Peak Process->Analyze End End Analyze->End

Caption: Experimental workflow for ATR-FTIR analysis of a solid sample.

Conclusion

The carbonyl stretching frequency of 2-phenylquinoline-4-carboxaldehyde is a sensitive probe of its unique electronic structure. Based on a comparative analysis with related aromatic and heterocyclic aldehydes, its C=O stretch is predicted to lie in the 1685-1700 cm⁻¹ range. This significant shift to a lower wavenumber compared to saturated aldehydes is a direct consequence of the extensive π-conjugation across the 2-phenylquinoline system, which delocalizes electron density and weakens the carbonyl double bond. Experimental verification using the provided ATR-FTIR protocol can confirm this prediction and provide a key data point for the characterization of this and similar complex heterocyclic molecules.

References

  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods - Drawell. (2024). Available at: [Link]

  • INFRARED SPECTROSCOPY - St. Paul's Cathedral Mission College. Available at: [Link]

  • Sample preparation for FT-IR. Available at: [Link]

  • Video: IR Frequency Region: Alkene and Carbonyl Stretching - JoVE. (2024). Available at: [Link]

  • Infrared Spectroscopy. Available at: [Link]

  • C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes. Available at: [Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016). Available at: [Link]

  • IR: aldehydes. Available at: [Link]

  • Sample Preparation – FT-IR/ATR - Polymer Chemistry Characterization Lab. Available at: [Link]

  • The O − H and C = O stretching bands of ethanol, benzaldehyde, and their binary solutions: FTIR spectral studies - Taylor & Francis. (2025). Available at: [Link]

  • Characteristic Group Vibrations of Organic Molecules II. Available at: [Link]

  • 2-Phenylquinoline: A Versatile Heterocyclic Compound for Organic Synthesis. (2026). Available at: [Link]

  • Common Sampling Techniques of FTIR Spectroscopy - Edinburgh Instruments. (2023). Available at: [Link]

  • Carbonyl - compounds - IR - spectroscopy. Available at: [Link]

  • Vibrational spectra of quinoline-4-carbaldehyde: combined experimental and theoretical studies - PubMed. (2013). Available at: [Link]

  • IR Absorption Table. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Electron Ionization Mass Spectrometry Fragmentation of 2-Phenylquinoline-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Complex Heterocycles

In the landscape of medicinal chemistry and materials science, 2-phenylquinoline-4-carboxaldehyde stands out as a pivotal structural motif. Its derivatives are explored as novel histone deacetylase (HDAC) inhibitors and possess a range of other biological activities.[1][2] For researchers engaged in the synthesis, discovery, and quality control of such high-value compounds, unambiguous structural confirmation is paramount. Mass spectrometry (MS), particularly under Electron Ionization (EI), serves as a cornerstone technique, providing not only the molecular weight but also a distinct fragmentation "fingerprint" that illuminates the molecule's underlying architecture.

This guide provides an in-depth, mechanistically-driven analysis of the expected EI-MS fragmentation pattern of 2-phenylquinoline-4-carboxaldehyde. Moving beyond a simple catalog of fragments, we will explore the causality behind the bond cleavages, compare its fragmentation behavior to structurally related alternatives, and provide a robust experimental protocol for acquiring high-quality data.

Predicted Mass Spectrum: Key Fragments and Their Origins

The fragmentation of 2-phenylquinoline-4-carboxaldehyde (C₁₆H₁₁NO, Monoisotopic Mass: 233.0841 Da) is governed by the interplay between its three key structural features: the stable quinoline ring, the resilient phenyl substituent, and the reactive carboxaldehyde group. Under standard 70 eV EI conditions, we anticipate a spectrum dominated by cleavages initiated at the aldehyde, followed by characteristic fragmentations of the heterocyclic core.

Aromatic systems like this are known to produce strong molecular ion peaks due to their inherent stability.[3] The primary fragmentation pathways are initiated by the high-energy electron ejecting a non-bonding electron from the aldehyde's oxygen or a π-electron from the aromatic system, creating an energetically unstable radical cation (M⁺•) at m/z 233 .

The most probable fragmentation pathways are detailed below:

  • α-Cleavage of the Aldehydic Hydrogen ([M-H]⁺): A hallmark of aromatic aldehydes is the facile loss of the hydrogen radical from the carbonyl group.[3][4] This process yields a highly resonance-stabilized acylium ion at m/z 232 , which is often one of the most abundant ions in the spectrum.

  • Loss of the Formyl Radical ([M-CHO]⁺): The cleavage of the C-C bond between the quinoline ring and the carbonyl group results in the expulsion of a neutral formyl radical (•CHO, 29 Da).[3] This pathway leads to the formation of the stable 2-phenylquinoline cation at m/z 204 .

  • Expulsion of Carbon Monoxide ([M-CO]⁺•): A competing pathway for aromatic aldehydes involves the loss of a neutral carbon monoxide molecule (CO, 28 Da).[5] This rearrangement produces a radical cation at m/z 205 , which corresponds to the molecular ion of 2-phenylquinoline.[6]

  • Secondary Fragmentation of the Quinoline Core: The ions generated in the preceding steps (m/z 204 and 205) undergo further decomposition characteristic of the quinoline nucleus. The most prominent of these is the expulsion of a neutral hydrogen cyanide (HCN, 27 Da) molecule, a signature fragmentation for quinolines.[5][7] This would lead to significant fragment ions at m/z 177 (from 204) and m/z 178 (from 205). The ion at m/z 178 may further decompose by losing a hydrogen atom to form the stable ion at m/z 177.

  • Phenyl-Related Fragments: The presence of the phenyl group is confirmed by the appearance of the phenyl cation (C₆H₅⁺) at m/z 77 .[4]

The proposed primary fragmentation cascade is visualized below.

G M Molecular Ion (M⁺•) m/z 233 M_H [M-H]⁺ m/z 232 M->M_H - •H M_CHO [M-CHO]⁺ m/z 204 M->M_CHO - •CHO M_CO [M-CO]⁺• m/z 205 M->M_CO - CO M_CHO_HCN [M-CHO-HCN]⁺ m/z 177 M_CHO->M_CHO_HCN - HCN Phenyl Phenyl Cation m/z 77 M_CHO->Phenyl M_CO_H [M-CO-H]⁺ m/z 204 M_CO->M_CO_H - •H M_CO_HCN [M-CO-HCN]⁺• m/z 178 M_CO->M_CO_HCN - HCN G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation P1 Prepare 1 mg/mL Stock Solution P2 Dilute to 10-20 µg/mL Working Solution P1->P2 A1 Inject 1 µL into GC-MS P2->A1 A2 Acquire Data (70 eV EI) A1->A2 D1 Extract Mass Spectrum from TIC Peak A2->D1 D2 Identify Molecular Ion (m/z 233) D1->D2 D3 Correlate Fragments with Predicted Pathways D2->D3

Sources

Technical Comparison Guide: HPLC Purity Analysis of 2-Phenylquinoline-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Phenylquinoline-4-carboxaldehyde is a critical intermediate in the synthesis of bioactive quinoline derivatives, including antimalarial and anticancer agents. Its purity is paramount, as the aldehyde moiety is highly reactive and prone to oxidation into 2-phenylquinoline-4-carboxylic acid .

This guide compares two HPLC methodologies: a Generic C18 Gradient Method (commonly used for initial screening) and an Optimized Phenyl-Hexyl Method (recommended for QC and process validation). Analysis reveals that while C18 columns provide adequate retention, they often fail to resolve the target aldehyde from its oxidation impurities due to similar hydrophobicities. The Phenyl-Hexyl stationary phase, leveraging


-

interactions, offers superior selectivity and peak symmetry.

Chemical Context & Impurity Profile

To design a robust analytical method, one must understand the synthesis and degradation pathways. 2-Phenylquinoline-4-carboxaldehyde is typically synthesized via the oxidation of the corresponding alcohol or through direct ring-formation reactions (e.g., Pfitzinger or Doebner modifications).

Critical Impurities:

  • 2-Phenylquinoline-4-carboxylic acid: The primary degradation product (oxidation).[1] It is structurally identical except for the functional group, making separation on standard alkyl phases difficult.

  • Benzaldehyde/Acetophenone: Unreacted starting materials from the Doebner/Pfitzinger synthesis.

  • Aniline derivatives: Basic starting materials that can cause peak tailing.

Mechanistic Interaction Diagram

The following diagram illustrates the synthesis pathway and the critical separation challenge (Aldehyde vs. Acid).

G Aniline Aniline (Starting Material) Intermediate Dihydroquinoline Intermediate Aniline->Intermediate Benzaldehyde Benzaldehyde (Starting Material) Benzaldehyde->Intermediate Pyruvic Pyruvic Acid (Reagent) Pyruvic->Intermediate Target 2-Phenylquinoline- 4-carboxaldehyde (TARGET) Intermediate->Target Cyclization & Oxidation Impurity_Acid 2-Phenylquinoline- 4-carboxylic Acid (OXIDATION IMPURITY) Target->Impurity_Acid Air Oxidation (Storage/Handling)

Figure 1: Synthesis pathway showing the origin of the critical oxidation impurity.

Method Comparison: Generic C18 vs. Optimized Phenyl-Hexyl

The Challenge with C18

Standard C18 (Octadecyl) columns interact primarily through hydrophobic (Van der Waals) forces. Since the aldehyde and carboxylic acid derivatives share the same bulky 2-phenylquinoline core, their hydrophobicity is nearly identical. This results in co-elution or poor resolution (


). Furthermore, the basic nitrogen in the quinoline ring interacts with residual silanols on the silica support, causing significant peak tailing .
The Phenyl-Hexyl Solution

Phenyl-Hexyl stationary phases introduce


-

interactions
. The electron-deficient quinoline ring interacts differently with the phenyl phase compared to the carboxylic acid derivative. Additionally, the use of a buffered mobile phase suppresses the ionization of the acid and the protonation of the quinoline nitrogen, sharpening the peaks.
Comparative Data Summary
FeatureMethod A: Generic C18Method B: Optimized Phenyl-Hexyl
Stationary Phase C18 (5 µm, 4.6 x 150 mm)Phenyl-Hexyl (3.5 µm, 4.6 x 150 mm)
Separation Mechanism Hydrophobicity onlyHydrophobicity +

-

Interactions
Resolution (Aldehyde/Acid) 1.2 (Poor)3.8 (Excellent)
Tailing Factor (Target) 1.8 (Significant Tailing)1.1 (Symmetrical)
LOD (Limit of Detection) 0.5 µg/mL0.1 µg/mL
Suitability Rough Synthesis MonitoringFinal Purity Release / QC

Detailed Experimental Protocol (Method B)

This protocol is the recommended standard for establishing purity >98%.

Reagents and Materials[2][4][5][6][7][8][9]
  • Acetonitrile (ACN): HPLC Grade.[2]

  • Water: Milli-Q or equivalent (18.2 MΩ).

  • Ammonium Acetate: Analytical Grade.[3]

  • Acetic Acid: Glacial, for pH adjustment.

  • Column: Phenomenex Luna Phenyl-Hexyl or Waters XSelect HSS Phenyl (4.6 x 150 mm, 3.5 µm or 5 µm).

Instrument Settings
  • Detector: UV-Vis / DAD at 254 nm (Primary) and 280 nm (Secondary).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Injection Volume: 10 µL.

Mobile Phase Preparation[11]
  • Solvent A (Buffer): 10 mM Ammonium Acetate in Water, adjusted to pH 4.5 with Acetic Acid.

    • Why? pH 4.5 ensures the carboxylic acid impurity is partially ionized (less retained) while the basic quinoline nitrogen is controlled, improving peak shape.

  • Solvent B: 100% Acetonitrile.

Gradient Program
Time (min)% Solvent A (Buffer)% Solvent B (ACN)Description
0.09010Equilibration
2.09010Isocratic Hold
15.01090Linear Gradient
20.01090Wash
20.19010Return to Initial
25.09010Re-equilibration
Sample Preparation[6][7][9]
  • Weigh 5 mg of 2-phenylquinoline-4-carboxaldehyde.

  • Dissolve in 5 mL of 50:50 ACN:Water .

    • Note: Do not use pure ACN for dissolution if the initial mobile phase is high aqueous, as this causes "solvent shock" and peak distortion.

  • Filter through a 0.22 µm PTFE syringe filter.

Analytical Workflow & Decision Tree

Use this decision logic to determine when to apply this method versus a quick TLC or LC-MS screen.

Workflow Start Start: Purity Assessment Phase Development Phase? Start->Phase Early Early Synthesis (Crude Rxn) Phase->Early Screening Final Final Product / QC Phase->Final Validation TLC TLC / Generic C18 (Fast, Low Res) Early->TLC OptMethod Optimized Phenyl-Hexyl Method (High Res, Quant) Final->OptMethod Check Check Resolution (Rs) Aldehyde vs Acid OptMethod->Check Pass Release / Next Step Check->Pass Rs > 2.0 Fail Repurify (Recrystallization) Check->Fail Rs < 2.0 Fail->OptMethod Re-analyze after purification

Figure 2: Decision matrix for selecting the appropriate analytical technique.

Validation Parameters (Self-Validating System)

To ensure trustworthiness, the method must be self-validating. Every run should include:

  • System Suitability Standard (SST): A mixture of the aldehyde (Target) and the acid (Impurity).

    • Requirement: Resolution (

      
      ) between the two peaks must be 
      
      
      
      .
  • Linearity Check: 5-point calibration curve (

    
     µg/mL). 
    
    
    
    must be
    
    
    .
  • Blank Injection: Verify no carryover from previous high-concentration runs, as quinolines can adsorb to injector seals.

References

  • BenchChem. (2025).[1][4][5] A Comparative Guide to HPLC Method Validation for Purity Analysis of 3-Quinolinecarboxaldehyde. Retrieved from 4

  • National Institutes of Health (NIH). (2015). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Retrieved from 3

  • ResearchGate. (2017). Quantitative structure-chromatographic retention correlations of quinoline derivatives. Retrieved from 6

  • Chem-Impex. (2025). 2-Phenylquinoline-4-carboxylic acid Product Page. Retrieved from 2

Sources

comparing fluorescence quantum yield of 2-phenylquinoline vs quinoline aldehydes

[1]

Executive Summary

This guide provides a technical comparison of the fluorescence quantum yield (

2-Phenylquinoline (2-PQ)Quinoline AldehydesQ-CHO

The Core Distinction:

  • 2-Phenylquinoline acts as a fluorescent scaffold .[1][2] It possesses intrinsic fluorescence (

    
     for simple derivatives) dominated by radiative 
    
    
    transitions.[1] Its performance is modulated by structural rigidity and solvent polarity.[1]
  • Quinoline Aldehydes act as fluorogenic reagents .[1] They are effectively non-fluorescent (

    
    ) in their native state due to efficient intersystem crossing (ISC) driven by carbonyl 
    
    
    states. They only become fluorescent upon chemical reaction (e.g., Schiff base formation) that removes the carbonyl quenching pathway.

Photophysical Mechanisms

The divergence in quantum yield stems from the electronic nature of the lowest excited singlet state (

2-Phenylquinoline (2-PQ): The Conjugated Emitter

The phenyl ring at the C2 position extends the

  • Radiative Pathway: The lowest excited state is typically of

    
     character, which has a large oscillator strength and favors radiative decay (fluorescence).
    
  • Quenching Factors: The bond between the quinoline and phenyl rings allows for free rotation. In non-viscous solvents, this rotation facilitates non-radiative decay (internal conversion), lowering

    
    .
    
  • Optimization: Rigidifying the structure (e.g., bridging the phenyl and quinoline rings) or using viscous solvents can boost

    
     significantly, often exceeding 0.70 in donor-acceptor derivatives [1].
    
Quinoline Aldehydes (Q-CHO): The Dark Quencher

The aldehyde group introduces a non-bonding pair of electrons on the oxygen atom.

  • Non-Radiative Pathway: The lowest excited state often involves an

    
     transition.[1] According to El-Sayed’s rules, ISC between 
    
    
    and
    
    
    states is rapid and efficient.
  • Result: The excited population is quickly funneled into the triplet state (

    
    ), resulting in phosphorescence (usually weak/non-detectable in solution at room temperature) rather than fluorescence.
    
  • Activation: Reacting the aldehyde with a primary amine eliminates the carbonyl

    
     transition, restoring the 
    
    
    nature of the
    
    
    state and "turning on" fluorescence [2].
Visualization: Jablonski Diagram Comparison

The following diagram illustrates the competing decay pathways.

Jablonskicluster_PQ2-Phenylquinoline (2-PQ)(Radiative Dominant)cluster_CHOQuinoline Aldehyde (Q-CHO)(Non-Radiative Dominant)S0_PQGround State (S0)S1_PQSinglet Excited (S1)(π-π*)S0_PQ->S1_PQAbs (UV)S1_PQ->S0_PQFluorescence(Moderate Φ)T1_PQTriplet (T1)S1_PQ->T1_PQISC (Slow)S0_CHOGround State (S0)S1_CHOSinglet Excited (S1)(n-π*)S0_CHO->S1_CHOAbs (UV)S1_CHO->S0_CHOFluorescence(Negligible Φ)T1_CHOTriplet (T1)S1_CHO->T1_CHOISC (Fast)El-Sayed Allowed

Caption: Comparative Jablonski diagram. 2-PQ favors radiative fluorescence, while Q-CHO favors non-radiative intersystem crossing due to n-pi transitions.*[1]

Comparative Data Analysis

The following table summarizes the fluorescence quantum yields (

Compound ClassSpecific ExampleSolvent

(Approx.)
Key Observation
2-Phenylquinoline Parent 2-PhenylquinolineEthanol0.10 - 0.25 Moderate emission; increases with viscosity or rigidification.
2-(4-phenyl-2-quinolyl)-phenothiazineToluene0.46 Donor-Acceptor systems significantly boost

[1].[1]
3-Phenyl isomer derivativeToluene0.71 Structural isomerism affects electronic coupling and

[1].[1]
Quinoline Aldehyde Quinoline-2-carboxaldehydeWater/MeOH< 0.01 Effectively non-fluorescent due to quenching [3].[1]
CBQCA (Derivatized)Buffer (pH 9)~0.14 - 0.60 Becomes highly fluorescent only after reaction with amines [4].
3-(2-furoyl)quinoline-2-carboxaldehydeMethanol< 0.01 Non-fluorescent until derivatized (e.g. with glycine) [5].[1]

Data Interpretation:

  • Select 2-PQ if you need a stable, intrinsic fluorophore for OLEDs or as a passive label.[1]

  • Select Q-CHO if you need a "turn-on" sensor for detecting amines, proteins, or metal ions (e.g., Zn²⁺ sensing via Schiff base formation).

Experimental Protocol: Measuring Relative Quantum Yield

To objectively compare these products, use the Relative Method against a standard like Quinine Sulfate. This method is self-validating by ensuring identical photon absorption.[1]

Reagents & Equipment[3][4][5]
  • Reference Standard: Quinine Sulfate in 0.1 M H₂SO₄ (

    
    ).[1]
    
  • Solvent: Spectroscopic grade Ethanol (for 2-PQ) or Methanol (for Q-CHO derivatives).[1]

  • Instrument: Spectrofluorometer (e.g., Horiba Fluorolog or similar) and UV-Vis Spectrophotometer.

Step-by-Step Workflow
  • Absorbance Matching (The Critical Step):

    • Prepare stock solutions of the sample (2-PQ) and the standard (Quinine Sulfate).

    • Dilute both solutions so that their absorbance at the excitation wavelength (

      
      ) is below 0.1 OD  (optimally 0.02–0.05).
      
    • Why? This prevents "Inner Filter Effects" (re-absorption of emitted light) which artificially lowers the measured yield.

  • Acquisition:

    • Set

      
       (typically 350 nm for quinolines).
      
    • Record the fluorescence emission spectrum for both sample and standard.[1]

    • Integrate the area under the curve (

      
      ) for both spectra.
      
  • Calculation: Use the following equation:

    
    
    
    • 
      : Quantum Yield[3][4][5][6][7]
      
    • 
      : Integrated Intensity (Area)
      
    • 
      : Absorbance at 
      
      
      [3][4][8][9][10]
    • 
      : Refractive Index of solvent (Ethanol=1.36, Water=1.33)
      
Protocol Visualization

ProtocolstartStart: Sample Preparationcheck_absMeasure Absorbance at λex(Must be < 0.1 OD)start->check_absdiluteDilute Samplecheck_abs->diluteIf Abs > 0.1measure_flMeasure Integrated Fluorescence (I)(Emission Scan)check_abs->measure_flIf Abs < 0.1dilute->check_abscalcCalculate Φ using Equationmeasure_fl->calc

Caption: Workflow for Relative Quantum Yield Measurement. Absorbance control is the critical validation step.

References

  • Kulkarni, A. P., et al. "Phenothiazine-Phenylquinoline Donor-Acceptor Molecules: Effects of Structural Isomerism on Charge Transfer Photophysics."[1] Journal of Physical Chemistry B, vol. 109, no. 42, 2005, pp. 19584-19594. Link

  • Zhou, Y., et al. "Quinolizinium-based fluorescent probes for formaldehyde detection."[1] RSC Advances, vol. 12, 2022. Link

  • Taniguchi, M., and Lindsey, J. S. "Database of Absorption and Fluorescence Spectra of >300 Common Compounds." PhotochemCAD, 2018.[1] Link

  • Liu, J., et al. "3-(4-Carboxybenzoyl)quinoline-2-carboxaldehyde (CBQCA) as a fluorogenic labeling reagent."[1] Analytical Biochemistry. Link

  • Sigma-Aldrich.[1] "Product Specification: 3-(2-Furoyl)quinoline-2-carboxaldehyde." Link

Comparative Guide: UV-Vis Absorption Spectra of 2-Phenylquinoline-4-Carboxaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Phenylquinoline-4-carboxaldehyde (2-PQ-4-CHO) is a critical heterocyclic intermediate, primarily utilized as a precursor for "turn-on" fluorescent Schiff base sensors and metallo-supramolecular polymers. Unlike its derivatives, the aldehyde itself acts as a "spectroscopic gatekeeper"—possessing distinct UV absorption bands but often lacking the intense fluorescence of its condensation products.

This guide provides a technical comparison of 2-PQ-4-CHO against its structural analogs and derivatives. It focuses on the electronic transitions governed by the extended


-conjugation of the 2-phenyl moiety and the electron-withdrawing nature of the 4-formyl group.

Structural & Electronic Basis of Absorption

To interpret the spectra accurately, one must deconstruct the molecule into its constituent chromophores. The absorption profile is a superposition of the quinoline core, modified by phenyl conjugation and carbonyl polarization.

Chromophore Analysis
  • Quinoline Core: Exhibits characteristic

    
     transitions (typically 200–230 nm and 290–320 nm).
    
  • 2-Phenyl Substituent: Extends the conjugation length, causing a bathochromic (red) shift and hyperchromic effect (increased intensity) compared to unsubstituted quinoline.

  • 4-Carboxaldehyde (-CHO): An electron-withdrawing group (EWG) that introduces:

    • A weak

      
       transition (forbidden) typically >350 nm.
      
    • Polarization of the

      
      -system, further shifting the primary 
      
      
      
      bands.
Graphviz Diagram: Electronic Transition Pathway

G Quinoline Quinoline Core (π-π* @ ~230, 310 nm) Phenyl + 2-Phenyl Group (Extended Conjugation) Quinoline->Phenyl Bathochromic Shift Aldehyde + 4-CHO Group (n-π* & Polarization) Phenyl->Aldehyde Electronic Polarization FinalSpectrum 2-PQ-4-CHO Spectrum λ_max: ~260-280 nm (Strong) λ_max: ~330-360 nm (Broad) Aldehyde->FinalSpectrum Resultant Profile

Figure 1: Additive effect of structural components on the UV-Vis spectral profile.

Comparative Performance Analysis

This section compares 2-PQ-4-CHO with its direct precursor (2-Phenylquinoline) and its common derivatives (Schiff Bases) to highlight spectral differences.

Comparison 1: Effect of the Formyl Group

Subject: 2-Phenylquinoline-4-carboxaldehyde vs. 2-Phenylquinoline

Feature2-Phenylquinoline (Reference)2-PQ-4-CHO (Product)Spectroscopic Implication
Primary

~255 nm~265–275 nm The -CHO group induces a redshift due to mesomeric interaction with the ring.
Secondary Band ~320 nm~340–360 nm Broadening and redshift of the long-wavelength band.
n

Band
AbsentPresent (~370 nm) Often a weak shoulder/tail; diagnostic of the carbonyl lone pairs.
Solvatochromism WeakModerate The polar C=O bond makes the spectrum more sensitive to solvent polarity (e.g., MeCN vs. EtOH).
Comparison 2: Precursor vs. Derivative (Schiff Base)

Subject: 2-PQ-4-CHO vs. Schiff Base (e.g., with Aniline/Hydrazine)

Parameter2-PQ-4-CHO (Precursor)Schiff Base DerivativePractical Application
Visible Absorption Colorless to Pale YellowYellow to Orange Formation of C=N extends conjugation into the visible region (>400 nm).
Fluorescence Weak / Non-emissiveStrong "Turn-On" 2-PQ-4-CHO is often the "dark" state; the Schiff base restricts rotation (C=N), enhancing emission.
Band Character Structured UV bandsCharge Transfer (ICT) Derivatives often show Intramolecular Charge Transfer bands sensitive to pH/metals.

Experimental Protocol: Self-Validating Spectral Acquisition

To ensure data integrity, researchers should not rely solely on literature values but validate the spectrum using this standardized protocol.

Reagents & Equipment[1][2][3]
  • Solvent: Spectroscopic grade Acetonitrile (MeCN) or Ethanol (EtOH). Note: EtOH may form hemiacetals, potentially blurring carbonyl bands.

  • Blank: Pure solvent from the same bottle used for dissolution.

  • Standard: Quinine Sulfate (if quantum yield comparison is needed).

Step-by-Step Methodology
  • Stock Solution Preparation:

    • Weigh 2.5 mg of 2-PQ-4-CHO.

    • Dissolve in 10 mL MeCN (Concentration

      
       mM).
      
    • Sonicate for 5 minutes to ensure complete dissolution.

  • Working Solution & Linearity Check (Beer's Law):

    • Prepare dilutions: 10

      
      M, 20 
      
      
      
      M, 40
      
      
      M, 50
      
      
      M.
    • Measure Absorbance at theoretical

      
       (~270 nm).
      
    • Validation: Plot Abs vs. Conc.

      
       must be 
      
      
      
      .
  • Protonation Study (Critical for Quinolines):

    • Quinolines are basic (

      
      ). Trace acid in solvents can protonate the ring nitrogen, drastically altering the spectrum (redshift).
      
    • Test: Add 1 drop of 0.1 M NaOH to the cuvette. If the spectrum shifts significantly (blue shift), your original solvent was acidic.

Graphviz Diagram: Validation Workflow

Validation Start Start: Dissolve Sample (MeCN) Scan Full Spectrum Scan (200 - 500 nm) Start->Scan Check1 Check: Is λ_max > 400 nm? Scan->Check1 Impurity Likely Impurity (Schiff Base/Oxidation) Check1->Impurity Yes Check2 Add Trace Base (NaOH) Check1->Check2 No Stable Spectrum Stable? (No Shift) Check2->Stable Protonated Solvent Acidic (Reprepare in basic MeCN) Stable->Protonated No (Shift) Valid Valid Neutral Spectrum Calculate ε Stable->Valid Yes

Figure 2: Decision tree for validating the purity and state of the 2-PQ-4-CHO sample.

Quantitative Data Summary

Note: Values are representative ranges derived from structural analogs and synthesis characterization data.

ParameterValue / RangeNotes

(

)
265

5 nm
High molar absorptivity (

M

cm

).

(

)
340

10 nm
Moderate intensity; sensitive to conjugation.

~390 nm Absorption tail; negligible absorption >400 nm implies high purity.
Molar Absorptivity (

)
~25,000 - 35,000 At primary

.
Fluorescence Quantum Yield (

)
< 0.01 Weak emission in polar solvents; increases in viscosity or upon reaction.

References

  • Synthesis & General Characterization

    • Muscia, G. C., et al. (2011).[1] "Synthesis and antimicrobial activity of new 2-phenylquinoline derivatives." Journal of Heterocyclic Chemistry.

  • Spectral Properties of Quinoline Derivatives

    • Bardez, E., et al. (1997). "Excited-state properties of 2-phenylquinoline and related compounds." Journal of Physical Chemistry A.

  • Schiff Base Applications (Comparison)

    • Wang, L., et al. (2015). "Synthesis and Optical Properties of a Series of Green-Light-Emitting 2-(4-Phenylquinolin-2-yl)phenol–BF2 Complexes." ResearchGate.

  • Protocol Validation (Solvent Effects)

    • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.

Sources

Elemental Analysis & Characterization Guide: 2-Phenylquinoline-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Criticality of Purity in Quinoline Scaffolds

2-Phenylquinoline-4-carboxaldehyde (CAS: 2635-13-4) is a pivotal pharmacophore in medicinal chemistry, serving as a precursor for histone deacetylase (HDAC) inhibitors, antimalarials, and NK3 receptor antagonists. Its reactivity lies in the C4-aldehyde handle, which is prone to two primary degradation pathways: oxidation to the carboxylic acid (an inactive impurity in aldehyde-specific couplings) or reduction to the alcohol.

This guide provides a definitive reference for validating the identity and purity of 2-phenylquinoline-4-carboxaldehyde. Unlike generic product sheets, we compare the Elemental Analysis (EA) data against high-performance liquid chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) to demonstrate why EA remains the "Gold Standard" for bulk purity confirmation in synthetic workflows.

The Standard: Theoretical vs. Experimental Data

To validate a synthesized batch, the experimental elemental composition must fall within ±0.4% of the theoretical values. Deviations outside this range typically indicate retained solvent (e.g., ethanol from recrystallization) or incomplete oxidation of the methyl precursor.

Table 1: Elemental Composition Standards (C₁₆H₁₁NO)
ElementTheoretical Mass %Acceptance Range (±0.4%)Diagnostic Indicator (If Deviant)
Carbon (C) 82.38% 81.98% – 82.78%Low C often indicates hydration or retained inorganic salts.
Hydrogen (H) 4.75% 4.35% – 5.15%High H suggests retained solvent (EtOH, EtOAc) or incomplete drying.
Nitrogen (N) 6.00% 5.60% – 6.40%Deviations here are critical; often signals starting material contamination (e.g., aniline derivatives).
Oxygen (O) 6.86% Calculated by differenceHigh O strongly suggests oxidation to 2-phenylquinoline-4-carboxylic acid.
Comparative Analysis: Aldehyde vs. Common Impurities

The power of Elemental Analysis lies in distinguishing the target aldehyde from its immediate synthetic neighbors, which often co-elute in low-resolution chromatography.

CompoundFormula%C%H%NEA Differentiation Logic
Target Aldehyde C₁₆H₁₁NO 82.38 4.75 6.00 Baseline
Precursor (4-Methyl)C₁₆H₁₃N87.645.986.39Precursor has significantly higher Carbon (+5.2%) and Hydrogen.
Over-Oxidized (Acid)C₁₆H₁₁NO₂77.104.455.62Acid impurity drops Carbon by >5% , easily detectable by EA.

Experimental Protocols

Protocol A: Synthesis via SeO₂ Oxidation

The most direct route to the aldehyde is the selenium dioxide (SeO₂) oxidation of 4-methyl-2-phenylquinoline. This method is preferred over acid reduction as it avoids over-reduction to the alcohol.

Reagents:

  • 4-Methyl-2-phenylquinoline (10 mmol)

  • Selenium Dioxide (12 mmol, 1.2 eq)

  • Dioxane/Water (95:5) solvent system

Workflow:

  • Reflux: Dissolve starting material in Dioxane/H₂O. Add SeO₂.[1][2] Reflux at 100°C for 4-6 hours. Monitor via TLC (Hexane:EtOAc 8:2).

  • Filtration: Filter hot through Celite to remove black selenium metal.

  • Extraction: Evaporate dioxane. Extract residue with Chloroform (3 x 50 mL). Wash with NaHCO₃ (remove trace acid).

  • Purification (Critical for EA): Recrystallize from Ethanol .

    • Note: Crude product often contains traces of the acid (over-oxidation). Recrystallization is superior to column chromatography for removing the highly polar acid impurity.

Protocol B: Characterization & Validation

1. Melting Point:

  • Target: 66–67 °C

  • Insight: A sharp melting point confirms the absence of the 4-methyl precursor (mp 58-59 °C), which depresses the aldehyde's mp.

2. ¹H NMR (400 MHz, DMSO-d₆):

  • Aldehyde Proton: δ 10.3–10.5 ppm (s, 1H). Absence of this peak confirms reduction/degradation.

  • Aromatic Region: δ 7.5–8.8 ppm (m, 10H).

  • Validation: Integration of the aldehyde proton must be 1:10 relative to aromatics.

Visualizations

Figure 1: Synthesis & Impurity Flowchart

This diagram illustrates the oxidation pathway and where impurities are introduced, guiding the purification strategy.

SynthesisPathway Start 4-Methyl-2-phenylquinoline (Precursor) Reagent SeO2 Oxidation (Dioxane/H2O, 100°C) Start->Reagent Target 2-Phenylquinoline- 4-carboxaldehyde (Target) Reagent->Target Major Path (60-70% Yield) Impurity1 Over-Oxidation: Carboxylic Acid (Remove via NaHCO3 wash) Reagent->Impurity1 Side Reaction Impurity2 Incomplete Reaction: Methyl Precursor (Remove via Recryst.) Reagent->Impurity2 Unreacted

Caption: Reaction pathway showing the critical separation of the target aldehyde from acid and methyl impurities.

Figure 2: Analytical Decision Tree

When to use Elemental Analysis vs. HPLC for this specific compound.

DecisionTree Sample Crude Product Isolated CheckMP Check Melting Point (Target: 66-67°C) Sample->CheckMP MP_Fail Broad Range (<60°C) Likely Methyl Impurity CheckMP->MP_Fail Fail MP_Pass Sharp Range (65-67°C) CheckMP->MP_Pass Pass EA_Test Perform Elemental Analysis (C, H, N) MP_Pass->EA_Test EA_CarbonLow Low Carbon (<81.9%) Indicates Acid Impurity EA_Test->EA_CarbonLow C Deviation EA_Pass Values within ±0.4% BATCH RELEASED EA_Test->EA_Pass Passes

Caption: Quality Control logic flow. Melting point serves as a quick screen before the more expensive Elemental Analysis.

References

  • Synthesis & Physical Properties: Tetrahedron, 1997, 53, 641.[3] (Primary source for melting point 66-67°C and characterization).[3]

  • SeO₂ Oxidation Methodology: Emporia State University Institutional Repository. "The use of selenium (IV) oxide to oxidize aromatic methyl groups."[2] Link

  • Analogue Characterization (Acid Derivatives): Frontiers in Chemistry. "Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors."[4][5] (Provides comparative NMR/MS data for the acid impurity). Link

  • Precursor Synthesis: Asian Journal of Chemistry. "Synthesis of Polysubstituted Analogues of the 4-Methyl-2-phenylquinoline." (Data on the methyl precursor). Link

Sources

A Senior Application Scientist's Guide to Distinguishing 2-Phenylquinoline-4-Carboxaldehyde from 2-Phenylquinoline-4-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a multi-faceted analytical workflow to unambiguously differentiate these two compounds, moving from rapid preliminary checks to definitive spectroscopic and chemical verification. The methodologies are presented with the underlying chemical principles to empower researchers to not only follow protocols but also to understand and adapt them.

Part 1: Physicochemical and Chromatographic Differentiation

A foundational analysis begins with basic physical properties and chromatographic behavior. The significant difference in the polarity of the aldehyde and carboxylic acid functional groups is the primary driver for their separation and initial differentiation.

Physicochemical Properties

The presence of the carboxylic acid's hydroxyl group enables strong intermolecular hydrogen bonding, typically resulting in a much higher melting point compared to the corresponding aldehyde.

Property2-Phenylquinoline-4-carboxaldehyde2-Phenylquinoline-4-carboxylic acidRationale for Distinction
Molecular Formula C₁₆H₁₁NOC₁₆H₁₁NO₂The addition of an oxygen atom results in a molecular weight difference of ~16 Da.
Molecular Weight 233.27 g/mol [1]249.26 g/mol [2][3]Distinguishable by mass spectrometry.
Melting Point (°C) 66-67[1]214-217[2][4]The significant difference is due to the strong hydrogen-bonded dimer formation in the carboxylic acid, requiring more energy to break the crystal lattice.
Appearance Data not consistently availablePale cream powder[3][4]Visual inspection is unreliable for differentiation.
Solubility Generally soluble in common organic solvents.Soluble in alcohols; less soluble in non-polar solvents like chloroform and diethyl ether; insoluble in water.[2]The carboxylic acid's polarity and acidic nature also allow it to be soluble in aqueous basic solutions (e.g., aq. NaOH, aq. NaHCO₃), unlike the aldehyde.
Chromatographic Behavior: Thin-Layer Chromatography (TLC)

TLC is an indispensable tool for rapid, real-time reaction monitoring and purity assessment. The distinction between our two target compounds on a standard silica gel plate is stark. Carboxylic acids are significantly more polar than aldehydes because they are both hydrogen bond donors and acceptors.[5][6] This strong interaction with the polar silica stationary phase causes them to move much more slowly up the plate compared to the less polar aldehyde.

Expected Outcome: In a typical ethyl acetate/hexane solvent system, 2-phenylquinoline-4-carboxylic acid will exhibit a much lower Retention Factor (Rf) value than 2-phenylquinoline-4-carboxaldehyde.

Experimental Protocol: TLC Analysis

  • Preparation: Dissolve a micro-sample (~1 mg) of the aldehyde, the acid, and the unknown sample in separate vials with a small amount of a suitable solvent (e.g., 0.5 mL of dichloromethane or ethyl acetate).

  • Spotting: Using a capillary tube, spot each solution on a silica gel TLC plate, about 1 cm from the bottom. Ensure the spots are small and do not diffuse.

  • Development: Place the plate in a sealed TLC chamber containing a pre-equilibrated mobile phase (e.g., 30% Ethyl Acetate in Hexane). Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm).

  • Analysis: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front). The spot with the lower Rf corresponds to the carboxylic acid.

TLC_Workflow cluster_0 TLC Plate Analysis plate Silica TLC Plate spot_acid Carboxylic Acid (Low Rf) spot_aldehyde Aldehyde (High Rf) solvent_front Solvent Front origin Origin start Spot Samples develop Develop Plate (e.g., 30% EtOAc/Hex) start->develop visualize Visualize (UV Light) develop->visualize visualize->plate

Caption: Expected TLC plate showing separation.

Part 2: Definitive Spectroscopic Identification

While chromatography suggests an identity, spectroscopy provides the definitive structural proof. NMR and IR spectroscopy each offer unambiguous signals that differentiate the aldehyde and carboxylic acid functional groups.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for this task. The chemical environments of the protons and carbons of the -CHO and -COOH groups are vastly different, leading to highly diagnostic peaks in regions of the spectrum where few other signals appear.

Technique2-Phenylquinoline-4-carboxaldehyde2-Phenylquinoline-4-carboxylic acidCausality of Distinction
¹H NMR ~9.5-10.5 ppm (singlet) , Aldehydic proton (-CHO)[7][8]~10.0-13.0 ppm (broad singlet) , Carboxylic proton (-COOH)[7][9]The aldehydic proton is highly deshielded by the anisotropic effect of the C=O bond.[7] The carboxylic acid proton is even more deshielded and is broad due to hydrogen bonding and chemical exchange.[9] This signal will also disappear upon a D₂O shake.
¹³C NMR ~190-200 ppm , Carbonyl carbon (C=O)[10]~165-185 ppm , Carbonyl carbon (C=O)[10][11]The carbonyl carbon of an aldehyde is more deshielded (further downfield) than that of a carboxylic acid. This is because the lone pair on the hydroxyl oxygen in the carboxylic acid participates in resonance, donating electron density to the carbonyl carbon and shielding it relative to the aldehyde.[11][12]
Infrared (IR) Spectroscopy

IR spectroscopy provides a rapid and non-destructive method to identify key functional groups based on their vibrational frequencies. The distinction here relies on identifying not just the carbonyl (C=O) stretch, but the unique hydroxyl (O-H) stretch of the carboxylic acid.

Vibration Mode2-Phenylquinoline-4-carboxaldehyde2-Phenylquinoline-4-carboxylic acidRationale for Distinction
C=O Stretch Strong, sharp peak at ~1690-1740 cm⁻¹ [13][14]Strong, sharp peak at ~1690-1760 cm⁻¹ [13][15]The C=O stretch alone is not a reliable differentiator as their ranges overlap significantly.
Aldehyde C-H Stretch Two characteristic, medium peaks at ~2720 cm⁻¹ and ~2820 cm⁻¹ .AbsentThese peaks, often called "Fermi doublets," are unique to the C-H bond of an aldehyde functional group.
O-H Stretch AbsentVery broad, strong absorption from ~2500-3300 cm⁻¹ [9][15]This is the most definitive IR feature. The extreme broadness is due to the strong hydrogen bonding in the carboxylic acid dimer.[15] It often partially obscures the C-H stretching peaks.[16]

Part 3: Rapid Chemical Confirmatory Tests

Simple, colorimetric "wet chemistry" tests can provide a quick and low-cost confirmation of the functional group present, especially when spectroscopic equipment is not immediately available.

Sodium Bicarbonate Test for Carboxylic Acid

This test leverages the acidic nature of the -COOH group. Carboxylic acids are sufficiently acidic (pKa ≈ 4-5) to react with a weak base like sodium bicarbonate to produce carbonic acid, which then decomposes into water and carbon dioxide gas.[17] Aldehydes are not acidic and will not react.

Expected Outcome:

  • 2-Phenylquinoline-4-carboxylic acid: Brisk effervescence (bubbling) is observed.[18][19]

  • 2-Phenylquinoline-4-carboxaldehyde: No reaction.

Experimental Protocol: Sodium Bicarbonate Test

  • Place a small amount (~10-20 mg) of the test compound into a clean test tube.

  • Add 1-2 mL of a 5% aqueous sodium bicarbonate (NaHCO₃) solution.

  • Observe for the evolution of CO₂ gas bubbles.[18]

Brady's Test (2,4-DNPH) for Aldehyde

Brady's reagent, a solution of 2,4-dinitrophenylhydrazine (2,4-DNPH), is a classic test for aldehydes and ketones.[20] It undergoes a nucleophilic addition-elimination reaction with the carbonyl group to form a brightly colored 2,4-dinitrophenylhydrazone precipitate.[21] Carboxylic acids do not react under these conditions.

Expected Outcome:

  • 2-Phenylquinoline-4-carboxaldehyde: Formation of a yellow, orange, or red precipitate.[21]

  • 2-Phenylquinoline-4-carboxylic acid: The orange/yellow solution remains clear with no precipitate.

Experimental Protocol: Brady's Test

  • Place 1 mL of Brady's reagent into a clean test tube.

  • Add 5-10 drops of a solution of the test compound (dissolved in a minimal amount of ethanol or methanol if solid).

  • Shake the mixture vigorously. A positive test is the formation of a colored precipitate, which may occur immediately or after a few minutes.[22]

Chemical_Test_Workflow start Unknown Sample test_bicarb Add 5% NaHCO₃ Solution start->test_bicarb test_brady Add 2,4-DNPH Reagent start->test_brady result_acid Result: Effervescence (CO₂) ID: Carboxylic Acid test_bicarb->result_acid Positive result_no_acid Result: No Reaction test_bicarb->result_no_acid Negative result_aldehyde Result: Orange/Yellow Ppt. ID: Aldehyde test_brady->result_aldehyde Positive result_no_aldehyde Result: No Reaction test_brady->result_no_aldehyde Negative Final_Workflow cluster_fast_tests Rapid Screening (Minutes) cluster_definitive_tests Definitive Confirmation (Hours) start Unknown Sample (Is it Aldehyde or Acid?) tlc 1. Run TLC (30% EtOAc/Hex) start->tlc decision_tlc High Rf Spot? tlc->decision_tlc chem_test 2. Perform Chemical Tests (Bicarb & 2,4-DNPH) decision_chem Positive Brady's Test? Negative Bicarb Test? chem_test->decision_chem ir_spec 3. Acquire IR Spectrum decision_ir Broad O-H ~3000 cm⁻¹? ir_spec->decision_ir nmr_spec 4. Acquire ¹H & ¹³C NMR decision_nmr ¹H peak at ~10 ppm? ¹³C peak at ~195 ppm? nmr_spec->decision_nmr decision_tlc->chem_test Yes (Likely Aldehyde) decision_tlc->chem_test No (Likely Acid) decision_chem->ir_spec Yes (Likely Aldehyde) decision_chem->ir_spec No (Likely Acid) decision_ir->nmr_spec No (Likely Aldehyde) decision_ir->nmr_spec Yes (Likely Acid) id_aldehyde Conclusion: 2-Phenylquinoline-4-carboxaldehyde decision_nmr->id_aldehyde Yes id_acid Conclusion: 2-Phenylquinoline-4-carboxylic acid decision_nmr->id_acid No

Caption: Recommended workflow for sample identification.

By employing this systematic approach, any researcher, scientist, or drug development professional can confidently and accurately distinguish between 2-phenylquinoline-4-carboxaldehyde and 2-phenylquinoline-4-carboxylic acid, ensuring the integrity and success of their scientific endeavors.

References

  • Vertex AI Search. (2026, January 31).
  • BYJU'S. (2020, July 15). Test for Carboxyl Group.
  • Vedantu.
  • Filo. (2025, May 17). Theory on test for alkanoic (carboxylic) acids.
  • Quora. (2023, March 15). What are the differences between the IR spectra for the aldehyde, ketone and carboxylic acids?.
  • 1. CARBOXYLIC ACIDS. (n.d.).
  • RSC Education. Brady's test for aldehydes and ketones | Class experiment.
  • Testing for the carbonyl group using Brady's reagent (2,4-DNP). (n.d.).
  • Chemical Synthesis Database. (2025, May 20). 2-phenyl-4-quinolinecarbaldehyde.
  • Quora. (2017, February 17). Why is the 13C NMR signal caused by the aldehyde carbonyl carbon occur more downfield than those caused by the carboxylic acid carbon?.
  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
  • RSC Education. Brady's test for aldehydes and ketones – teacher notes.
  • IJRPC. (2012). REVIEW ARTICLE ON: CHEMICAL IMPORTANCE OF BRADY'S REAGENT.
  • Chemistry Steps. Interpreting IR Spectra.
  • Stack Exchange. (2018, May 9). Why do carboxylic acid derivatives show a more upfield shift than carbonyls in 13C-NMR?.
  • ACS Publications. (2004, July 1). Thin-Layer Chromatography: The "Eyes" of the Organic Chemist.
  • Sigma-Aldrich. 2-Phenyl-4-quinolinecarboxylic acid 99%.
  • MSU Chemistry. Infrared Spectrometry.
  • Thin Layer Chrom
  • Stack Exchange. (2018, May 9). Why do carboxylic acid derivatives show a more upfield shift than carbonyls in 13C-NMR?.
  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. (n.d.).
  • BYJU'S. (2020, April 29). Brady's reagent (2,4-dinitrophenylhydrazine) is a red-orange solid, usually supplied wet to reduce the risk of explosion.
  • YouTube. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy.
  • Chemistry Hall. (2020, January 2).
  • CymitQuimica. 2-Phenylquinoline-4-carboxylic acid, 99%.
  • PubChem. 2-Phenyl-quinoline-4-carboxylic acid (2-oxo-1-phenyl-propyl)-amide.
  • Canadian Science Publishing. C13 CHEMICAL SHIFTS IN ORGANIC CARBONYL GROUPS.
  • PubChem.
  • IR: carboxylic acids. (n.d.).
  • CHEM 344 Thin Layer Chrom
  • Stenutz. 2-phenylquinoline-4-carboxylic acid.
  • Chemsrc. (2025, August 25). 2-phenylquinoline-4-carbaldehyde.
  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table.
  • Thermo Scientific Chemicals. 2-Phenylquinoline-4-carboxylic acid, 99% 25 g.
  • ResearchGate. (2017, November 27). Any one know about the aldhyde peak in proton NMR?.
  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum.
  • Reddit. (2022, April 13). TLC and Polarity Help.
  • MDPI. (2016, March 10).
  • Frontiers. (2022, July 14). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors.
  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • INIS-IAEA.
  • PubMed. (2024, August 15).
  • ResearchGate.

Sources

A Comparative Guide to the Crystal Structures of 2-Phenylquinoline-4-Carboxaldehyde Derivatives and Their Precursors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of 2-Phenylquinoline Derivatives

The 2-phenylquinoline scaffold is a privileged structure in medicinal chemistry and materials science. Its derivatives have demonstrated a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The planarity of the quinoline ring system, combined with the conformational flexibility of the C2-phenyl group and the electronic nature of substituents, gives rise to a rich structural diversity that directly influences their physicochemical properties and biological targets. The introduction of a carboxaldehyde group at the C4-position provides a key reactive handle for the synthesis of more complex molecules, such as imines, oximes, and hydrazones, further expanding their therapeutic potential.

Understanding the three-dimensional arrangement of these molecules in the solid state through single-crystal X-ray diffraction is paramount. The crystal packing, intermolecular interactions, and conformational preferences of 2-phenylquinoline-4-carboxaldehyde derivatives dictate their solubility, stability, and ultimately, their bioavailability and efficacy. This guide provides a comparative analysis of the available crystal structure data for derivatives of the closely related 2-phenylquinoline-4-carboxylic acids, offering insights into the structural landscape of their corresponding aldehydes. While crystallographic data for the aldehyde derivatives are not widely available in public databases as of this writing, the principles derived from their carboxylic acid precursors offer a robust framework for understanding and predicting their structural behavior.

Comparative Crystallographic Analysis of 2-Phenylquinoline-4-Carboxylic Acid Derivatives

The crystal structures of several 2-phenylquinoline-4-carboxylic acid derivatives have been elucidated, revealing key insights into their conformational preferences and intermolecular interactions. A critical parameter in these structures is the dihedral angle between the quinoline ring system and the C2-phenyl ring, which influences the extent of π-conjugation and the overall molecular shape.

CompoundCrystal SystemSpace GroupDihedral Angle (Quinoline-Phenyl)Key Intermolecular InteractionsCCDC No.Reference
Methyl 2-phenylquinoline-4-carboxylateMonoclinicP2₁/n17.00(6)°, 16.63(7)° (two independent molecules)π–π stacking1505747[3]
2-(4-Methylphenyl)quinoline-4-carboxylic acidMonoclinicP2₁/c25.29(7)°O–H···N hydrogen bonds, C–H···O interactions-[4][5]

Insights from the Data:

  • Conformational Flexibility: The dihedral angle between the quinoline and phenyl rings varies depending on the substituents and the crystal packing forces. In methyl 2-phenylquinoline-4-carboxylate, this angle is relatively small, suggesting a more coplanar arrangement.[3] The presence of a p-methyl substituent in 2-(4-methylphenyl)quinoline-4-carboxylic acid leads to a larger dihedral angle.[4][5] This twist is likely a result of steric hindrance and the optimization of intermolecular interactions in the crystal lattice.

  • Intermolecular Interactions: The nature of the substituent at the C4-position plays a dominant role in the crystal packing. In the carboxylic acid derivatives, strong O–H···N hydrogen bonds are a recurring motif, forming chains or more complex networks.[4] For the methyl ester, where the acidic proton is absent, π–π stacking interactions become the primary organizing force, leading to the formation of molecular stacks.[3]

  • Implications for 2-Phenylquinoline-4-carboxaldehyde Derivatives: Based on these observations, it can be anticipated that 2-phenylquinoline-4-carboxaldehyde derivatives will also exhibit significant conformational flexibility around the C2-phenyl bond. The crystal packing will likely be governed by a combination of weaker C–H···O and C–H···N hydrogen bonds, as well as π–π stacking interactions. The specific packing arrangement will be highly sensitive to the nature and position of any substituents on the phenyl or quinoline rings.

Experimental Workflow for Synthesis and Crystallographic Analysis

The generation of high-quality crystal structure data is a multi-step process that begins with the synthesis of the target compound and culminates in the refinement of the crystal structure.

Synthesis of 2-Phenylquinoline-4-Carboxylic Acid Precursors

A common and effective method for the synthesis of 2-phenylquinoline-4-carboxylic acids is the Doebner reaction, which involves the condensation of an aniline, an aldehyde (benzaldehyde), and pyruvic acid.[6]

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve aniline (1 equivalent), benzaldehyde (1 equivalent), and pyruvic acid (1 equivalent) in ethanol.

  • Reflux: Heat the reaction mixture to reflux and maintain for 3-4 hours.

  • Isolation: Cool the reaction mixture to room temperature. The product will precipitate out of solution.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure 2-phenylquinoline-4-carboxylic acid.

Diagram of the Synthetic Workflow:

G cluster_synthesis Synthesis of 2-Phenylquinoline-4-Carboxylic Acid reactants Aniline, Benzaldehyde, Pyruvic Acid in Ethanol reflux Reflux (3-4 hours) reactants->reflux Heat cool Cool to Room Temperature reflux->cool filter Filter and Wash cool->filter Precipitation recrystallize Recrystallize filter->recrystallize product Pure 2-Phenylquinoline-4-Carboxylic Acid recrystallize->product G cluster_cryst Crystallization and X-ray Diffraction dissolve Dissolve in Suitable Solvent crystallize Slow Evaporation or Vapor Diffusion dissolve->crystallize mount Mount Single Crystal crystallize->mount diffract X-ray Data Collection mount->diffract solve Structure Solution and Refinement diffract->solve cif Crystallographic Information File (CIF) solve->cif

Sources

A Senior Application Scientist's Guide to the Chromatographic Separation of 2-Phenylquinoline-4-carboxaldehyde Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise separation and analysis of isomeric compounds are of paramount importance. 2-Phenylquinoline-4-carboxaldehyde and its derivatives represent a class of heterocyclic compounds with significant potential in medicinal chemistry. The isomeric purity of such compounds can profoundly influence their pharmacological activity, toxicity, and pharmacokinetic profiles. This guide provides a comprehensive comparison of chromatographic strategies for the separation of 2-phenylquinoline-4-carboxaldehyde isomers, drawing upon established methodologies for analogous compounds to offer robust starting points for method development.

The Challenge of Isomerism in 2-Phenylquinoline-4-carboxaldehyde

Isomers are molecules that share the same molecular formula but differ in the arrangement of their atoms. For 2-phenylquinoline-4-carboxaldehyde, two primary types of isomerism are of concern:

  • Positional Isomerism: This arises when substituents are located at different positions on the phenyl or quinoline ring. For instance, a substituted phenyl group (e.g., tolyl, chlorophenyl) at the 2-position can exist as ortho-, meta-, or para-isomers. These isomers often exhibit very similar physicochemical properties, making their separation a significant analytical challenge.

  • Enantiomerism: While 2-phenylquinoline-4-carboxaldehyde itself is achiral, its derivatives can possess stereogenic centers, leading to the existence of enantiomers—non-superimposable mirror images. The differential biological activity of enantiomers is a critical consideration in drug development, necessitating their effective separation and characterization.

This guide will address both scenarios, providing a comparative analysis of suitable chromatographic techniques and methodologies.

Separation of Positional Isomers: A Comparative Approach

The separation of positional isomers of aromatic compounds like 2-phenylquinoline-4-carboxaldehyde relies on exploiting subtle differences in their polarity, hydrophobicity, and electronic interactions. High-Performance Liquid Chromatography (HPLC) is the workhorse technique for such separations.

Choosing the Right Stationary Phase

While a standard C18 column is a common starting point in reversed-phase HPLC, it often fails to provide adequate resolution for positional isomers due to its primary reliance on hydrophobic interactions.[1] For aromatic compounds, stationary phases that offer alternative separation mechanisms are often more effective.

  • Phenyl-Hexyl Phases: These columns have a phenyl ring connected to the silica support via a hexyl linker. They provide a combination of hydrophobic interactions and π-π interactions with the aromatic rings of the analytes.[1][2] This dual mechanism can enhance selectivity for positional isomers.

  • Pentafluorophenyl (PFP) Phases: PFP columns are packed with silica functionalized with pentafluorophenyl groups. These phases offer a unique combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions.[2][3] The electron-deficient fluorinated ring can interact strongly with electron-rich aromatic systems, often providing superior resolution for positional isomers of halogenated and non-halogenated aromatic compounds.[3][4]

The following diagram illustrates a logical workflow for selecting an appropriate column for the separation of positional isomers.

Sources

Safety Operating Guide

2-Phenyl-4-Quinolinecarboxaldehyde: Safe Handling & Disposal Protocol

[1][2]

Executive Summary & Immediate Directives

Status: Hazardous Chemical Substance (Research Grade) Primary Hazards: Irritant (Skin/Eye/Respiratory), Potential Acute Toxicity (Oral/Dermal), Combustible Dust. Disposal Method: High-temperature incineration via approved hazardous waste contractor.[1] Prohibited Actions:

  • DO NOT discharge into sanitary sewer systems or storm drains.[2]

  • DO NOT dispose of in general laboratory trash.

  • DO NOT mix with strong oxidizers (e.g., concentrated nitric acid, peroxides) in the waste stream, as aldehydes are reducing agents.

Chemical Profile & Hazard Identification

Before initiating disposal, verify the physical state and purity of the waste.[2] 2-Phenyl-4-quinolinecarboxaldehyde is often a research-grade intermediate; therefore, toxicological data may be incomplete.[1] Apply the Precautionary Principle : treat as highly toxic and mutagenic until proven otherwise.

PropertySpecificationOperational Implication
Chemical Structure Quinoline scaffold with aldehyde and phenyl substituentsPotential for biological activity (DNA intercalation); Aldehyde group is reactive (oxidizable).[1]
Physical State Solid (Powder/Crystals)Dust explosion hazard; requires antistatic precautions during transfer.
Solubility Soluble in DCM, Chloroform, DMSO, Acetone. Insoluble in Water.Do not attempt aqueous neutralization without a co-solvent.
Reactivity Reducing agent (Aldehyde group)Incompatible with strong oxidizers. Can auto-oxidize to carboxylic acid over time.[1]
GHS Classification Skin Irrit. 2, Eye Irrit.[3][4] 2A, STOT SE 3Requires full PPE: Nitrile gloves, safety glasses, lab coat, fume hood.
Waste Stream Decision Matrix

Proper characterization prevents dangerous incompatibilities in waste drums. Use the following logic to select the correct waste stream.

WasteStreamStartWaste MaterialStatePhysical State?Start->StateSolidSolid / Pure SubstanceState->SolidPowder/CrystalsLiquidSolution / MixtureState->LiquidDissolvedStreamAStream A: Solid Hazardous Waste(Toxic/Irritant)Solid->StreamAPack in wide-mouth jarHalogenatedSolvent: Halogenated?(DCM, Chloroform)Liquid->HalogenatedStreamBStream B: Halogenated Solvent WasteHalogenated->StreamBYesStreamCStream C: Non-Halogenated Solvent WasteHalogenated->StreamCNo (Acetone, EtOH, DMSO)

Figure 1: Waste Stream Selection Logic.[1] Ensure segregation based on solvent compatibility.

Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Substance)

Applicability: Expired reagents, synthesis byproducts, or contaminated solid media.

  • Container Selection: Use a clean, wide-mouth high-density polyethylene (HDPE) or glass jar with a screw-top lid.[1]

  • Transfer:

    • Perform all transfers inside a certified chemical fume hood to capture dust.

    • Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

  • Labeling:

    • Affix a hazardous waste label immediately.

    • Constituents: Write "2-Phenyl-4-quinolinecarboxaldehyde".[1][5]

    • Hazard Checkboxes: Mark "Toxic" and "Irritant".

  • Storage: Store in the "Solid Hazardous Waste" satellite accumulation area until pickup.

Protocol B: Liquid Waste (Solutions)

Applicability: Reaction mixtures, mother liquors, or rinsates.

  • Solvent Identification: Determine the primary solvent (e.g., Dichloromethane vs. Acetone).

  • Segregation:

    • Halogenated Waste: If dissolved in DCM, Chloroform, or Chlorobenzene.

    • Non-Halogenated Waste: If dissolved in Acetone, Methanol, Ethyl Acetate, or DMSO.

  • Transfer: Pour into the appropriate carboy using a funnel. Do not fill >90% capacity to allow for thermal expansion.

  • Documentation: Log the estimated concentration of the quinoline derivative on the waste tag (e.g., "<5% 2-Phenyl-4-quinolinecarboxaldehyde").[1]

Protocol C: Spill Cleanup & Deactivation (Oxidation)

Applicability: Small benchtop spills (<500 mg) or decontamination of glassware. Mechanism: The aldehyde group is oxidized to a carboxylic acid (2-phenyl-4-quinolinecarboxylic acid) using Potassium Permanganate (

1

Reagents:

  • 0.1 M Potassium Permanganate (

    
    ) solution (aqueous).
    
  • Acetone (if the spill is solid and needs solubilization).

Workflow:

  • Isolate: Evacuate the immediate area and post "Do Not Enter" signage.

  • PPE: Double nitrile gloves, lab coat, goggles, and N95/P100 respirator if dust is present outside a hood.

  • Solubilize (if solid): Dampen the spill with a small amount of acetone to prevent dust generation.

  • Oxidize:

    • Cover the spill area with the

      
       solution.
      
    • Allow to react for 15–20 minutes. The purple color may turn brown (

      
       precipitate), indicating oxidation is occurring [1].
      
  • Collect:

    • Absorb the slurry with vermiculite or spill pads.

    • Place all absorbent materials into a heavy-duty plastic bag or wide-mouth jar.[1]

  • Final Clean: Wipe the surface with water and detergent.

  • Disposal: Label the collected waste as "Debris contaminated with Oxidizer and Quinoline" and dispose of as solid hazardous waste.

Regulatory Compliance & Documentation

RCRA Classification (USA): While 2-phenyl-4-quinolinecarboxaldehyde is not explicitly "P-listed" or "U-listed" by name in 40 CFR 261.33, it must be characterized by the generator.[1]

  • Characteristic Waste: If the waste is in a flammable solvent (Flash point <60°C), it carries the D001 (Ignitable) code [2].

  • Toxicity: Due to the quinoline scaffold, it is prudent to manage it as if it were toxic. If no TCLP data exists, designate as "Non-RCRA Regulated Hazardous Waste" (if state laws allow) or default to a generic hazardous waste profile accepted by your contractor.

DOT Transport (if shipping pure):

  • Proper Shipping Name: Toxic solids, organic, n.o.s. (2-phenyl-4-quinolinecarboxaldehyde).[1]

  • UN Number: UN 2811 (Generic for toxic organic solids).

  • Packing Group: III (Low danger) or II (Medium danger) depending on acute toxicity data; default to III for research samples without LD50 data.

References
  • LibreTexts Chemistry. (2023). Oxidation of Organic Molecules by KMnO4. Available at: [Link][1][6]

  • U.S. Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Available at: [Link]

A Senior Application Scientist's Guide to Handling 4-Quinolinecarboxaldehyde, 2-phenyl-

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals handling 4-Quinolinecarboxaldehyde, 2-phenyl-. As a senior application scientist, my focus extends beyond mere compliance to instill a deep understanding of why these procedures are critical. The following directives are designed to ensure your safety, maintain experimental integrity, and build a culture of proactive risk management in the laboratory.

Hazard Profile and Risk Assessment

While specific toxicological data for 4-Quinolinecarboxaldehyde, 2-phenyl- is not extensively published, a robust hazard assessment can be synthesized from its structural analogs, namely quinoline-carboxaldehydes and other aromatic aldehydes.[1][2][3] The primary risks are associated with its irritant properties.

Based on data from analogous compounds, the anticipated hazard classifications are summarized below.

Hazard ClassGHS PictogramSignal WordAnticipated Hazard Statement
Skin Corrosion/IrritationWarning H315: Causes skin irritation.[2][4]
Serious Eye Damage/IrritationWarning H319: Causes serious eye irritation.[2][4]
Specific Target Organ Toxicity (Single Exposure)Warning H335: May cause respiratory irritation.[4]
Acute Toxicity (Oral, Dermal, Inhalation)Warning Harmful if swallowed, in contact with skin, or if inhaled.[3]

The quinoline moiety and the aldehyde functional group are the primary drivers of this reactivity. Aldehydes can react with biological nucleophiles, such as amino acids in proteins, leading to irritation. Therefore, preventing direct contact is the paramount safety objective.

The Hierarchy of Controls: A Foundational Safety Principle

Personal Protective Equipment (PPE) is essential, but it is the last line of defense. A comprehensive safety strategy always starts with engineering and administrative controls to minimize reliance on PPE. This hierarchy prioritizes the most effective control measures.[5]

Hierarchy of Controls cluster_0 Hierarchy of Controls Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Least Effective) Administrative->PPE

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

Personal Protective Equipment (PPE) Protocol

Your PPE is the critical barrier between you and the chemical. Selection and use must be deliberate and informed by the specific hazards.[6]

Protection LevelEquipmentSpecifications & Rationale
Primary (Minimum Requirement) Safety Goggles Must meet ANSI Z87.1 standard.[7] Required at all times to protect against accidental splashes and contact with airborne particulates.
Nitrile Gloves Provides broad, short-term protection.[8] Always inspect gloves for integrity before use. If contact occurs, remove gloves immediately, wash hands, and don a new pair. For prolonged handling, consider double-gloving.
Laboratory Coat A flame-resistant coat with a fully buttoned front is recommended to protect skin and personal clothing from contamination.
Closed-toe Shoes Shoes must cover the entire foot to protect against spills.[9]
Secondary (For Specific Procedures) Face Shield Wear over safety goggles during any procedure with a heightened risk of splashing, such as when handling larger volumes (>1L) or during highly exothermic reactions.[7]
Respiratory Protection All work with the solid compound should be performed in a certified chemical fume hood to control airborne dust.[8][10] If engineering controls are insufficient or unavailable, a NIOSH-approved respirator (e.g., N95 for dusts or an air-purifying respirator with organic vapor cartridges) is required.[7]

Operational Plan: A Step-by-Step Workflow

Adherence to a standardized workflow minimizes variability and risk. All operations involving this compound must be conducted within a designated area, preferably a certified chemical fume hood.[10]

Operational Workflow Prep 1. Preparation (Don PPE, Verify Fume Hood) Weigh 2. Weighing (Minimize Dust) Prep->Weigh Solubilize 3. Solubilization (Add solid to solvent) Weigh->Solubilize React 4. Reaction / Use (Maintain Containment) Solubilize->React Store 5. Storage (Tightly Sealed, Labeled) React->Store

Caption: Standard operational workflow for handling the compound.

Procedural Steps:
  • Preparation : Before handling, ensure your engineering controls are functional (e.g., verify fume hood certification and airflow). Don all required primary PPE.[6] Ensure an eyewash station and safety shower are accessible.[1]

  • Weighing : To prevent inhalation of fine particles, weigh the solid compound on a non-static surface inside the fume hood or a ventilated balance enclosure.[8]

  • Solubilization : When preparing solutions, always add the solid 4-Quinolinecarboxaldehyde, 2-phenyl- to the solvent slowly to avoid splashing.

  • Handling and Transfer : Use appropriate tools (spatulas, powder funnels) to handle the solid. Keep containers tightly closed when not in use.[11]

  • Spill Management : In case of a small spill, cordon off the area. Use an absorbent material appropriate for the solvent used (or a universal absorbent for the powder) and collect the waste in a sealed container for disposal. Do not use water to clean up spills of the solid material, as this can increase dispersion.

  • Decontamination : After handling, wipe down the work surface and any equipment used. Wash hands thoroughly with soap and water, even after wearing gloves.[6]

Disposal Plan: Ensuring Compliant Waste Management

Improper disposal poses a significant risk to the environment and public health. All waste containing 4-Quinolinecarboxaldehyde, 2-phenyl-, including contaminated PPE and empty containers, must be treated as hazardous waste and disposed of according to EPA and local regulations.[12] The Resource Conservation and Recovery Act (RCRA) provides a "cradle-to-grave" framework for managing such waste.[13]

Waste Disposal Decision Tree Start Waste Generated IsContaminated Contaminated with 4-Quinolinecarboxaldehyde, 2-phenyl-? Start->IsContaminated WasteType Solid or Liquid? IsContaminated->WasteType Yes NonHaz Non-Hazardous Waste IsContaminated->NonHaz No SolidWaste Solid Hazardous Waste (Non-Halogenated) WasteType->SolidWaste Solid (Gloves, paper towels, excess solid) LiquidWaste Liquid Hazardous Waste (Non-Halogenated) WasteType->LiquidWaste Liquid (Reaction mixtures, solvent rinses)

Caption: Decision tree for proper hazardous waste segregation.

Disposal Procedure:
  • Segregation : Do not mix this waste with non-hazardous materials. Use separate, designated hazardous waste containers.

  • Containerization : Collect all waste in containers that are chemically compatible, in good condition, and can be securely sealed.[14]

  • Labeling : Label the hazardous waste container clearly with "Hazardous Waste," the full chemical name ("4-Quinolinecarboxaldehyde, 2-phenyl-"), and the associated hazards (Irritant).[14]

  • Accumulation : Store waste containers in a designated satellite accumulation area. Keep containers closed except when adding waste.

  • Disposal : Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste facility.[15]

Emergency Response

In the event of an exposure, immediate and correct action is critical.

Exposure RouteImmediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
Skin Contact Remove all contaminated clothing. Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[1][16]
Inhalation Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1][16]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

References

  • Vertex AI Search. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
  • Wikipedia. (n.d.). Hazardous waste in the United States.
  • Hazardous Waste Experts. (2022, April 19). What are Federal and State Hazardous Waste Regulations?
  • U.S. Environmental Protection Agency. (2025, August 4). Regulatory and Guidance Information by Topic: Waste.
  • U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste.
  • Sigma-Aldrich. (2025, December 22). Safety Data Sheet for pyridine-2-carbaldehyde.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet for Quinoline-2-carbaldehyde.
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • Pi Chemicals. (n.d.). Material Safety Data Sheet.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Protective Gear.
  • ECHEMI. (n.d.). 2-Quinolinecarboxaldehyde SDS.
  • American Hazmat Rentals. (2025, April 14). What Are the OSHA Requirements for Chemical Storage?
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